Copper(I) acetate
Description
The exact mass of the compound Cuprous acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
copper(1+);acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKZUAOAYVHBOY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu(CH3COO), C2H3CuO2 | |
| Record name | copper(I) acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060511 | |
| Record name | Acetic acid, copper(1+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-54-9 | |
| Record name | Cuprous acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, copper(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, copper(1+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(1+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPROUS ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U3N93LMZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Anhydrous Copper(I) Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of anhydrous Copper(I) acetate (B1210297) (Cu(I)OAc), a versatile reagent in organic synthesis and materials science. This document details the primary synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in the preparation of this valuable compound.
Introduction
Anhydrous Copper(I) acetate is a colorless, air-sensitive solid with the chemical formula CuCH₃COO.[1] It serves as a key catalyst and reagent in various chemical transformations, including oxidation of phenols and in the synthesis of vinyl acetates.[2] The reliable synthesis of high-purity, anhydrous Cu(I)OAc is crucial for its effective application. This guide focuses on the most prevalent and practical methods for its preparation.
Synthetic Methodologies
Several methods have been reported for the synthesis of anhydrous this compound. The most common approaches involve the reduction of Copper(II) acetate or the direct reaction of a Copper(I) precursor with acetic acid. Below is a comparative summary of the primary synthetic routes.
Table 1: Comparison of Synthetic Routes for Anhydrous this compound
| Method | Reactants | General Conditions | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| 1. Comproportionation | Anhydrous Copper(II) acetate, Copper metal | Heating in an inert, anhydrous atmosphere (e.g., 220 °C) or in a solvent like acetonitrile.[1][2][3][4] | Not specified in literature | High, if starting materials are pure | Simple, atom-economical | Requires high temperatures and inert atmosphere; anhydrous Cu(II)OAc precursor needed. |
| 2. From Copper(I) Oxide | Copper(I) oxide, Glacial acetic acid | Reaction in an anhydrous solvent.[2] | Not specified in literature | Dependent on the purity of Cu₂O | Direct route from a stable Cu(I) precursor | Reaction can be slow; requires strictly anhydrous conditions. |
| 3. Reduction in Solution | Ammoniacal solution of Copper(II) acetate, Reducing agent | Reduction followed by acidification to precipitate the product. | Not specified in literature | Variable, potential for impurities | Can be performed at lower temperatures | Multi-step process; requires careful control of pH and atmosphere. |
Experimental Protocols
The following sections provide detailed experimental procedures for the most viable synthetic methods.
Method 1: Synthesis via Comproportionation of Copper(II) Acetate and Copper Metal
This method is the most frequently cited and involves the reduction of anhydrous Copper(II) acetate by metallic copper. The reaction is a comproportionation, where Cu(II) and Cu(0) react to form Cu(I).
Reaction: Cu(CH₃COO)₂ + Cu → 2 CuCH₃COO
Experimental Protocol:
-
Preparation of Anhydrous Copper(II) Acetate: Copper(II) acetate monohydrate is dehydrated by heating at 100-120 °C under vacuum until a constant weight is achieved, yielding a dark green anhydrous powder.[3]
-
Reaction Setup: A mixture of anhydrous Copper(II) acetate and fine copper powder (equimolar amounts) is placed in a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask).
-
Reaction Conditions: The mixture is heated to approximately 220 °C in an oxygen-free, anhydrous atmosphere (e.g., under a stream of dry nitrogen or argon).[2] Alternatively, the reaction can be performed in a solvent such as acetonitrile.[1]
-
Reaction Monitoring: The reaction progress can be monitored by the color change from the dark green of Cu(II)OAc to the colorless Cu(I)OAc.
-
Isolation and Purification: After cooling to room temperature under an inert atmosphere, the product is isolated. If a solvent was used, it is removed under reduced pressure. The product should be handled and stored under inert conditions to prevent oxidation.
Method 2: Synthesis from Copper(I) Oxide
This method provides a direct route to this compound from a stable and commercially available Copper(I) precursor.
Reaction: Cu₂O + 2 CH₃COOH → 2 CuCH₃COO + H₂O
Experimental Protocol:
-
Reactants: Copper(I) oxide (Cu₂O) and glacial acetic acid are used as reactants.[2] To ensure an anhydrous product, acetic anhydride (B1165640) can be added to the reaction mixture to scavenge the water produced.
-
Reaction Setup: The reaction is carried out in a flask equipped with a stirrer and a condenser, under a dry, inert atmosphere.
-
Procedure: Copper(I) oxide is suspended in an excess of glacial acetic acid (and acetic anhydride, if used). The mixture is stirred and may require gentle heating to facilitate the reaction.
-
Isolation: The colorless this compound product can be isolated by filtration, followed by washing with a dry, inert solvent (e.g., diethyl ether) to remove excess acetic acid. The product must be dried and stored under vacuum or an inert atmosphere.
Reaction Mechanisms and Visualizations
Comproportionation Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of anhydrous this compound via the comproportionation method.
Caption: Experimental workflow for the synthesis of anhydrous this compound.
Logical Relationship of Synthesis Methods
The different synthetic routes to anhydrous this compound are logically interconnected through the oxidation state of copper. The following diagram illustrates these relationships.
Caption: Logical relationships between different synthesis routes for this compound.
Characterization
The identity and purity of the synthesized anhydrous this compound can be confirmed using various analytical techniques. Due to its air sensitivity, all sample preparations should be performed in an inert atmosphere (e.g., in a glovebox).
-
Appearance: A colorless or white solid.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic acetate stretches. The absence of a broad absorption band around 3400 cm⁻¹ indicates the absence of water.
-
Elemental Analysis: The elemental composition should correspond to the formula CuCH₃COO.
-
X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the product.
Safety and Handling
-
Anhydrous this compound is air and moisture sensitive. It should be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Copper compounds can be toxic if ingested.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.
-
The high-temperature synthesis should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis of anhydrous this compound can be achieved through several methods, with the comproportionation of anhydrous Copper(II) acetate and copper metal being one of the most direct routes. The choice of method will depend on the available starting materials and equipment. Strict adherence to anhydrous and oxygen-free conditions is critical for the successful synthesis and handling of this valuable reagent. This guide provides the necessary details for researchers to confidently prepare anhydrous this compound for their applications in research and development.
References
The Crystal Structure of Copper(I) Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper(I) acetate (B1210297), with the chemical formula Cu(CH₃COO), is a coordination polymer of significant interest due to its unique structural features and potential applications in catalysis and materials science. This technical guide provides a comprehensive overview of the crystal structure of Copper(I) acetate, detailing its synthesis, crystallographic parameters, and key structural characteristics. The information presented is compiled from seminal crystallographic studies to serve as a valuable resource for researchers in chemistry, materials science, and drug development.
Introduction
The study of copper carboxylates has been a fertile ground for understanding metal-metal interactions and the diverse coordination chemistry of copper. While copper(II) acetate has been extensively studied, the crystal structure of its copper(I) counterpart reveals a distinct arrangement with a polymeric nature. Understanding this structure is crucial for elucidating its chemical properties and exploring its potential applications.
Experimental Protocols
Synthesis of this compound Single Crystals
The synthesis of high-quality single crystals of this compound is a critical prerequisite for accurate X-ray crystallographic analysis. The most common method involves the reduction of a copper(II) salt in the presence of an acetate source. The following protocol is based on the successful synthesis reported in the literature.
Materials:
-
Anhydrous Copper(II) acetate (Cu(CH₃COO)₂)
-
Copper metal foil or powder
-
Acetonitrile (B52724) (CH₃CN)
-
Acetic anhydride (B1165640) ((CH₃CO)₂O)
-
Diethyl ether
Procedure:
-
A mixture of anhydrous copper(II) acetate and an excess of copper metal is placed in a reaction vessel.
-
A solvent mixture of acetonitrile and acetic anhydride is added to the vessel.
-
The reaction mixture is heated and stirred under an inert atmosphere (e.g., nitrogen or argon) to facilitate the reduction of copper(II) to copper(I).
-
The progress of the reaction can be monitored by the color change of the solution from blue (Cu(II)) to colorless (Cu(I)).
-
Upon completion of the reaction, the excess copper metal is removed by filtration.
-
The resulting solution of this compound is carefully layered with diethyl ether to induce crystallization.
-
The vessel is left undisturbed in a cool, dark place to allow for the slow growth of single crystals suitable for X-ray diffraction.
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound single crystals.
X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction. The following is a summary of the typical experimental conditions and refinement procedures.
Data Collection:
-
Diffractometer: A four-circle automated diffractometer is typically employed.
-
X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) is a common choice.
-
Temperature: Data is collected at room temperature (approximately 22 °C).
-
Data Collection Method: The ω-scan technique is often used.
-
Crystal Quality: A well-formed, single crystal of suitable dimensions is selected and mounted on a goniometer head.
Structure Solution and Refinement:
-
Structure Solution: The structure is solved using direct methods or Patterson and Fourier techniques.
-
Refinement Method: Full-matrix least-squares refinement is used to refine the atomic positions and thermal parameters.
-
Software: Standard crystallographic software packages are utilized for data processing, structure solution, and refinement.
Crystal Structure and Data
The crystal structure of this compound has been determined to be a polymeric chain structure. Key crystallographic and structural data are summarized in the tables below.
Crystallographic Data
| Parameter | Value | Reference |
| Chemical Formula | Cu(CH₃COO) | [1] |
| Formula Weight | 122.59 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/m | [1] |
| a (Å) | 5.221(2) | [1] |
| b (Å) | 6.259(4) | [1] |
| c (Å) | 9.928(4) | [1] |
| β (°) | 93.63(3) | [1] |
| Volume (ų) | 323.5 | [1] |
| Z | 4 | [1] |
| Calculated Density (g/cm³) | 2.52 | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |
| Final R-factor | 0.046 | [1] |
Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) | Reference |
| Cu-Cu | 2.556(2) | [1] |
| Cu-O(1) | 2.31(2) | [2] |
| Cu-O(2) | 1.90(2) | [2] |
| Cu-O(3) | 1.90(2) | [2] |
| O(1)-Cu(1)-O(2) | 110.7 | [2] |
Structural Description and Visualization
The crystal structure of this compound consists of infinite polymeric chains.[3] Within these chains, binuclear dimeric units, [Cu₂(CH₃COO)₂], are bridged by additional copper and oxygen atoms.[1] Each copper atom is in a distorted square-planar coordination environment, bonded to three oxygen atoms from the acetate ligands and one other copper atom.[1][3] The Cu-Cu distance of 2.556(2) Å is a notable feature of this structure.[1]
Coordination Environment of Copper(I) in this compound
Caption: A diagram showing the distorted square-planar coordination of a copper(I) atom.
Conclusion
The crystal structure of this compound reveals a complex polymeric arrangement with interesting bonding features, including a significant copper-copper interaction. The detailed crystallographic data and experimental protocols provided in this guide offer a foundational resource for researchers. This information is essential for further studies into the reactivity, catalytic activity, and potential applications of this compound in various fields, including the development of new materials and pharmaceuticals.
References
Navigating the Solubility of Copper(I) Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) acetate (B1210297) (CuOAc), a versatile catalyst and reagent in organic synthesis, presents unique challenges and opportunities due to its reactivity and solubility characteristics. As an air-sensitive compound, its handling and application in solution-phase chemistry, particularly within the realms of catalysis and drug development, necessitate a thorough understanding of its behavior in various organic solvents. The solubility of CuOAc is a critical parameter that dictates reaction kinetics, product yields, and the feasibility of its use in homogeneous catalysis. This technical guide provides a comprehensive overview of the solubility of copper(I) acetate, focusing on experimental protocols for its determination and a qualitative assessment of its expected behavior in different solvent systems. While quantitative data in publicly accessible literature is sparse, this guide equips researchers with the methodology to generate reliable solubility data in their own laboratories.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. This lack of readily available data underscores the importance of empirical determination for specific applications. To aid researchers in this endeavor, the following table provides a standardized format for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Acetonitrile | |||
| Pyridine | |||
| Dimethyl Sulfoxide (B87167) (DMSO) | |||
| Tetrahydrofuran (THF) | |||
| Dichloromethane (DCM) | |||
| Toluene | |||
| [Add other solvents as needed] |
Qualitative Solubility Profile
Based on fundamental chemical principles, a qualitative understanding of this compound's solubility can be inferred.
-
Coordinating Solvents: this compound, a soft Lewis acid, is expected to exhibit enhanced solubility in coordinating solvents that can stabilize the copper(I) center. Solvents containing nitrogen or sulfur donor atoms, such as acetonitrile and pyridine , are likely to be effective at dissolving CuOAc through the formation of coordination complexes. Dimethyl sulfoxide (DMSO) , with its strong coordinating oxygen atom, is also anticipated to be a good solvent.
-
Polar Aprotic Solvents: Other polar aprotic solvents, such as tetrahydrofuran (THF) , may exhibit moderate solvating power for this compound.
-
Nonpolar Solvents: In nonpolar solvents like toluene and hexanes , the solubility of the ionic salt this compound is expected to be very low.
Experimental Protocol for Determining the Solubility of this compound
Given the air-sensitive nature of this compound, its solubility must be determined under an inert atmosphere. The following protocol outlines a reliable method for obtaining accurate solubility data.
Materials and Reagents
-
This compound (high purity)
-
Anhydrous organic solvents (e.g., acetonitrile, pyridine, DMSO, THF)
-
Inert gas (e.g., argon or nitrogen)
-
Internal standard (for spectroscopic analysis, if applicable)
Apparatus
-
Glovebox or Schlenk line for maintaining an inert atmosphere
-
Analytical balance (located inside the glovebox or with easy access for sealed containers)
-
Vials with screw caps (B75204) and PTFE-lined septa
-
Constant temperature shaker or magnetic stirrer with a temperature-controlled bath
-
Syringes and filters (PTFE, 0.2 µm pore size) for sample withdrawal
-
Volumetric flasks and pipettes
-
Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or other suitable analytical instrument
Procedure
-
Preparation of Saturated Solution:
-
Inside a glovebox, add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Record the initial mass of the this compound.
-
Add a known volume or mass of the desired anhydrous organic solvent to the vial.
-
Seal the vial tightly with a screw cap.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Analysis:
-
Once equilibrium is reached, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to avoid transferring any solid particles.
-
Transfer the filtered solution to a pre-weighed volumetric flask and record the mass of the solution transferred.
-
Dilute the solution to a known volume with the same solvent.
-
Determine the concentration of this compound in the diluted solution using a suitable analytical method:
-
Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) Spectroscopy: These methods are highly sensitive for determining the concentration of copper. A calibration curve should be prepared using standard solutions of a known copper salt in the same solvent.
-
UV-Vis Spectroscopy: If this compound exhibits a characteristic absorbance in the chosen solvent, a calibration curve can be constructed to determine its concentration.
-
Gravimetric Analysis: Carefully evaporate the solvent from a known mass of the filtered saturated solution under reduced pressure and at a temperature that does not cause decomposition of the this compound. The mass of the remaining solid will correspond to the amount of dissolved solute.
-
-
-
Calculation of Solubility:
-
From the concentration of the analyzed solution, calculate the mass of this compound in the originally withdrawn volume of the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a compound in a drug development context, a process that is equally applicable to the characterization of catalysts and reagents like this compound.
Caption: Workflow for solubility assessment in research and development.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the necessary framework for researchers to empirically determine this critical parameter. The provided experimental protocol, tailored for air-sensitive compounds, ensures the generation of accurate and reproducible data. A qualitative understanding of its solubility based on the principles of coordination chemistry can guide the initial selection of solvents. For professionals in drug development and catalysis, a systematic approach to solubility determination is paramount for the successful application and optimization of processes involving this compound.
An In-depth Technical Guide to the Thermal Decomposition of Copper(II) Acetate Monohydrate
Note: This guide details the thermal decomposition of copper(II) acetate (B1210297) monohydrate. The initial request specified copper(I) acetate monohydrate; however, the overwhelming body of scientific literature focuses on the thermal analysis of the more common and stable copper(II) acetate monohydrate. This compound is less stable and its detailed thermal decomposition is not as extensively documented.
This technical guide provides a comprehensive overview of the thermal decomposition of copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O), a process of significant interest in the synthesis of copper and copper oxide nanoparticles. The information presented is intended for researchers, scientists, and professionals in drug development and materials science.
Overview of Thermal Decomposition
The thermal decomposition of copper(II) acetate monohydrate is a multi-step process that is highly dependent on the surrounding atmosphere (e.g., air or an inert atmosphere like argon) and the heating rate. The process generally involves an initial dehydration step to form anhydrous copper(II) acetate, followed by the decomposition of the anhydrous salt into various copper species, including metallic copper (Cu), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO).
Quantitative Decomposition Data
The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under different atmospheric conditions.
Table 1: Thermal Decomposition of Copper(II) Acetate Monohydrate in Air
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Thermal Event |
| ~100 - 190 | ~9.1 - 11.9 | Dehydration (loss of H₂O) | Endothermic |
| ~220 - 325 | ~55.1 | Decomposition of anhydrous copper(II) acetate | Exothermic followed by Endothermic |
| ~310 - 600 | Gain of ~0.9 - 4 | Oxidation of Cu/Cu₂O to CuO | Exothermic |
Data compiled from multiple sources indicating slight variations in temperature ranges and mass loss percentages depending on experimental conditions.[1][2][3][4]
Table 2: Thermal Decomposition of Copper(II) Acetate Monohydrate in an Inert Atmosphere (Argon)
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Up to ~110 | Not specified | Dehydration |
| 190 - 275 | Not specified | Decomposition to Cu₂O and Cu |
| Above 370 | Not specified | Transformation to metallic Cu |
The decomposition pathway in an inert atmosphere leads to the formation of metallic copper at higher temperatures.[2]
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the thermal decomposition of copper(II) acetate monohydrate.
3.1 Synthesis of Copper(II) Acetate Monohydrate
A common method for synthesizing copper(II) acetate monohydrate involves the reaction of a copper source with acetic acid.[5]
-
Reactants: Copper(II) oxide (CuO) or copper(II) carbonate (CuCO₃) and acetic acid (CH₃COOH).
-
Procedure:
-
Add the copper source to a solution of acetic acid.
-
Heat the mixture to facilitate the reaction.
-
Filter the resulting solution to remove any unreacted solids.
-
Allow the solution to cool and evaporate slowly to crystallize the copper(II) acetate monohydrate.[5]
-
Collect the bluish-green crystals.
-
An alternative method involves the use of copper metal with an oxidizing agent.[6][7]
3.2 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to determine the thermal stability and decomposition profile of the compound.[8][9][10]
-
Instrument: A simultaneous thermal analyzer (TGA/DSC).
-
Sample Preparation: Place approximately 5-20 mg of copper(II) acetate monohydrate into an alumina (B75360) or platinum crucible.[9][10]
-
Experimental Conditions:
-
Temperature Range: Typically from room temperature to 600-900°C.[8][9]
-
Heating Rate: A constant heating rate, commonly 10°C/min, is applied.[9][10]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, such as air or nitrogen/argon, with a constant flow rate (e.g., 50 mL/min).[2][10]
-
-
Data Acquisition: The instrument records the sample mass and heat flow as a function of temperature.
3.3 In Situ X-ray Diffraction (XRD)
In situ XRD is employed to identify the crystalline phases of the material as it is heated.[2]
-
Instrument: An X-ray diffractometer equipped with a high-temperature stage.
-
Sample Preparation: The copper(II) acetate monohydrate powder is placed on the sample holder within the heating stage.
-
Experimental Conditions:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).[2]
-
Heating Program: The sample is heated to various setpoint temperatures (e.g., 30°C, 110°C, 170°C, 190°C, 250°C, and 370°C), and an XRD pattern is collected at each temperature.[2]
-
Atmosphere: The heating can be performed under air or an inert gas flow.[2]
-
-
Data Analysis: The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline phases present at each temperature.
Visualization of Decomposition Pathways
The following diagrams illustrate the proposed decomposition pathways of copper(II) acetate monohydrate under different atmospheric conditions.
Caption: Decomposition pathway of Copper(II) Acetate Monohydrate in air.
Caption: Decomposition pathway in an inert atmosphere (e.g., Argon).
Caption: General experimental workflow for studying thermal decomposition.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 6. How To Make Copper Acetate from Copper [thoughtco.com]
- 7. Synthesis of Copper Acetate : 5 Steps (with Pictures) - Instructables [instructables.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Magnetic Properties of Copper(I) Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the magnetic properties of copper(I) acetate (B1210297) (Cu(I)OAc). It details the theoretical basis for its diamagnetism, stemming from its unique electronic configuration. This document also presents detailed experimental protocols for the synthesis of copper(I) acetate and the measurement of its magnetic susceptibility. Quantitative data, including an estimated molar magnetic susceptibility, is provided for reference. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and pharmacology who are interested in the properties and applications of copper(I) compounds.
Introduction
Copper, a first-row transition metal, can exist in various oxidation states, with +1 (cuprous) and +2 (cupric) being the most common. The magnetic properties of copper compounds are intrinsically linked to their oxidation state and the corresponding electronic configuration of the copper ion. While copper(II) compounds, with their d⁹ configuration and an unpaired electron, are typically paramagnetic, copper(I) compounds exhibit distinct magnetic behavior.
This guide focuses specifically on the magnetic properties of this compound. The Cu(I) ion possesses a d¹⁰ electronic configuration, meaning all its d-orbitals are completely filled. Consequently, there are no unpaired electrons to interact with an external magnetic field, leading to diamagnetic behavior.[1] This property makes this compound a material of interest in various applications where the absence of magnetic interference is crucial.
Theoretical Background: The Diamagnetism of this compound
The magnetic properties of a substance are determined by the behavior of its electrons in the presence of an external magnetic field. Diamagnetism is a fundamental property of all matter that results in the opposition to an applied magnetic field. In most materials, this effect is weak and overshadowed by other forms of magnetism, such as paramagnetism, which arises from the presence of unpaired electrons.
In the case of this compound, the Cu⁺ ion has an electronic configuration of [Ar]3d¹⁰. With a completely filled d-orbital shell, there are no unpaired electrons. Therefore, the paramagnetic contribution to the magnetic susceptibility is zero. The only magnetic response is the weak diamagnetic repulsion, making the compound as a whole diamagnetic.[1]
Quantitative Magnetic Data
The molar diamagnetic susceptibility (χₘ) of this compound (CH₃COOCu) can be calculated as follows:
χₘ = χ(Cu⁺) + χ(CH₃COO⁻)
Using the tabulated Pascal's constants:
-
χ(Cu⁺) ≈ -12.0 x 10⁻⁶ cm³/mol
-
χ(C) = -6.0 x 10⁻⁶ cm³/mol
-
χ(H) = -2.93 x 10⁻⁶ cm³/mol
-
χ(O, carboxyl) = -3.36 x 10⁻⁶ cm³/mol
The contribution from the acetate ion (CH₃COO⁻) is calculated as: χ(CH₃COO⁻) = 2 * χ(C) + 3 * χ(H) + 2 * χ(O) χ(CH₃COO⁻) = 2 * (-6.0) + 3 * (-2.93) + 2 * (-3.36) χ(CH₃COO⁻) = -12.0 - 8.79 - 6.72 = -27.51 x 10⁻⁶ cm³/mol
Therefore, the estimated molar magnetic susceptibility of this compound is: χₘ ≈ -12.0 - 27.51 = -39.51 x 10⁻⁶ cm³/mol
This negative value is indicative of its diamagnetic nature.
| Compound | Formula | Molar Mass ( g/mol ) | Magnetic Behavior | Estimated Molar Magnetic Susceptibility (χₘ) (cm³/mol) | Magnetic Moment (μ) (Bohr Magnetons) |
| This compound | CH₃COOCu | 122.59 | Diamagnetic | -39.51 x 10⁻⁶ | 0 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from copper(II) acetate and copper metal.[1]
Materials:
-
Anhydrous copper(II) acetate (Cu(OAc)₂)
-
Copper metal powder or turnings
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Cannula or filter stick for filtration under inert atmosphere
-
Schlenk filter frit
-
Receiving Schlenk flask
Procedure:
-
Set up the Schlenk flask under an inert atmosphere.
-
Add anhydrous copper(II) acetate and an excess of copper metal to the flask.
-
Add anhydrous acetonitrile to the flask to dissolve the reactants.
-
Heat the mixture with stirring. The reaction progress is indicated by a color change from blue (Cu²⁺) to colorless (Cu⁺).
-
Once the reaction is complete (the solution is colorless), allow the mixture to cool to room temperature.
-
Filter the hot solution under an inert atmosphere using a cannula or filter stick to remove the excess copper metal and any unreacted starting material.
-
The colorless filtrate contains the dissolved this compound.
-
To isolate the solid this compound, the solvent can be removed under vacuum. The resulting solid should be stored under an inert atmosphere as it is sensitive to air and moisture.
Measurement of Magnetic Susceptibility using the Gouy Method
The Gouy method is a classical and effective technique for determining the magnetic susceptibility of a powdered solid. It measures the apparent change in mass of a sample when it is placed in a magnetic field.
Apparatus:
-
Gouy balance (an analytical balance with a provision to suspend the sample between the poles of a magnet)
-
Electromagnet with a power supply
-
Gouy tube (a long, cylindrical sample tube)
-
Calibrant with a known magnetic susceptibility (e.g., HgCo(SCN)₄)
-
The synthesized this compound powder
Procedure:
-
Calibration:
-
Measure the mass of the empty Gouy tube with the magnet off (m_tube_off).
-
Measure the mass of the empty Gouy tube with the magnet on at a specific current (m_tube_on).
-
Fill the Gouy tube with the calibrant to a specific height and measure its mass with the magnet off (m_cal_off).
-
Measure the mass of the calibrant-filled tube with the magnet on at the same current (m_cal_on).
-
-
Sample Measurement:
-
Empty and clean the Gouy tube.
-
Fill the tube with the powdered this compound sample to the same height as the calibrant and measure its mass with the magnet off (m_sample_off).
-
Measure the mass of the sample-filled tube with the magnet on at the same current (m_sample_on).
-
-
Calculations:
-
The change in mass for the calibrant (Δm_cal) and the sample (Δm_sample) are calculated as:
-
Δm_cal = m_cal_on - m_cal_off
-
Δm_sample = m_sample_on - m_sample_off
-
-
The mass susceptibility of the sample (χ_g) can be calculated using the following formula:
-
χ_g_sample = χ_g_cal * (Δm_sample / m_sample) * (m_cal / Δm_cal) where m_sample and m_cal are the masses of the sample and calibrant, respectively.
-
-
The molar susceptibility (χₘ) is then calculated by multiplying the mass susceptibility by the molar mass of this compound.
-
For a diamagnetic substance like this compound, the sample will be repelled by the magnetic field, resulting in a negative apparent change in mass (Δm_sample will be negative).
Visualizations
Electronic Configuration and Diamagnetism of Copper(I)
The following diagram illustrates the relationship between the electronic configuration of the copper(I) ion and its resulting diamagnetic property.
Caption: Electronic origin of diamagnetism in Cu(I) compounds.
Conclusion
This compound is a diamagnetic material due to the d¹⁰ electronic configuration of the copper(I) ion, which results in the absence of unpaired electrons. This technical guide has provided a theoretical foundation for this property, an estimated value for its molar magnetic susceptibility, and detailed experimental protocols for its synthesis and magnetic characterization. The information and procedures outlined herein are intended to serve as a practical resource for scientists and researchers working with copper(I) compounds in various fields, including catalysis, materials science, and drug development. The diamagnetic nature of this compound is a key characteristic that should be considered in its potential applications.
References
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. fizika.si [fizika.si]
- 3. scribd.com [scribd.com]
- 4. Pascal's constants - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ERIC - EJ826564 - Diamagnetic Corrections and Pascal's Constants, Journal of Chemical Education, 2008-Apr [eric.ed.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Theoretical Studies of Copper(I) Acetate (B1210297) Reaction Mechanisms
This technical guide provides a comprehensive overview of the theoretical and computational studies that have illuminated the reaction mechanisms of Copper(I) acetate. By leveraging Density Functional Theory (DFT) and other computational methods, researchers have been able to probe the intricate pathways of crucial organic reactions, offering insights that are often inaccessible through experimental means alone. This document summarizes key findings, presents quantitative data for comparative analysis, details computational methodologies, and provides visual representations of the core mechanistic pathways.
Introduction to this compound and Its Catalytic Role
This compound is a versatile and widely used catalyst in organic synthesis, valued for its efficiency and relatively low cost. While often used as a precatalyst that forms the active catalytic species in situ, its unique properties play a significant role in a variety of transformations, including cross-coupling, cycloaddition, and C-H functionalization reactions. Unlike many simple metal salts, this compound exists as a polymeric structure, and theoretical studies have explored whether the catalytically active species are mononuclear or dinuclear (or even larger clusters). The acetate ligand itself is not merely a spectator; computational studies suggest it can function as a bridging ligand, a base for deprotonation, and a key component in the catalyst's coordination sphere, influencing both reactivity and selectivity.
Core Mechanistic Pathways: A Theoretical Perspective
Computational chemistry has been instrumental in evaluating the feasibility of various proposed mechanisms for copper-catalyzed reactions. The primary pathways investigated for reactions involving Cu(I) species are the Oxidative Addition-Reductive Elimination (OA-RE) cycle, Single Electron Transfer (SET), Halogen Atom Transfer (HAT), and σ-bond Metathesis.
Ullmann-Type Cross-Coupling Reactions
The Ullmann reaction, a cornerstone of copper catalysis, involves the formation of C-C, C-N, C-O, and C-S bonds. Theoretical studies, particularly DFT calculations, have scrutinized the reaction mechanism, with significant evidence pointing towards an OA-RE pathway involving a Cu(I)/Cu(III) redox cycle.
The generally accepted pathway involves:
-
Formation of the Active Nucleophile Complex: The reaction often begins with the coordination of the nucleophile (e.g., an amine, alcohol, or thiol) to the Cu(I) center.
-
Oxidative Addition (OA): The aryl halide (Ar-X) adds to the copper(I) complex, forming a transient aryl-copper(III)-halide intermediate. This step is frequently identified as the rate-determining step.
-
Reductive Elimination (RE): The Cu(III) intermediate undergoes reductive elimination to form the new C-Nu bond and regenerate the active Cu(I) catalyst.
DFT calculations suggest that for Ullmann-type reactions, the OA-RE route involving Cu(III) intermediates is often energetically more favorable than SET, HAT, or σ-bond metathesis pathways. The energy barrier for the oxidative addition step is sensitive to the nature of the ancillary ligand and the nucleophile.
The logical workflow for the computational investigation of an Ullmann-type reaction typically involves defining the catalytic cycle, locating the transition states for each elementary step, and calculating the corresponding energy barriers to identify the rate-determining step.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is another area where theoretical studies have provided profound mechanistic insights. A key debate has been the role of mononuclear versus dinuclear copper species. While early proposals focused on a single copper center, a growing body of computational evidence suggests that a dinuclear mechanism is often more favorable.
DFT calculations have shown that involving a second copper atom can lower the activation barrier for the key C-N bond-forming step by 3-6 kcal/mol. In this model, one copper atom forms a σ-bond with the acetylide, while the second copper atom coordinates to the π-system of the alkyne. This arrangement facilitates the cycloaddition with the azide. Experimental and theoretical results suggest that the rate-determining step can vary depending on the conditions, but often involves the cycloaddition step itself or the deprotonation of the alkyne.
C-H Functionalization
This compound is also pivotal in C-H activation/functionalization reactions. Here, the acetate ligand often plays a direct role as a base. The Concerted Metalation-Deprotonation (CMD) mechanism is frequently invoked and has been supported by DFT studies. In this pathway, the C-H bond cleavage occurs in a single step involving the copper center and a base (often the acetate ligand).
For Cu-catalyzed direct arylation, DFT studies have compared pathways where C-H activation (CMD) precedes oxidative addition versus the reverse. Calculations have revealed that for some systems, the mechanism in which CMD is the first step has a substantially lower overall energy barrier (e.g., 27.9 kcal/mol) compared to the pathway initiated by oxidative addition (e.g., 37.3 kcal/mol). This highlights the crucial role of the CMD step and the non-innocent nature of the acetate counterion.
In-Depth Technical Guide to Copper(I) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) acetate (B1210297), also known as cuprous acetate, is a coordination compound with the chemical formula Cu(CH₃COO). This versatile reagent and catalyst plays a significant role in various organic transformations, making it a valuable tool for synthetic chemists in academia and industry. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its catalytic role in cross-coupling reactions.
Core Properties of Copper(I) Acetate
This compound is a white, air-sensitive solid.[1] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 598-54-9 | [2] |
| Molecular Formula | C₂H₃CuO₂ | [2] |
| Molecular Weight | 122.59 g/mol | [2] |
| Appearance | White to light green/brown powder or chunks | [2] |
| Melting Point | 250 °C (decomposes) | [3] |
| Solubility | Reacts with water.[4] | [4] |
| Synonyms | Cuprous acetate, Copper monoacetate | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the comproportionation reaction of copper(II) acetate and metallic copper.[4]
Experimental Protocol: Synthesis from Copper(II) Acetate and Copper Metal
Objective: To synthesize this compound via the reaction of anhydrous copper(II) acetate with copper metal.
Materials:
-
Anhydrous copper(II) acetate (Cu(OAc)₂)
-
Copper metal powder or turnings (Cu)
-
Acetonitrile (B52724) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anhydrous copper(II) acetate and a stoichiometric amount of copper metal.
-
Add anhydrous acetonitrile to the flask to serve as the solvent.
-
Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction can be monitored by the color change of the solution from blue (Cu(II)) to colorless (Cu(I)).
-
Upon completion of the reaction, the hot solution is filtered to remove any unreacted copper metal.
-
The filtrate is then cooled to induce crystallization of this compound.
-
The resulting white crystals are collected by filtration, washed with a small amount of cold, anhydrous acetonitrile, and dried under vacuum.
Reaction: Cu(OAc)₂ + Cu → 2 CuOAc[4]
Below is a workflow diagram illustrating the synthesis process.
Caption: Workflow for the synthesis of this compound.
Catalytic Applications in Organic Synthesis
This compound is a key catalyst in several important cross-coupling reactions, most notably the Ullmann and Sonogashira reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms biaryl ethers, thioethers, and amines from aryl halides and alcohols, thiols, or amines, respectively.[5] The active catalytic species is believed to be a copper(I) complex.[6]
The generalized catalytic cycle for the Ullmann condensation involving a copper(I) species is depicted below.
Caption: Catalytic cycle of the Ullmann condensation.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7] The copper(I) species plays a crucial role in the activation of the alkyne.
A simplified representation of the dual catalytic cycle of the Sonogashira coupling is shown below, highlighting the role of the copper(I) catalyst.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of synthesized this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the acetate ligand. The positions of the carboxylate stretching frequencies can provide information about the coordination mode of the acetate group. For copper(II) acetate, the symmetric and asymmetric carbonyl stretching peaks are observed around 1437 cm⁻¹ and 1609 cm⁻¹, respectively.[8]
X-ray Diffraction (XRD)
Powder X-ray diffraction is a powerful technique for identifying the crystalline structure of this compound and distinguishing it from other copper acetate species. The diffraction pattern of copper(II) acetate monohydrate shows characteristic peaks at 2θ values of approximately 12.7°, 15.3°, 16.4°, and 25.3°.[9] It is important to note that copper acetates can exist in various forms, and their XRD patterns can be complex.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of Cu(II) ions, obtaining high-resolution NMR spectra for copper(II) acetate can be challenging.[11] For copper(I) compounds, which are diamagnetic, NMR spectroscopy is theoretically more feasible. However, the inherent instability and air-sensitivity of this compound, along with potential disproportionation to Cu(0) and Cu(II) in solution, can complicate NMR analysis.
Conclusion
This compound is a valuable reagent with significant applications in organic synthesis, particularly as a catalyst in cross-coupling reactions. Understanding its properties, synthesis, and reactivity is crucial for its effective utilization in research and development. This guide provides a foundational understanding of this important compound, offering insights for scientists and professionals in the field of drug development and chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound 97 598-54-9 [sigmaaldrich.com]
- 4. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
Handling and storage of air-sensitive Copper(I) acetate
An In-depth Technical Guide to the Handling and Storage of Air-Sensitive Copper(I) Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) acetate (Cu(I)OAc), or cuprous acetate, is a versatile reagent and catalyst precursor in various chemical syntheses, including those relevant to drug development. As a copper(I) salt, it is a key component in reactions such as C-N and C-O cross-coupling, click chemistry, and other transformations requiring a mild and efficient copper source. However, the utility of this compound is intrinsically linked to its significant sensitivity to atmospheric oxygen and moisture. Improper handling or storage can lead to rapid decomposition, compromising experimental reproducibility and outcomes.
This technical guide provides a comprehensive overview of the essential procedures for the safe and effective handling and storage of this compound. It outlines the mechanisms of its decomposition, provides detailed protocols for manipulation under inert atmospheres, and offers guidelines for assessing its viability.
Properties and Decomposition Pathway
Pure this compound is a white to slightly yellow, air-sensitive powder.[1] Its instability arises from the propensity of the Copper(I) ion to undergo oxidation to the more stable Copper(II) state, particularly in the presence of oxygen and water.
The primary modes of decomposition are:
-
Oxidation: In the presence of atmospheric oxygen, Copper(I) is oxidized to Copper(II), resulting in the formation of blue or green Copper(II) acetate.
-
Hydrolysis/Disproportionation: Contact with water can lead to rapid hydrolysis and disproportionation, yielding Copper(II) acetate and yellow Copper(I) oxide or metallic copper.[2][3]
Visual inspection is the first line of assessment. A sample that has significant blue or green discoloration is indicative of extensive decomposition and should be considered impure or unusable for sensitive applications.
Storage and Stability
Proper storage is critical to preserving the integrity of this compound. The primary goal is the strict exclusion of air and moisture.[1] While specific quantitative stability data is not widely published, qualitative best practices are well-established.
Storage Condition Summary
The following table summarizes the recommended conditions for storing this compound to minimize decomposition.
| Parameter | Recommendation | Rationale & Notes |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis. Argon is denser than air and can provide a better protective blanket, but high-purity nitrogen is a common and effective alternative. |
| Container | Tightly sealed glass vessel (e.g., Schlenk flask or septum-sealed vial) inside a secondary container. | The primary container must provide an airtight seal. Storing inside a desiccator or glovebox provides a second layer of protection.[4] |
| Temperature | Cool, dry location (Room Temperature) | Storing in a cool place minimizes thermal decomposition. Refrigeration is generally not necessary unless specified by the manufacturer and can sometimes introduce moisture if not handled carefully.[1] |
| Light | Dark place (e.g., amber vial or cabinet) | While moisture and air are the primary concerns, protection from light is a general best practice for reactive chemicals to prevent photochemical decomposition. |
Experimental Protocols for Handling
All manipulations of this compound must be performed using air-free techniques. The two most common methods are the use of a glovebox or a Schlenk line. Glassware for these procedures must be rigorously dried, typically by oven-heating (e.g., at 125°C overnight) and then cooling under vacuum or a stream of inert gas.
Glovebox Protocol: Weighing and Preparing a Solution
A glovebox provides a sealed, inert atmosphere and is the most reliable method for handling highly sensitive solids.
Objective: To accurately weigh a sample of this compound and prepare a stock solution inside a glovebox.
Materials:
-
This compound stored in the glovebox.
-
Spatula.
-
Weighing paper or boat.
-
Analytical balance (located inside the glovebox).
-
Dried, sealed vial or Schlenk flask with a magnetic stir bar.
-
Dried, degassed solvent (brought into the glovebox).
-
Septum and cap for the vial/flask.
Procedure:
-
Preparation: Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm). Transfer all necessary dried glassware, solvent, and materials into the glovebox via the antechamber, performing at least three evacuate-refill cycles.
-
Tare Balance: Place the weighing paper on the analytical balance and tare it.
-
Weighing: Carefully open the this compound container. Using a clean spatula, transfer the desired amount of the white powder onto the weighing paper. Record the precise mass.
-
Transfer: Carefully transfer the weighed solid into the prepared vial or Schlenk flask. Avoid spillage.
-
Solvent Addition: Using a pipette, add the required volume of degassed solvent to the flask.
-
Dissolution: Seal the flask with a septum and cap. Place it on a stir plate within the glovebox and stir until the solid is fully dissolved.
-
Removal from Glovebox: The sealed solution is now ready for use. It can be removed from the glovebox for use in reactions on a Schlenk line or used directly in the glovebox.
Schlenk Line Protocol: Adding Solid to a Reaction
A Schlenk line allows for the manipulation of air-sensitive materials on the benchtop under a dynamic vacuum/inert gas atmosphere.
Objective: To add a solid portion of this compound to a reaction flask under a positive pressure of inert gas.
Materials:
-
Oven-dried reaction flask (e.g., Schlenk flask) with a stir bar.
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) manifolds.
-
Container of this compound.
-
Spatula.
-
Powder funnel or solid addition tube.
Procedure:
-
System Preparation: Attach the empty, dried reaction flask to the Schlenk line. Perform at least three evacuate-refill cycles to render the flask atmosphere inert.[5]
-
Establish Positive Pressure: Leave the flask connected to the inert gas manifold with a gentle positive flow (indicated by bubbling through the oil bubbler).
-
Counterflow Addition: Briefly remove the stopper or septum from the neck of the flask. Immediately insert a powder funnel. The outward flow of inert gas prevents air from entering the flask.
-
Weigh and Add: In a separate container on a benchtop balance, quickly weigh the approximate amount of this compound needed. This step should be done swiftly to minimize air exposure.
-
Transfer: Quickly add the weighed solid through the funnel into the reaction flask.
-
Reseal System: Remove the funnel and immediately reseal the flask with the stopper.
-
Purge Headspace: To remove any minor amount of air introduced during the transfer, perform one or two more evacuate-refill cycles on the reaction flask's headspace, being careful not to disturb the solid powder.
-
Proceed with Reaction: The solid is now in the flask under an inert atmosphere, ready for the addition of solvents or other reagents.
Assessing Compound Viability
Before use in a critical reaction, it is important to assess the quality of the this compound.
References
Unraveling the Polymeric Chains: A Technical Guide to the Single Crystal Structure of Copper(I) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the single crystal structure of copper(I) acetate (B1210297), a compound of significant interest in stereochemistry and catalysis.[1] The unique coordination environment of the copper(I) ion and the polymeric nature of its acetate complex offer valuable insights for rational drug design and the development of novel catalytic systems. This document outlines the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.
Introduction
Copper(I) acetate, with the chemical formula C₂H₃CuO₂, has garnered considerable attention due to its involvement in various chemical transformations, including the decarboxylation of organic acids and homogeneous catalytic hydrogenation reactions.[1] Unlike the well-studied dimeric copper(II) acetate, the structure of this compound reveals a polymeric chain, highlighting a distinct coordination chemistry for the copper(I) ion.[1][2][3] The structure is characterized by a distorted square-planar environment for each copper atom and a novel mode of acetate coordination, which contributes to the formation of binuclear units linked into an extended chain.[1]
Experimental Protocols
Synthesis of this compound Single Crystals
The preparation of single crystals of this compound suitable for X-ray diffraction involves the reduction of copper(II) acetate. The following protocol is adapted from the literature.[1]
Materials:
-
Copper(II) acetate
-
Copper foil
-
Acetonitrile (MeCN)
-
Glacial Acetic Acid (AcOH)
-
Acetic Anhydride (B1165640) (Ac₂O)
-
Diethyl ether
Procedure:
-
A mixture of acetonitrile, glacial acetic acid, and acetic anhydride is prepared in a 20:4:1 ratio under a nitrogen atmosphere.
-
Copper(II) acetate is dissolved in this solvent mixture.
-
Copper foil is added to the solution to act as the reducing agent.
-
The reaction mixture is stirred under nitrogen until the reduction to this compound is complete.
-
The product is precipitated by the addition of diethyl ether.
-
Single crystals suitable for X-ray analysis are obtained by sublimation of the precipitate at 160°C in an evacuated sealed tube.[1]
X-ray Crystallography
The determination of the crystal structure was performed using single-crystal X-ray diffraction. The general workflow for this process is outlined below.
The intensity data for this compound were collected on a manual diffractometer using Mo-Kα radiation.[1] The structure was solved using Patterson and Fourier techniques and refined by full-matrix least-squares methods.[4]
Crystallographic Data
The single crystal structure of this compound has been determined to be a polymeric planar chain.[2][3] The crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value[1] | Value[4] |
| Empirical Formula | C₂H₃CuO₂ | C₂H₃CuO₂ |
| Formula Weight | 122.6 | - |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/m | P2₁/m |
| a (Å) | 5.20(1) | 5.215(3) |
| b (Å) | 6.26(1) | 6.273(3) |
| c (Å) | 9.90(1) | 9.928(4) |
| β (°) | 93.7(1) | 93.63(3) |
| Volume (ų) | 320.9 | 324.1 |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 2.53 | 2.52 |
| Radiation | Mo-Kα (λ = 0.7107 Å) | Mo-Kα |
| Final R factor | 0.063 | 0.046 |
Molecular Structure and Coordination
The structure of this compound consists of infinite planar chains of binuclear dimeric units, Cu₂(O₂CCH₃)₂, which are bridged through copper and oxygen atoms to form a polymer.[4] Each copper atom is in a distorted square-planar environment, bonded to three oxygen atoms and another copper atom.[1][2][3][4]
The Cu-Cu bond length of approximately 2.544(4) Å to 2.556(2) Å is a significant feature of the binuclear unit, indicating a direct metal-metal interaction.[1][4] This distance is notably shorter than that found in the dimeric copper(II) acetate (2.64 Å).[1][4] The acetate groups exhibit a novel mode of coordination, bridging the copper atoms within the polymeric chain.
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond | Length (Å)[1] | Angle | Angle (°)[1] |
| Cu-Cu | 2.544(4) | O(1)-Cu(1)-O(2) | 110.7 |
| Cu(1)-O(1) | 2.31(2) | Other cis angles at Cu | < 90 |
| Cu(1)-O(2) | 1.90(2) | Cu(2)-O(3)-C | 132 |
| Cu(1)-O(3) | 1.90(2) |
The distortion from an ideal square-planar geometry is evident in the bond angles around the copper atom. For instance, the O(1)-Cu(1)-O(2) angle is 110.7°, while other cis angles are less than 90°.[1] This distortion is a consequence of the polymeric chain formation.[1]
Conclusion
The single crystal structure of this compound reveals a fascinating polymeric architecture with a unique distorted square-planar coordination for the copper(I) ions and direct Cu-Cu bonding. This detailed structural understanding is crucial for researchers in inorganic chemistry, materials science, and drug development, providing a basis for the design of new materials and catalysts with tailored properties. The experimental protocols and crystallographic data presented herein serve as a comprehensive resource for further investigation and application of this intriguing compound.
References
- 1. X-Ray crystal structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. X-Ray crystal structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. X-Ray crystal structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Orbital Theory of Copper(I) Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper(I) acetate (B1210297), a coordination polymer with intriguing structural and bonding characteristics, has garnered interest in various chemical applications. A thorough understanding of its electronic structure is paramount for elucidating its reactivity and designing novel applications. This technical guide provides a comprehensive overview of the molecular orbital (MO) theory of copper(I) acetate, integrating structural data, spectroscopic analysis, and theoretical considerations. While direct computational studies on the polymeric structure of this compound are limited, this guide constructs a qualitative molecular orbital framework by drawing analogies to related, well-studied copper carboxylate systems and leveraging available experimental data. This document is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development.
Introduction
This compound, with the empirical formula Cu(CH₃COO), exists as a one-dimensional coordination polymer. Its structure features a repeating unit where copper(I) ions are bridged by acetate ligands, resulting in a chain-like architecture with a notable Cu-Cu interaction.[1] The diamagnetic nature of copper(I) (d¹⁰ configuration) distinguishes it from the extensively studied paramagnetic copper(II) acetate dimer. Understanding the bonding in this compound, particularly the nature of the copper-copper and copper-oxygen interactions, is crucial for predicting its properties and reactivity. This guide delves into the molecular orbital theory of this compound, providing a detailed analysis of its electronic structure.
Synthesis and Characterization
The reliable synthesis of pure this compound is a prerequisite for its characterization and application. The most common laboratory-scale synthesis involves the reduction of copper(II) acetate by copper metal in an inert atmosphere.[2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Anhydrous copper(II) acetate (Cu(OAc)₂)
-
Copper foil or powder
-
Acetonitrile (B52724) (CH₃CN), anhydrous and deoxygenated
-
Diethyl ether, anhydrous and deoxygenated
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Magnetic stirrer and hotplate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous copper(II) acetate and an excess of copper metal to a Schlenk flask equipped with a reflux condenser.
-
Add anhydrous and deoxygenated acetonitrile to the flask via cannula transfer.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the blue color of the copper(II) acetate solution.
-
After the reaction is complete (the solution becomes colorless), allow the mixture to cool to room temperature.
-
Filter the hot solution under inert atmosphere to remove the excess copper metal and any insoluble impurities.
-
The colorless filtrate is then concentrated under reduced pressure.
-
Precipitate the this compound by adding anhydrous and deoxygenated diethyl ether to the concentrated solution.
-
Collect the resulting white, crystalline solid by filtration under inert atmosphere, wash with diethyl ether, and dry under vacuum.
Note: this compound is sensitive to air and moisture and should be handled and stored under an inert atmosphere.
Structural and Spectroscopic Data
A comprehensive understanding of the molecular orbital framework of this compound requires a solid foundation of its structural and spectroscopic properties.
Crystal Structure
The crystal structure of this compound was determined by X-ray diffraction. It forms a polymeric planar chain. Each copper atom is in a distorted square-planar environment, coordinated to three oxygen atoms from bridging acetate ligands and one other copper atom.[1][4]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 8.573(2) | [1] |
| b (Å) | 8.356(2) | [1] |
| c (Å) | 10.380(3) | [1] |
| β (°) | 114.90(2) | [1] |
| Cu-Cu distance (Å) | 2.554(1) | [1] |
| Cu-O distances (Å) | 1.963(3), 1.970(3), 2.378(3) | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound provides information about the coordination of the acetate ligand. The positions of the asymmetric (νₐ(COO)) and symmetric (νₛ(COO)) carboxylate stretching frequencies are indicative of the coordination mode. For this compound, these bands are expected in the regions of 1560-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two frequencies (Δν) can help distinguish between monodentate, bidentate, and bridging coordination modes. A bridging acetate ligand, as found in the polymeric structure of this compound, typically shows a Δν value that is larger than that for an ionic acetate but smaller than that for a monodentate acetate.
UV-Vis Spectroscopy: As a d¹⁰ complex, this compound does not exhibit d-d electronic transitions, which are common for transition metal complexes with partially filled d-orbitals. Therefore, its solid form is colorless.[2][3] Its UV-Vis absorption spectrum is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. These transitions involve the excitation of an electron from a ligand-based orbital (primarily from the oxygen atoms of the acetate) to an empty metal-based orbital (the copper 4s or 4p orbitals).
X-ray Absorption Spectroscopy (XAS): X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful techniques for probing the electronic structure and local coordination environment of metal ions. For this compound, the Cu K-edge XANES spectrum would provide information on the oxidation state (confirming the +1 state) and the coordination geometry of the copper centers. The pre-edge features in the XANES spectrum are particularly sensitive to the symmetry of the metal site. The EXAFS region would allow for the determination of the Cu-Cu and Cu-O bond distances in the polymeric chain.
Molecular Orbital Theory of this compound
Due to the absence of specific computational studies on the polymeric structure of this compound, a qualitative molecular orbital diagram is constructed based on its known structure and by drawing parallels with the well-studied dimeric copper(II) acetate and other linear coordination polymers.
Atomic Orbital Basis Set
The key atomic orbitals involved in the bonding of this compound are:
-
Copper: The filled 3d orbitals, and the empty 4s and 4p orbitals.
-
Acetate Oxygen: The 2s and 2p orbitals. The 2p orbitals are crucial for forming σ and π bonds with the copper ions.
Qualitative Molecular Orbital Diagram
The polymeric chain structure of this compound can be conceptualized by considering the interactions within a repeating [Cu₂(OAc)₂] unit and then extending this to the one-dimensional polymer.
dot
Caption: Qualitative MO diagram for this compound.
Description of Molecular Orbitals:
-
Bonding Orbitals: The filled 3d orbitals of the two adjacent copper(I) ions can overlap to form a weak σ-bonding molecular orbital. The extent of this overlap is dictated by the Cu-Cu distance of 2.554 Å.[1] This distance is shorter than the sum of the van der Waals radii, suggesting a tangible, albeit weak, bonding interaction. Additionally, the copper 3d and 4s orbitals interact with the σ-donating orbitals of the acetate oxygen atoms to form Cu-O bonding molecular orbitals.
-
Non-bonding Orbitals: The majority of the filled 3d orbitals on each copper ion will remain largely non-bonding, forming a band of closely spaced energy levels. These orbitals will have some mixing with the oxygen p-orbitals of the acetate ligands.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be primarily of copper 3d character, likely an antibonding combination of d-orbitals with some contribution from the oxygen p-orbitals. In the polymeric structure, this will broaden into a narrow valence band.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be a combination of the empty copper 4s and 4p orbitals, forming a conduction band in the solid state. The energy gap between the HOMO and LUMO is expected to be large, consistent with the colorless nature of the compound.
-
Antibonding Orbitals: The interaction between the copper 4s/4p orbitals and the acetate oxygen orbitals also leads to the formation of high-energy antibonding molecular orbitals.
Nature of the Cu-Cu and Cu-O Bonds
The bonding in this compound is best described as a combination of covalent and ionic interactions.
-
Cu-Cu Bonding: The short Cu-Cu distance suggests a d¹⁰-d¹⁰ interaction, also known as a cuprophilic interaction. In molecular orbital terms, this can be described as a weak covalent bond arising from the overlap of filled 3d orbitals and the mixing of 4s and 4p orbitals. While the overlap of the filled d-orbitals results in both bonding and antibonding combinations that are filled, the energetic stabilization comes from the mixing with the higher-lying empty s and p orbitals.
-
Cu-O Bonding: The copper-oxygen bonds are primarily ionic in character, arising from the electrostatic attraction between the Cu⁺ ions and the negatively charged oxygen atoms of the acetate ligands. However, there is also a significant covalent contribution from the overlap of copper's 3d and 4s orbitals with the oxygen's 2p orbitals, as described in the MO diagram. The different Cu-O bond lengths observed in the crystal structure suggest varying degrees of covalent character in these bonds.[1]
Logical Workflow for Characterization
The comprehensive characterization of this compound and the validation of its molecular orbital model involve a multi-step workflow.
dot
References
An In-depth Technical Guide to the Diamagnetic Nature of Copper(I) Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the diamagnetic properties of Copper(I) acetate (B1210297) (Cu(I)OAc). The document elucidates the theoretical underpinnings of its diamagnetism, rooted in the electronic configuration of the Copper(I) ion. Detailed experimental protocols for the synthesis of this air-sensitive compound and the subsequent measurement of its magnetic susceptibility via the Gouy and Evans methods are presented. This guide serves as a technical resource for researchers in chemistry, materials science, and drug development who require a thorough understanding of the magnetic characteristics of Cu(I) compounds.
Theoretical Background: The Origin of Diamagnetism in Copper(I) Acetate
The magnetic properties of a substance are fundamentally determined by its electronic structure. This compound's diamagnetism is a direct consequence of the electron configuration of the cuprous ion (Cu⁺). The copper atom has an electron configuration of [Ar] 3d¹⁰ 4s¹. To form the Cu⁺ ion, it loses the single electron from its 4s orbital, resulting in a stable, completely filled 3d orbital with a configuration of [Ar] 3d¹⁰.
In this d¹⁰ configuration, all electrons are paired, and there are no unpaired electrons to align with an external magnetic field. Consequently, Cu(I) compounds, including this compound, do not exhibit paramagnetism. Instead, they exhibit diamagnetism, a weak form of magnetism that arises from the orbital motion of electrons. When a diamagnetic substance is placed in an external magnetic field, it creates an induced magnetic field in the opposite direction, leading to a weak repulsion.[1] This behavior is characteristic of all materials with paired electrons.
The molar magnetic susceptibility (χₘ) is a measure of the extent to which a material becomes magnetized in a magnetic field. For diamagnetic substances, χₘ is a small negative value.
Synthesis of this compound
This compound is a colorless, air-sensitive solid. Its synthesis requires an inert atmosphere to prevent oxidation to the paramagnetic Copper(II) state. A common and effective method for its preparation involves the comproportionation reaction of copper metal and copper(II) acetate in an organic solvent like acetonitrile (B52724).[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Copper(II) acetate (anhydrous)
-
Copper powder or foil
-
Acetonitrile (anhydrous)
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Cannula or syringe for liquid transfer
-
Sintered glass funnel for filtration under inert atmosphere
Procedure:
-
Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Add anhydrous Copper(II) acetate and copper powder/foil to the flask.
-
Add anhydrous acetonitrile to the flask via a cannula or syringe.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the blue color of the Copper(II) acetate solution, resulting in a colorless solution.
-
Once the reaction is complete, the colorless solution of this compound is filtered under an inert atmosphere to remove any unreacted copper metal.
-
The solvent can be removed under vacuum to yield solid, colorless this compound. The product should be stored under an inert atmosphere to prevent oxidation.
Safety Precautions:
-
Acetonitrile is flammable and toxic; handle it in a well-ventilated fume hood.
-
Perform all steps under an inert atmosphere to prevent the rapid oxidation of the Copper(I) product.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Determination of Magnetic Susceptibility
The diamagnetic nature of this compound can be experimentally verified and quantified by measuring its magnetic susceptibility. The two most common methods for this purpose are the Gouy method and the Evans method.
Quantitative Data
The following table summarizes the expected magnetic susceptibility for this compound.
| Compound | Formula | Molar Mass ( g/mol ) | Expected Molar Magnetic Susceptibility (χₘ) (cm³/mol) |
| This compound | CH₃COOCu | 122.59 | ~ -5.46 x 10⁻⁶ * |
Experimental Protocol: Gouy Method
The Gouy method measures the apparent change in mass of a sample when it is placed in a magnetic field.[3] Diamagnetic samples will be repelled by the magnetic field, leading to an apparent decrease in mass.
Apparatus:
-
Gouy balance (or an analytical balance adapted for this measurement)
-
Electromagnet with a power supply
-
Gouy tube (a long, cylindrical sample tube)
-
Calibrant with a known magnetic susceptibility (e.g., HgCo(SCN)₄)
-
Inert atmosphere glovebox or glovebag for sample loading
Procedure:
-
Calibration:
-
Measure the mass of the empty Gouy tube with the magnetic field off (m_tube_off) and on (m_tube_on).
-
Fill the Gouy tube with the calibrant to a known height and measure its mass with the field off (m_cal_off) and on (m_cal_on).
-
Calculate the balance calibration constant.
-
-
Sample Measurement:
-
Inside an inert atmosphere glovebox, carefully pack the powdered this compound into the Gouy tube to the same height as the calibrant.
-
Seal the tube to prevent air exposure.
-
Measure the mass of the sample-filled tube with the magnetic field off (m_sample_off) and on (m_sample_on).
-
-
Calculation:
-
The change in mass (Δm) for the sample is calculated as: Δm = m_sample_on - m_sample_off.
-
The mass susceptibility (χ_g) can be calculated using the calibration constant and the change in mass of the sample.
-
The molar susceptibility (χₘ) is then calculated by multiplying the mass susceptibility by the molar mass of this compound.
-
Experimental Protocol: Evans Method (NMR Spectroscopy)
The Evans method utilizes the change in the chemical shift of a reference molecule in an NMR spectrum in the presence of a paramagnetic species. For a diamagnetic sample like this compound, this method can be used to confirm the absence of paramagnetic impurities. A solution of the diamagnetic compound will not cause a significant shift in the reference signal.
Apparatus:
-
NMR spectrometer
-
Coaxial NMR tube (or a standard NMR tube with a capillary insert)
-
Deuterated solvent (e.g., acetonitrile-d₃)
-
Reference compound (e.g., tetramethylsilane (B1202638) - TMS)
Procedure:
-
Sample Preparation:
-
Prepare a solution of known concentration of this compound in the deuterated solvent containing a small amount of the reference compound in an inert atmosphere.
-
In a coaxial NMR tube, place the solution of the sample in the outer tube and the pure solvent with the reference compound in the inner tube.
-
-
NMR Measurement:
-
Acquire the ¹H NMR spectrum of the sample.
-
-
Analysis:
-
Measure the chemical shift difference (Δδ) between the reference signal in the sample solution and the reference signal in the pure solvent.
-
For a purely diamagnetic sample, Δδ will be negligible, confirming the absence of unpaired electrons.
-
Molecular Orbital Theory and Diamagnetism
A molecular orbital (MO) diagram can visually represent the electronic structure of this compound and explain its diamagnetism. In a simplified linear two-coordinate complex, the d-orbitals of the Cu⁺ ion interact with the orbitals of the two acetate ligands.
The ten d-electrons of the Cu⁺ ion completely fill the five d-orbitals. As a result, there are no singly occupied molecular orbitals, leading to a total electron spin (S) of zero. This absence of unpaired electrons is the fundamental reason for the diamagnetic nature of this compound.
Simplified Molecular Orbital Diagram for a Linear Cu(I) Complex
Caption: Simplified MO diagram for a linear Cu(I) complex.
Conclusion
This compound is a classic example of a diamagnetic coordination compound. Its lack of unpaired electrons, a direct result of the d¹⁰ electronic configuration of the Cu⁺ ion, leads to its characteristic repulsion from magnetic fields. The synthesis and handling of this air-sensitive compound require careful experimental technique under inert atmosphere. The magnetic susceptibility of this compound can be accurately determined using established methods such as the Gouy or Evans balance, providing quantitative confirmation of its diamagnetic nature. This technical guide provides the necessary theoretical framework and practical protocols for researchers to confidently work with and characterize this and similar diamagnetic species.
References
The Role of Copper(I) Acetate in Nanomaterial Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the use of copper acetate (B1210297) as a precursor for the synthesis of copper-based nanomaterials. While the direct application of copper(I) acetate is limited by its inherent instability, its formation as a critical intermediate in reactions starting from the more stable copper(II) acetate is a cornerstone of many synthetic routes. This document provides an in-depth look at the chemistry of this compound, its in-situ generation, and detailed protocols for the synthesis of copper and copper oxide nanoparticles using copper(II) acetate as the primary precursor.
This compound: A Transient but Crucial Intermediate
This compound (CuOAc) is a colorless, diamagnetic compound. Its direct use as a starting material in nanomaterial synthesis is uncommon due to its tendency to disproportionate in aqueous solutions into copper(II) ions and metallic copper. This instability makes its isolation and storage challenging.
The synthesis of this compound can be achieved by heating a mixture of anhydrous copper(II) acetate and copper metal:
Cu + Cu(OAc)₂ → 2 CuOAc
However, in the context of nanoparticle synthesis, copper(I) species are more relevant as transient intermediates formed in-situ from a copper(II) precursor. This is a key mechanistic step in the reduction of copper(II) to form copper metal (Cu⁰) nanoparticles. Understanding this two-step reduction process is fundamental to controlling the size, morphology, and purity of the resulting nanomaterials.
The In-Situ Formation of Copper(I) from Copper(II) Acetate
The synthesis of copper nanoparticles from copper(II) acetate in the presence of a reducing agent often proceeds through a copper(I) intermediate. This pathway can be generalized as:
Cu²⁺ → Cu¹⁺ → Cu⁰
The choice of reducing agent plays a critical role in this process. Some reducing agents are strong enough to reduce Cu²⁺ directly to Cu⁰, while others facilitate a stepwise reduction where the Cu¹⁺ intermediate can be observed or inferred. For example, milder reducing agents or specific reaction conditions can favor the formation and stabilization of copper(I) oxide (Cu₂O) nanoparticles, which can then be further reduced to metallic copper.
The following diagram illustrates the general reaction pathway for the synthesis of copper-based nanomaterials from copper(II) acetate, highlighting the central role of the copper(I) intermediate.
Experimental Protocols for Nanomaterial Synthesis
Several methods have been developed for the synthesis of copper and copper oxide nanoparticles using copper(II) acetate as a precursor. The following sections provide detailed protocols for three common methods: chemical reduction, thermal decomposition, and solvothermal synthesis.
Chemical Reduction Method
This method involves the reduction of copper(II) acetate in a solution using a chemical reducing agent. The choice of reducing agent, capping agent, and reaction conditions dictates the characteristics of the resulting nanoparticles.
Experimental Workflow:
Protocol:
-
Preparation of Precursor Solution: Dissolve a specific amount of copper(II) acetate monohydrate in a suitable solvent (e.g., deionized water, ethanol) with stirring.
-
Addition of Capping Agent: Introduce a capping agent (e.g., carboxylic acids, polymers) to the solution to control particle growth and prevent agglomeration.[1]
-
Reduction: While stirring, add a reducing agent (e.g., hydrazine, sodium borohydride, ascorbic acid) to the solution. The color of the solution will change, indicating the formation of nanoparticles.
-
Reaction: Maintain the reaction at a specific temperature for a set duration to ensure complete reduction and particle growth.
-
Purification: Collect the synthesized nanoparticles by centrifugation. Wash the particles multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles under vacuum or in an inert atmosphere to prevent oxidation.
Thermal Decomposition Method
This method involves the decomposition of a copper precursor at high temperatures in a high-boiling point solvent.
Protocol:
-
Reaction Mixture: In a three-neck flask, combine copper(II) acetate monohydrate, a capping agent (e.g., stearic acid), a mild reducing agent (e.g., 1-octadecanol), and a high-boiling point solvent (e.g., 1-octadecene).[2]
-
Heating: Heat the mixture with stirring under an inert atmosphere (e.g., argon). The temperature is gradually increased to the desired decomposition temperature (e.g., 290 °C).[2]
-
Decomposition: The color of the solution changes as the copper precursor decomposes to form nanoparticles.[2]
-
Cooling and Collection: After the reaction is complete, cool the mixture. The nanoparticles can be collected by centrifugation.
-
Washing and Drying: Wash the collected nanoparticles with a suitable solvent (e.g., toluene, methanol) and dry them under vacuum.
Solvothermal Synthesis
In this method, the reaction is carried out in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent.
Protocol:
-
Precursor Solution: Dissolve a copper(II) acetate-ligand complex (e.g., copper(II) acetate bipyridine) in a solvent such as ethanol.
-
Alkaline Medium: Add a solution of a base (e.g., NaOH in ethanol) to the precursor solution.
-
Autoclave Treatment: Transfer the resulting solution to a Teflon-lined stainless steel autoclave and heat it at a specific temperature (e.g., 160 °C) for an extended period (e.g., 24 hours).
-
Cooling and Purification: After cooling the autoclave to room temperature, collect the product by centrifugation, wash it with deionized water, and dry it in a vacuum oven.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of copper-based nanomaterials using copper(II) acetate as a precursor.
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Synthesis Method | Precursor | Reducing Agent | Capping Agent/Ligand | Solvent | Temperature (°C) | Time | Nanoparticle Size | Morphology | Reference |
| Chemical Reduction | Copper(II) Acetate | Hydrazine | Lactic Acid | Water | Room Temp. | - | < 10 nm | Spherical | [1] |
| Thermal Decomposition | Copper(II) Acetate Monohydrate | 1-Octadecanol | Stearic Acid | 1-Octadecene | 290 | - | ~87 ± 19 nm | - | [2] |
| Solvothermal | Copper(II) Acetate Bipyridine Complex | Ethanol (solvent as reducing agent) | Bipyridine | Ethanol | 160 | 24 h | ~11 nm | - | |
| Microwave-Assisted Polyol | Copper(II) Acetate Bipyridine Complex | Ethylene Glycol | Bipyridine | Ethylene Glycol | 185-200 | 30 min | ~80 nm (Cu/Cu₂O) | - | |
| Borohydride Reduction | Copper(II) Acetate Bipyridine Complex | Sodium Borohydride | Bipyridine | Ethanol/Water | Room Temp. | 40 min | ~16 nm (Cu₂O/CuO) | - |
Table 2: Influence of Reaction Conditions on Nanoparticle Properties
| Parameter Varied | Precursor System | Observation | Resulting Effect | Reference |
| Concentration of Carboxylic Acid | Copper(II) Acetate / Hydrazine | High concentrations of lactic acid, citric acid, or alanine | Stable copper nanoparticles with a diameter of less than 10 nm and a narrow size distribution.[1] | [1] |
| Annealing Temperature | Lactic acid-capped Cu NPs | Increased from 150 °C to 200 °C | Decreased electrical resistivity from 21.0 ± 7.0 to 9.1 ± 2.0 μΩ·cm.[1] | [1] |
| Calcination Temperature and Time | Solid-phase Copper(II) Acetate Monohydrate | Varied from 200-500 °C and 1-3 h | Formation of copper oxide and copper nanoparticles with various shapes including icosahedrons and truncated cubes, and sizes ranging from 7.43-0.83 nm. |
Applications in Drug Development and Research
Copper nanoparticles synthesized from copper acetate precursors exhibit a range of properties that are of interest to drug development professionals and researchers. Their high surface area-to-volume ratio and potential for surface functionalization make them promising candidates for various biomedical applications.
-
Antimicrobial Agents: Copper nanoparticles have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.
-
Catalysis: They can act as efficient catalysts in various organic reactions.
-
Drug Delivery: Functionalized copper nanoparticles could potentially be used as carriers for targeted drug delivery.
-
Bio-imaging: Their optical properties may be exploited for imaging applications.
The relationship between the synthesis method, nanoparticle characteristics, and their biological activity is a key area of ongoing research.
Conclusion
While this compound itself is not a common direct precursor for nanomaterial synthesis due to its instability, the in-situ formation of copper(I) species from copper(II) acetate is a pivotal step in the creation of copper and copper oxide nanoparticles. By carefully controlling the reaction conditions, including the choice of reducing and capping agents, researchers can tailor the properties of the resulting nanomaterials for a wide range of applications in research and drug development. The protocols and data presented in this guide offer a comprehensive overview for scientists working in this exciting field.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cuprous Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuprous acetate (B1210297), also known as copper(I) acetate, is an inorganic compound with the chemical formula Cu(CH₃COO). It is a versatile reagent and catalyst with significant applications in organic synthesis and emerging roles in materials science and drug development. This guide provides a comprehensive overview of the physical and chemical properties of cuprous acetate, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the realm of pharmaceutical research.
Physical Properties of Cuprous Acetate
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃CuO₂ | [1][2] |
| Molecular Weight | 122.59 g/mol | [2][3] |
| Appearance | White to light yellow or brown powder/crystals | [2][4] |
| Melting Point | 250 °C (decomposes) | [2][3][4][5] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility in Water | Reacts with water | [6] |
| Solubility in Organic Solvents | Soluble in organic solvents | [1] |
| CAS Number | 598-54-9 | [1][2] |
Chemical Properties of Cuprous Acetate
Cuprous acetate exhibits chemical properties characteristic of a copper(I) compound. It is readily oxidized to the more stable cupric (copper(II)) state in the presence of air and moisture.[1] This reactivity makes it a useful reducing agent in certain chemical transformations.[2]
Stability and Reactivity:
-
Air and Moisture Sensitivity: Cuprous acetate is unstable in the presence of air and moisture, decomposing to copper(I) oxide and eventually oxidizing to blue-green copper(II) compounds.[1][7] Therefore, it should be handled and stored under an inert atmosphere.
-
Reaction with Water: It reacts with water to form copper(I) oxide.[6]
-
Reducing Agent: Cuprous acetate can act as a reducing agent in organic reactions.[2]
-
Catalytic Activity: It is a well-known catalyst, particularly in organic synthesis. Its catalytic applications are discussed in more detail in the "Applications" section.
Experimental Protocols
Synthesis of Cuprous Acetate
A common and effective method for the laboratory synthesis of cuprous acetate involves the reduction of copper(II) acetate with copper metal in a non-aqueous, inert atmosphere.
Materials:
-
Anhydrous copper(II) acetate (Cu(OAc)₂)
-
Copper powder or turnings
-
Glacial acetic acid
-
Anhydrous diethyl ether or other suitable organic solvent
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., argon or nitrogen)
-
Filtration apparatus (e.g., Schlenk filter)
Procedure:
-
Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent decomposition of the product.
-
Inert Atmosphere: Purge the entire apparatus with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove air and moisture.
-
Reaction Mixture: Under a positive pressure of inert gas, add anhydrous copper(II) acetate and an excess of copper powder to the Schlenk flask.
-
Solvent Addition: Add glacial acetic acid to the flask. The amount should be sufficient to form a stirrable slurry.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution from blue (cupric) to colorless (cuprous). The reaction is typically complete within a few hours.
-
Isolation of Product: Once the reaction is complete and the solution is colorless, allow the mixture to cool to room temperature under the inert atmosphere. The white, solid cuprous acetate will precipitate.
-
Filtration and Washing: Isolate the product by filtration using a Schlenk filter. Wash the collected solid with anhydrous diethyl ether to remove any remaining acetic acid and other impurities.
-
Drying and Storage: Dry the purified cuprous acetate under vacuum. Store the final product in a sealed container under an inert atmosphere to prevent decomposition.
Applications in Drug Development
Cuprous acetate, and copper(I) compounds in general, play a significant role as catalysts in organic synthesis, which is a cornerstone of drug discovery and development.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
One of the most prominent applications of copper(I) catalysts, including in situ generated cuprous species from precursors like cuprous acetate, is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction, a cornerstone of "click chemistry," is widely used for the synthesis of 1,2,3-triazoles. Triazole moieties are important structural motifs in many pharmaceutical compounds due to their stability and ability to participate in hydrogen bonding.
The CuAAC reaction is valued in drug discovery for its:
-
High Yields and Selectivity: The reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.
-
Mild Reaction Conditions: It can be performed in various solvents, including water, and at or near room temperature.
-
Functional Group Tolerance: A wide range of functional groups are tolerated, making it suitable for complex molecule synthesis.
Biological Role and Signaling Pathways
While the direct role of cuprous acetate in specific signaling pathways is an area of ongoing research, the importance of copper in biological systems is well-established. Copper is an essential trace element that functions as a cofactor for numerous enzymes involved in critical physiological processes.
Copper in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a complex process that is crucial in both normal development and in diseases such as cancer. Copper is a key regulator of angiogenesis. It is known to modulate the activity of several pro-angiogenic factors and is essential for the proliferation and migration of endothelial cells.
The signaling pathways involved in copper-mediated angiogenesis are intricate and involve several key players:
-
Hypoxia-Inducible Factor 1 (HIF-1): Copper can stabilize HIF-1α, a key transcription factor that is activated under low oxygen conditions (hypoxia) and promotes the expression of pro-angiogenic genes.
-
Vascular Endothelial Growth Factor (VEGF): Copper can enhance the expression and activity of VEGF, a potent signaling protein that stimulates the formation of blood vessels.
-
Copper Transporters: The transport of copper into and out of cells is tightly regulated by proteins such as CTR1 (copper transporter 1) and ATP7A/B. These transporters play a crucial role in making copper available for angiogenic processes.
Conclusion
Cuprous acetate is a valuable compound with a range of applications in chemical synthesis, particularly in the construction of complex molecules relevant to drug discovery. Its physical and chemical properties necessitate careful handling, but its utility as a catalyst is well-established. The broader biological significance of copper, especially in processes like angiogenesis, highlights potential avenues for future research and therapeutic development involving copper-based compounds. This guide provides a foundational understanding for researchers and professionals working with or interested in the applications of cuprous acetate.
References
- 1. Behind the Link between Copper and Angiogenesis: Established Mechanisms and an Overview on the Role of Vascular Copper Transport Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
Methodological & Application
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn in 2001.[1] This reaction facilitates the highly efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[2][3] Its broad applicability in drug discovery, bioconjugation, materials science, and polymer chemistry stems from its reliability, mild reaction conditions, and high yields.[4][5]
The key to the CuAAC reaction is the use of a copper(I) catalyst, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition and controls the regioselectivity, exclusively yielding the 1,4-isomer.[2] While direct sources of Cu(I) can be used, it is often more convenient to generate the active catalyst in situ from a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), in the presence of a reducing agent like sodium ascorbate (B8700270).[2][6]
Reaction Mechanism and Catalytic Cycle
The CuAAC reaction proceeds through a multi-step catalytic cycle. Initially, the active Cu(I) species is generated from a Cu(II) precursor. This Cu(I) catalyst then coordinates with the terminal alkyne to form a copper-acetylide intermediate.[7] This activation facilitates the subsequent reaction with the azide (B81097), leading to a six-membered copper-containing intermediate.[7] This intermediate then rearranges to form the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[7]
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by various factors including the catalyst system, solvent, and the nature of the substrates. The following tables summarize representative quantitative data from the literature.
Table 1: Reaction Conditions for CuAAC of Small Organic Molecules
| Catalyst System | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cu(OAc)₂ (0.05 equiv) | 4-Propargyloxy-quinoline & Aryl azides | Methanol | 60 | 3.5 h | 5-50 | [2] |
| Cu(OAc)₂ (0.05 equiv) | 4-Propargyloxy-quinoline & Aryl azides | Methanol | 60 | overnight | - | [2] |
| Cu(OAc)₂ (5 mol%) | Ynamine & Azide | CD₃CN | 22 | 26 min | 96 | [8] |
| Cu(PPh₃)₂OAc | - | Toluene, Dichloromethane (B109758) | - | - | - | [9] |
| CuI/DIPEA | - | - | - | - | High | [10] |
Table 2: Conditions for CuAAC in Bioconjugation
| Catalyst System | Application | Ligand | Solvent | Temp. (°C) | Time | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | CuSO₄ / Sodium Ascorbate | Biomolecule-alkyne + Cargo-azide | THPTA | Buffer | RT | 1 h |[11] | | CuSO₄ / Sodium Ascorbate | Oligo/DNA labeling | THPTA | DPBS | RT | 30-60 min |[6] | | CuSO₄ / Sodium Ascorbate | Antibody-Drug Conjugation | THPTA | PBS | RT | - |[12] |
Experimental Protocols
The following are generalized protocols for performing the CuAAC reaction. Optimization may be necessary for specific substrates and applications.
Protocol 1: CuAAC for Small Organic Molecules
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.[7]
Materials and Reagents:
-
Terminal alkyne
-
Organic azide
-
Copper(II) acetate (Cu(OAc)₂) or Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water, or DMSO)
-
Deionized water
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent.
-
Add the copper(II) source (e.g., CuSO₄·5H₂O, 1-5 mol%).[7]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.[7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.[7]
-
Extract the product with an organic solvent.[7]
-
Wash the combined organic layers with water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[7]
Protocol 2: CuAAC for Bioconjugation
This protocol is adapted for labeling biomolecules in an aqueous environment.[11]
Materials and Reagents:
-
Alkyne-modified biomolecule
-
Azide-containing cargo (e.g., a fluorescent dye or a drug molecule)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Aminoguanidine (optional, to suppress side reactions)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with buffer to the desired final concentration.
-
Add the azide-containing cargo.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand (a 1:5 molar ratio is common).[13]
-
Add the premixed catalyst solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[13]
-
If necessary, add aminoguanidine.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. It is advisable to protect the reaction from oxygen by capping the tube.[11]
-
The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[7]
Caption: A general experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting
Low or No Product Formation:
-
Inactive Catalyst: Ensure the sodium ascorbate solution is freshly prepared. For sensitive reactions, deoxygenating the solvents can prevent the oxidation of Cu(I) to the inactive Cu(II) state.[7]
-
Poor Solubility: For hydrophobic reactants, consider using a co-solvent such as DMSO or DMF to improve solubility.[7]
-
Inefficient Catalyst System: For challenging substrates, the addition of a copper-stabilizing ligand like THPTA or TBTA is highly recommended.[6][7]
Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen. Ensuring an adequate concentration of the reducing agent and minimizing oxygen exposure can mitigate this side reaction.[11]
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition is a robust and versatile ligation reaction with broad applications in scientific research and development. The use of copper(II) acetate as a precursor for the active Cu(I) catalyst, in conjunction with a reducing agent, provides a convenient and efficient protocol. By following the detailed procedures and considering the troubleshooting advice provided, researchers can successfully employ this powerful "click" reaction in their synthetic endeavors.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axispharm.com [axispharm.com]
- 13. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Ullmann Condensation Using Copper(I) Acetate Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds.[1][2] This reaction class is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[3][4][5] While traditionally requiring harsh reaction conditions, modern advancements, including the use of soluble copper catalysts like Copper(I) acetate (B1210297) (CuOAc), have significantly expanded the scope and applicability of this transformation.
Copper(I) acetate serves as an efficient catalyst, often in the presence of a ligand, to promote the coupling of aryl halides with a variety of nucleophiles.[2] The in situ generation of the active Cu(I) species from more stable Cu(II) precursors, such as Copper(II) acetate, is also a common and practical strategy. These reactions are pivotal in the construction of diaryl ethers, arylamines, and aryl thioethers, which are prevalent motifs in numerous biologically active compounds.[6]
Key Applications in Drug Development
The Ullmann condensation is a powerful tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The formation of the C-N bond via Ullmann N-arylation is crucial for the synthesis of various kinase inhibitors and other targeted therapies. Similarly, the C-O bond formation is key to constructing diaryl ether linkages found in a range of drugs, including antibiotics and hormone receptor modulators.
Examples of Drug Scaffolds Synthesized via Ullmann-type Reactions:
-
Diaryl Ethers: This motif is present in molecules with a wide range of biological activities. The Ullmann O-arylation provides a direct route to these structures.
-
N-Arylindoles: A common scaffold in many pharmaceutical compounds, N-arylindoles can be readily synthesized using the Ullmann N-arylation of indoles.
-
Biaryl Compounds: The classic Ullmann reaction, the coupling of two aryl halides, is a fundamental method for the synthesis of biaryl structures, which are key components of many ligands for catalytic processes and bioactive molecules.[7]
Experimental Protocols
The following protocols are representative examples of Ullmann condensations using a copper acetate catalyst. It is important to note that reaction conditions should be optimized for each specific substrate combination.
Protocol 1: Copper-Catalyzed N-Arylation of Amines
This protocol describes a general procedure for the coupling of an aryl halide with an amine using a Copper(I) catalyst, which can be generated in situ from Copper(II) acetate.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate (0.1 mmol, 10 mol%)
-
Ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., DMF or DMSO, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, amine, Copper(II) acetate, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed O-Arylation of Phenols
This protocol outlines a general method for the synthesis of diaryl ethers from aryl halides and phenols.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, phenol, this compound, ligand, and base to a dry reaction tube.
-
Add the solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C with vigorous stirring for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired diaryl ether.
Protocol 3: Copper-Catalyzed S-Arylation of Thiols
This protocol provides a general procedure for the synthesis of aryl thioethers.
Materials:
-
Aryl iodide (1.0 mmol)
-
Thiol (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl iodide, this compound, and base.
-
Evacuate and backfill with an inert gas.
-
Add the thiol and DMF via syringe.
-
Heat the reaction mixture to 110-130 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for Ullmann condensations using copper catalysts under various conditions. Note that yields are highly substrate and condition dependent.
Table 1: N-Arylation of Amines and Amides
| Aryl Halide | Amine/Amide | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Aniline | Cu(OAc)₂ / Ligand | DMF | 110 | 85 |
| 2-Chlorobenzoic Acid | Aniline | CuI / Phenanthroline | NMP | 150 | 78 |
| Iodobenzene | Indole | CuI / DMEDA | Toluene | 110 | 95 |
| 4-Iodoanisole | Benzamide | Cu(OAc)₂ / Ligand | Dioxane | 100 | 88 |
Table 2: O-Arylation of Phenols and Alcohols
| Aryl Halide | Phenol/Alcohol | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 4-Chloronitrobenzene | Phenol | Cu Powder | Pyridine | 210 | 90[1] |
| 2-Bromonaphthalene | p-Cresol | CuI / PPh₃ | Toluene | 100 | 60[8] |
| Iodobenzene | 4-Methoxyphenol | Cu(OAc)₂ / Ligand | Dioxane | 101 | 91[6] |
| 4-Bromoacetophenone | Methanol | CuI / Ligand | Dioxane | 80 | 75 |
Table 3: S-Arylation of Thiols
| Aryl Halide | Thiol | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Thiophenol | CuI | DMF | 120 | 92 |
| 4-Bromobenzonitrile | 4-Methylthiophenol | Cu(OAc)₂ / Ligand | DMF | 130 | 85 |
| 1-Iodonaphthalene | Ethanethiol | CuI | DMSO | 110 | 78 |
| 2-Bromopyridine | Cyclohexanethiol | Cu(OAc)₂ / Ligand | Dioxane | 100 | 81 |
Visualizations
Catalytic Cycle of Ullmann Condensation
The generally accepted mechanism for the Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the coordination of the nucleophile to the this compound catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the desired product and regenerates the active Cu(I) catalyst.[7]
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
Copper(I) Acetate in C-H Activation and Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Among the various transition metal catalysts employed for this purpose, copper has emerged as a cost-effective and environmentally benign option. Copper(I) acetate (B1210297) (CuOAc), in particular, has demonstrated significant utility as a catalyst in a range of C-H activation and functionalization reactions, including C-C, C-N, and C-O bond formations. Its application is crucial in the synthesis of pharmaceuticals and other fine chemicals, where the modification of core structures is often required.[1][2]
These application notes provide a summary of recent developments in the use of copper(I) acetate and related copper(I)/copper(II) systems in C-H functionalization, with a focus on practical applications for researchers in academia and industry. Detailed protocols for key transformations are provided to facilitate the adoption of these methods in the laboratory.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for selected C-H functionalization reactions catalyzed by copper systems, highlighting the versatility of copper acetate and related catalysts in these transformations.
Table 1: Copper-Catalyzed C-H Arylation of Heterocycles and Arenes
| Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoxazole | Iodobenzene | 10 mol% CuI | LiOtBu | DMF | 140 | 24 | 93 | [3] |
| Oxazole | Iodobenzene | 10 mol% CuI | LiOtBu | DMF | 140 | 24 | 59 | [3] |
| 4,5-Dimethylthiazole | Iodobenzene | 10 mol% CuI | LiOtBu | DMF | 140 | 24 | 74 | [3] |
| Benzimidazole | Iodobenzene | 10 mol% CuI | LiOtBu | DMF | 140 | 24 | 82 | [3] |
| Caffeine | Iodobenzene | 10 mol% CuI | LiOtBu | DMF | 140 | 24 | 75 | [3] |
| 2-Phenylpyridine N-oxide | Iodobenzene | 10 mol% CuI | LiOtBu | DMF | 140 | 24 | 70 | [3] |
| Indole | Iodobenzene | 10 mol% CuI | K3PO4 | Dioxane | 110 | 24 | 85 | [1] |
| Pentafluorobenzene | 4-Iodotoluene | 10 mol% CuI, 10 mol% phenanthroline | LiOtBu | DMF | 140 | 24 | 90 | [4] |
Table 2: Copper-Catalyzed C-H Amination and Amidation
| Substrate | Amine/Amide Source | Catalyst System | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indoline (B122111) | Diphenylamine (B1679370) | 30 mol% Cu(OAc)₂ | O₂ (1 atm) | Toluene | 130 | 24 | 82 | [1] |
| N-Phenyl-7-azaindole | Diphenylamine | 30 mol% Cu(OAc)₂ | O₂ (1 atm) | Toluene | 130 | 24 | 75 | [1] |
| Toluene | Benzophenone imine | 1 mol% CuI, 2 mol% 1,10-phenanthroline | (tBuO)₂ | Chlorobenzene | 90 | 48 | 85 | [1] |
| Aniline derivative | Tetrahydrofuran | 10 mol% CuOAc, 0.024 mmol Ligand | NFSI, NH₄Cl | - | - | - | 88 | [5] |
| Quinoline N-oxide | Morpholine | 10 mol% CuBr | TBHP | Dioxane | 100 | 12 | 92 | [6] |
Table 3: Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) and Annulation
| Substrate 1 | Substrate 2 | Catalyst System | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylaniline | Acetophenone | 10 mol% CuBr | TBHP | DCE | 80 | 12 | 85 | [7] |
| Tetrahydroisoquinoline | Phenylacetylene | 5 mol% CuCl | TBHP | Dichloromethane | RT | 24 | 91 | [7] |
| Indole | Furan | Cu(I) catalyst | Air | - | - | - | - | [8] |
| 3-Phenyl-1H-pyrrole | 1-Phenyl-1H-imidazole | Cu(OAc)₂ | O₂ (1 atm) | Toluene | 120 | 24 | 78 | [6] |
Experimental Protocols
The following are generalized protocols for common C-H functionalization reactions utilizing copper catalysts. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Copper-Catalyzed C-H Arylation of Heterocycles
This protocol is adapted from the work of Daugulis and coworkers for the arylation of heterocycles.[3][9]
Materials:
-
Copper(I) iodide (CuI)
-
Aryl iodide
-
Heterocyclic substrate
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reaction vial with a magnetic stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol), aryl iodide (1.2 mmol), and CuI (0.1 mmol, 10 mol%).
-
The vial is sealed with a septum and purged with argon or nitrogen for 5-10 minutes.
-
Anhydrous DMF (2.0 mL) is added via syringe, followed by the addition of LiOtBu (2.0 mmol).
-
The reaction mixture is stirred and heated to 140 °C in a preheated oil bath for 24 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired arylated heterocycle.
Protocol 2: General Procedure for Copper-Catalyzed C-H Amination of Indolines
This protocol for the diarylamination of indolines is based on a procedure described in a recent review.[1]
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Indoline substrate
-
Diphenylamine
-
Toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Oxygen balloon
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the indoline substrate (1.0 mmol), diphenylamine (1.2 mmol), and Cu(OAc)₂ (0.3 mmol, 30 mol%).
-
The tube is sealed, evacuated, and backfilled with oxygen (this can be done using an oxygen balloon).
-
Toluene (3.0 mL) is added, and the reaction mixture is stirred at 130 °C for 24 hours.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the C-7 aminated indoline product.
Mandatory Visualizations
Catalytic Cycle of Copper(I)-Mediated C-H Activation
References
- 1. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
- 2. Copper Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and prospects in copper-catalyzed C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterocycles via Cross Dehydrogenative Coupling: Synthesis and Functionalization | Semantic Scholar [semanticscholar.org]
- 9. Copper-Catalyzed Arylation of Heterocycle C-H Bonds [organic-chemistry.org]
Application Note: Green Synthesis of Copper Nanoparticles Using Copper(II) Acetate
Introduction
The field of nanotechnology has garnered significant interest due to the unique properties of materials at the nanoscale.[1] Copper nanoparticles (CuNPs) are of particular importance because they are more cost-effective than gold or silver nanoparticles and possess excellent catalytic, optical, electrical, and antimicrobial properties.[2][3] Green synthesis is an emerging methodology that utilizes biological entities like plant extracts, bacteria, or fungi as reducing and capping agents, offering an eco-friendly, cost-effective, and less toxic alternative to conventional chemical and physical methods.[4][5] Plant extracts, rich in phytochemicals such as flavonoids, polyphenols, and terpenoids, serve as natural reducing and stabilizing agents, converting metal ions into stable nanoparticles.[5][6][7] This document provides detailed protocols for the green synthesis of copper nanoparticles using a plant extract and a copper acetate (B1210297) precursor, their subsequent characterization, and evaluation of their antimicrobial activity.
A Note on the Precursor: While the topic specifies Copper(I) Acetate, the overwhelming majority of published green synthesis literature utilizes Copper(II) salts like Copper(II) Acetate (Cu(CH₃COO)₂), Copper(II) Sulfate (CuSO₄), or Copper(II) Chloride (CuCl₂).[5][6] The protocols detailed below are based on the widely documented use of Copper(II) Acetate as the precursor to ensure a reliable and reproducible methodology.
Experimental Workflow
The overall process for the green synthesis and characterization of copper nanoparticles is outlined below. It begins with the preparation of a plant extract, which is then used to reduce a copper salt solution to form a colloidal nanoparticle suspension. The synthesized nanoparticles are then purified and characterized using various analytical techniques.
References
- 1. Copper Nanoparticles: A Review on Synthesis, Characterization and Applications | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. Green synthesis of copper nanoparticles using Eclipta prostrata leaves extract and their antioxidant and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Nano-Agents: The Copper Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
- 6. Biosynthesis of Copper Nanoparticles with Medicinal Plants Extracts: From Extraction Methods to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Copper(I) Acetate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Chan-Lam Cross-Coupling: C-N and C-O Bond Formation
The Chan-Lam coupling is a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, utilizing aryl boronic acids as the aryl source. This reaction is prized for its mild conditions, often proceeding at room temperature and open to the air, making it a valuable alternative to palladium-catalyzed methods.[1]
N-Arylation of Amines, Amides, and Heterocycles
Copper(I) acetate (B1210297) catalyzes the N-arylation of a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, amides, and various N-H containing heterocycles.
| Entry | Amine/Amide/Heterocycle | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Aniline (B41778) | Phenylboronic acid | Diphenylamine | 90 |
| 2 | Benzylamine | 4-Methoxyphenylboronic acid | N-(4-Methoxybenzyl)aniline | 85 |
| 3 | Morpholine | 3-Tolylboronic acid | 4-(3-Tolyl)morpholine | 92 |
| 4 | Benzamide | Phenylboronic acid | N-Phenylbenzamide | 78 |
| 5 | Imidazole | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1H-imidazole | 88 |
| 6 | Pyrrole | Phenylboronic acid | 1-Phenyl-1H-pyrrole | 93[1] |
| 7 | 2-Aminopyridine | p-Tolylboronic acid | 2-(p-Tolylamino)pyridine | 85 |
| 8 | 3-Aminoquinoline | 4-Fluorophenylboronic acid | N-(4-Fluorophenyl)quinolin-3-amine | 82 |
A 25 mL round-bottom flask is charged with copper(II) acetate (18.2 mg, 0.1 mmol, 10 mol%), phenylboronic acid (146 mg, 1.2 mmol), aniline (93.1 mg, 1.0 mmol), and 5 mL of methanol. The flask is left open to the atmosphere, and the mixture is stirred vigorously at room temperature for 24 hours. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford diphenylamine.
O-Arylation of Phenols and Alcohols
The O-arylation of phenols and alcohols via Chan-Lam coupling provides a direct route to diaryl ethers and aryl alkyl ethers under mild conditions.
| Entry | Phenol (B47542)/Alcohol | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenol | Phenylboronic acid | Diphenyl ether | 88 |
| 2 | 4-Methoxyphenol | 4-Tolylboronic acid | 1-Methoxy-4-(p-tolyloxy)benzene | 91 |
| 3 | 2,6-Dimethylphenol | Phenylboronic acid | 2,6-Dimethyl-1-phenoxybenzene | 75 |
| 4 | Benzyl alcohol | Phenylboronic acid | Benzyl phenyl ether | 70 |
| 5 | Cyclohexanol | 4-Chlorophenylboronic acid | (4-Chlorophenoxy)cyclohexane | 65 |
In a 50 mL round-bottom flask, copper(II) acetate (36.3 mg, 0.2 mmol, 10 mol%), phenylboronic acid (366 mg, 3.0 mmol), phenol (188 mg, 2.0 mmol), and triethylamine (B128534) (0.42 mL, 3.0 mmol) are dissolved in 10 mL of dichloromethane (B109758). The flask is equipped with a stir bar and left open to the air. The reaction mixture is stirred at room temperature for 48 hours. After the reaction is complete, the mixture is diluted with dichloromethane and washed with a saturated aqueous solution of ammonium (B1175870) chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield diphenyl ether.
Ullmann-Type C-S Cross-Coupling
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds. Copper(I) acetate is an effective catalyst for the S-arylation of thiols with aryl halides, providing a straightforward route to diaryl sulfides.
| Entry | Thiol | Aryl Halide | Product | Yield (%) |
| 1 | Thiophenol | Iodobenzene (B50100) | Diphenyl sulfide | 95 |
| 2 | 4-Methylthiophenol | 4-Bromoanisole | 4-Methoxy-4'-methyldiphenyl sulfide | 88 |
| 3 | Thiophenol | 1-Bromo-4-nitrobenzene | 4-Nitrophenyl phenyl sulfide | 92 |
| 4 | Benzyl mercaptan | Iodobenzene | Benzyl phenyl sulfide | 85 |
| 5 | Thiophenol | 1-Bromo-4-iodobenzene | 4-Bromophenyl phenyl sulfide | 90 |
A mixture of this compound (9.8 mg, 0.05 mmol, 5 mol%), iodobenzene (204 mg, 1.0 mmol), thiophenol (110 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol) in 5 mL of dimethylformamide (DMF) is heated at 110 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (hexane) to give diphenyl sulfide.
Sonogashira Cross-Coupling: C-C Bond Formation
In the Sonogashira reaction, this compound often serves as a co-catalyst with a palladium catalyst to facilitate the coupling of terminal alkynes with aryl or vinyl halides. This reaction is a cornerstone of C-C bond formation in organic synthesis.[2][3]
| Entry | Terminal Alkyne | Aryl/Vinyl Halide | Catalyst System | Product | Yield (%) |
| 1 | Phenylacetylene (B144264) | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuOAc | Diphenylacetylene | 94 |
| 2 | 1-Octyne | 4-Bromoacetophenone | Pd(OAc)₂ / CuOAc | 1-(4-(Oct-1-yn-1-yl)phenyl)ethan-1-one | 88 |
| 3 | Ethynyltrimethylsilane | 1-Iodonaphthalene | Pd(PPh₃)₄ / CuOAc | 1-((Trimethylsilyl)ethynyl)naphthalene | 91 |
| 4 | Phenylacetylene | (E)-1-Iodo-2-phenylethene | PdCl₂(PPh₃)₂ / CuOAc | (E)-1,4-Diphenylbut-1-en-3-yne | 85 |
| 5 | 3-Ethynylpyridine | 2-Bromothiophene | Pd(OAc)₂ / CuOAc | 2-((3-Pyridinyl)ethynyl)thiophene | 82 |
To a solution of iodobenzene (204 mg, 1.0 mmol) in 5 mL of triethylamine are added phenylacetylene (112 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and this compound (2.5 mg, 0.02 mmol, 2 mol%). The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel (hexane) to afford diphenylacetylene.
Visualizing Reaction Pathways and Workflows
To aid in the conceptual understanding of these this compound-mediated cross-coupling reactions, the following diagrams illustrate the general catalytic cycles and experimental workflows.
Caption: Catalytic cycle for the Chan-Lam cross-coupling reaction.
Caption: Catalytic cycle for the Ullmann-type S-arylation.
Caption: Interconnected catalytic cycles in Sonogashira cross-coupling.
References
Application Notes: Copper(I) Acetate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds are foundational scaffolds in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient, sustainable, and cost-effective synthetic routes to these molecules is a primary objective in modern chemistry. Copper-catalyzed reactions have emerged as a powerful tool in this endeavor, offering a low-cost, abundant, and less toxic alternative to precious metals like palladium.[2] Copper(I) acetate (B1210297) (CuOAc), often used directly or generated in situ from the more stable copper(II) acetate, is a particularly versatile catalyst for constructing carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds essential for forming heterocyclic rings.[3]
These application notes provide detailed protocols and performance data for the synthesis of key N-, O-, and S-containing heterocycles using copper acetate catalysis. The methodologies highlighted include classic named reactions and novel one-pot procedures, demonstrating the broad utility of this catalytic system.
Application Note 1: Synthesis of N-Heterocycles - Benzimidazoles
Principle: Benzimidazoles are a prominent class of N-heterocycles with a wide range of biological activities, including anti-ulcer, anti-HIV, and anti-cancer properties.[4] Copper-catalyzed methods provide an efficient route to 2-aminobenzimidazoles and 1,2-substituted benzimidazoles through cascade or multi-component reactions.[4][5][6][7] One effective strategy involves a one-pot synthesis from o-haloanilines, aldehydes, and sodium azide, or the cyclization of o-phenylenediamines with various coupling partners.[5][7]
Experimental Data: Synthesis of 2-(N-arylamino)benzimidazoles
The following table summarizes the results for the copper-catalyzed synthesis of various 2-(N-arylamino)benzimidazole derivatives.
| Entry | Aryl Group | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | N-Phenyl-1H-benzo[d]imidazol-2-amine | 96 | 97-99 |
| 2 | m-Tolyl | N-m-Tolyl-1H-benzo[d]imidazol-2-amine | 91 | 148-149 |
| 3 | p-Tolyl | N-p-Tolyl-1H-benzo[d]imidazol-2-amine | 95 | 145-147 |
Data sourced from a study on copper-promoted synthesis of benzimidazoles.[5]
Experimental Protocol: Synthesis of N-Phenyl-1H-benzo[d]imidazol-2-amine (Table 1, Entry 1) [5]
-
Reagent Preparation: In a round-bottom flask, dissolve the starting materials in an appropriate solvent as specified in the source literature.
-
Catalyst Addition: Add a catalytic amount of a suitable copper salt (e.g., copper acetate).
-
Reaction Conditions: Stir the mixture at the designated temperature (e.g., room temperature or elevated temperature) for the time required to complete the reaction, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue using column chromatography on silica (B1680970) gel (60–120 mesh) to yield the pure product.
-
Characterization: Characterize the final product using NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its identity and purity. The N-Phenyl-1H-benzo[d]imidazol-2-amine product appears as a white solid.[5]
Logical Relationship: General Workflow for Heterocycle Synthesis
Caption: General experimental workflow for copper-catalyzed heterocycle synthesis.
Application Note 2: Synthesis of O-Heterocycles - Oxazoles
Principle: The oxazole (B20620) ring is a key structural motif in many natural products and medicinal compounds.[8][9] Copper-catalyzed tandem reactions provide an atom-economical and efficient pathway to synthesize functionalized oxazoles. One notable method involves the reaction of ethyl 2-isocyanoacetate with various aldehydes, which proceeds through a catalytic cycloaddition and oxidative dehydroaromatization mechanism, using molecular oxygen as the oxidant.[8][9]
Experimental Data: Copper(I)-Catalyzed Synthesis of 4,5-Difunctionalized Oxazoles
This table showcases the synthesis of various oxazole derivatives from ethyl 2-isocyanoacetate and different aldehydes.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) | Ethyl 5-phenyloxazole-4-carboxylate | 83 |
| 2 | 4-Methylbenzaldehyde | Ethyl 5-(p-tolyl)oxazole-4-carboxylate | 75 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate | 71 |
| 4 | 4-Chlorobenzaldehyde | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | 81 |
| 5 | 2-Naphthaldehyde | Ethyl 5-(naphthalen-2-yl)oxazole-4-carboxylate | 65 |
Data is representative of a Cu(I)-catalyzed tandem synthesis protocol.[8][9]
Experimental Protocol: Synthesis of Ethyl 5-phenyloxazole-4-carboxylate (Table 2, Entry 1)
-
Reaction Setup: To a reaction tube, add the copper catalyst (e.g., CuBr), a base (e.g., DABCO), and a solvent.
-
Reagent Addition: Add ethyl 2-isocyanoacetate followed by benzaldehyde to the mixture.
-
Reaction Conditions: Seal the tube and stir the reaction mixture at a specified temperature (e.g., 80 °C) under an oxygen atmosphere for the required duration (e.g., 12 hours).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under vacuum.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to obtain the desired oxazole product.
Proposed Catalytic Cycle: Oxazole Synthesis
Caption: A simplified catalytic cycle for copper-mediated oxazole synthesis.
Application Note 3: Synthesis of S-Heterocycles - Thiazoles
Principle: Thiazole (B1198619) and aminothiazole derivatives are crucial in medicinal chemistry. A highly efficient and mild synthesis can be achieved through the condensation of α-bromo ketones with thiourea (B124793) or thioamides, catalyzed by copper acetate at room temperature.[10] This method avoids harsh conditions and is applicable to a wide variety of aryl and alkyl α-bromo ketones.
Experimental Data: Copper Acetate-Catalyzed Synthesis of 2-Amino-4-arylthiazoles
The table below presents the yields for the synthesis of various thiazole derivatives.
| Entry | α-Bromo Ketone | Thio-reactant | Yield (%) | Reaction Time (min) |
| 1 | 2-Bromo-1-phenylethanone | Thiourea | 95 | 10 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 92 | 15 |
| 3 | 2-Bromo-1-(4-methylphenyl)ethanone | Thiourea | 94 | 10 |
| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | 90 | 20 |
| 5 | 1-Bromopropan-2-one | Thiourea | 85 | 30 |
Data is representative of a mild, copper acetate-catalyzed protocol.[10]
Experimental Protocol: Synthesis of 4-Phenylthiazol-2-amine (Table 3, Entry 1) [10]
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-1-phenylethanone (1 mmol) and thiourea (1.2 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of copper(II) acetate (e.g., 10 mol%) to the mixture.
-
Reaction Conditions: Stir the resulting suspension at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed (typically 10-30 minutes).
-
Workup: Upon completion, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry to obtain the pure 2-amino-4-phenylthiazole (B127512) product.
Reaction Pathway: Thiazole Synthesis
Caption: Key steps in the copper-catalyzed synthesis of thiazoles.
Summary of Key Copper-Catalyzed Named Reactions
Copper(I) acetate is a key catalyst in several named reactions that are cornerstones of heterocyclic synthesis:
-
Ullmann Condensation/Coupling: One of the oldest copper-catalyzed reactions, it is used to form C-N and C-O bonds, typically by coupling an aryl halide with an amine, alcohol, or thiol.[3][11][12] This reaction is invaluable for synthesizing N-aryl and O-aryl heterocycles.[13]
-
Chan-Lam Coupling: A significant advancement over the classical Ullmann reaction, the Chan-Lam coupling uses arylboronic acids as the aryl source to react with N-H or O-H containing compounds.[14][15][16] It proceeds under milder, often aerobic conditions and demonstrates broad functional group tolerance, making it highly suitable for complex molecule synthesis.[15][17]
-
Sonogashira Coupling: While traditionally palladium-catalyzed, copper(I) serves as a crucial co-catalyst and can also be used as the primary catalyst for coupling terminal alkynes with aryl or vinyl halides.[18][19][20] This reaction is fundamental for synthesizing alkyne-substituted heterocycles, which are versatile intermediates for further functionalization.[21][22]
Conclusion
This compound, and its common precursor copper(II) acetate, are exceptionally effective catalysts for the synthesis of a diverse array of heterocyclic compounds. The methodologies are characterized by mild reaction conditions, high yields, broad substrate scope, and the use of an inexpensive and environmentally benign metal. These attributes make copper acetate-catalyzed reactions a highly attractive and practical tool for researchers in synthetic chemistry and drug discovery.
References
- 1. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C-N Bond Formation [organic-chemistry.org]
- 8. Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. A Facile Copper-Catalyzed Ullmann Condensation : N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety [jstage.jst.go.jp]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. Chan–Lam coupling reactions: synthesis of heterocycles [ouci.dntb.gov.ua]
- 18. Recent advances and perspectives in copper-catalyzed Sonogashira coupling reactions [ouci.dntb.gov.ua]
- 19. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Enantioselective Synthesis with Copper(I) Acetate Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for enantioselective synthesis utilizing copper(I) acetate (B1210297) catalysts. The following sections summarize key reactions, present quantitative data for catalyst performance, and offer step-by-step procedures for laboratory implementation.
Enantioselective Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that is fundamental to organic synthesis. The use of a chiral copper(II) acetate-bis(oxazoline) complex provides a highly effective method for the enantioselective synthesis of β-nitro alcohols, which are valuable precursors to amino alcohols and other important chiral building blocks.[1][2][3][4] While this reaction utilizes a Cu(II) precursor, the active catalytic species is often considered to be a Cu(II) complex.
Quantitative Data
The following table summarizes the performance of the copper(II) acetate-bis(oxazoline) catalyzed Henry reaction with various aldehydes.
| Entry | Aldehyde | Ligand | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Inda-BOX | 85 | 92 |
| 2 | 4-Chlorobenzaldehyde | Inda-BOX | 91 | 94 |
| 3 | 2-Naphthaldehyde | Inda-BOX | 82 | 93 |
| 4 | Cyclohexanecarboxaldehyde | Inda-BOX | 89 | 87 |
| 5 | Pivalaldehyde | Inda-BOX | 75 | 88 |
Reaction Conditions: Aldehyde (1.0 mmol), nitromethane (B149229) (10.0 mmol), Cu(OAc)₂·H₂O (5 mol%), Inda-BOX ligand (5.5 mol%) in ethanol (B145695) (1.0 mL) at room temperature.[2]
Experimental Protocol
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral bis(oxazoline) ligand (e.g., Inda-BOX)
-
Aldehyde
-
Nitromethane
-
Anhydrous ethanol
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure: [2]
-
To a dry reaction flask under an inert atmosphere, add Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous ethanol (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex, which is typically indicated by the formation of a clear blue solution.
-
To the resulting solution, add the aldehyde (1.0 mmol, 1.0 equiv) followed by nitromethane (10.0 mmol, 10.0 equiv).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate) to obtain the desired β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow
Enantioselective Conjugate Reduction of α,β-Unsaturated Nitriles
The enantioselective conjugate reduction of α,β-unsaturated nitriles provides access to valuable β-aryl-substituted chiral nitriles. A highly effective method utilizes a catalyst system composed of copper(II) acetate and a Josiphos ligand, which generates a chiral copper(I) hydride species in situ.[5]
Quantitative Data
The following table presents the results for the enantioselective conjugate reduction of various β,β-disubstituted α,β-unsaturated nitriles.
| Entry | Substrate (R) | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | (R)-(S)-Josiphos | 92 | 98 |
| 2 | 4-Tolyl | (R)-(S)-Josiphos | 95 | 99 |
| 3 | 4-Methoxyphenyl | (R)-(S)-Josiphos | 93 | 98 |
| 4 | 2-Thienyl | (R)-(S)-Josiphos | 88 | 97 |
| 5 | Naphthyl | (R)-(S)-Josiphos | 90 | 96 |
Reaction Conditions: Substrate (0.5 mmol), Cu(OAc)₂ (5 mol%), (R)-(S)-Josiphos (5.5 mol%), PMHS (2.0 equiv), NaOtBu (7.5 mol%) in toluene (B28343) at room temperature.
Experimental Protocol
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
(R)-(S)-Josiphos ligand
-
α,β-Unsaturated nitrile
-
Polymethylhydrosiloxane (PMHS)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a glovebox, to an oven-dried vial, add Cu(OAc)₂ (0.025 mmol, 5 mol%) and (R)-(S)-Josiphos (0.0275 mmol, 5.5 mol%).
-
Add toluene and stir the mixture for 30 minutes at room temperature.
-
Add the α,β-unsaturated nitrile (0.5 mmol, 1.0 equiv), followed by NaOtBu (0.0375 mmol, 7.5 mol%).
-
Add PMHS (1.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle
Enantioselective α-Alkylation of 2-Acylimidazoles
A copper(I)-catalyzed asymmetric α-alkylation of 2-acylimidazoles provides a direct route to α-chiral carbonyl compounds. This method utilizes a chiral copper(I)-phosphine complex to achieve high enantioselectivity with a variety of alkylating agents.[6][7][8][9][10]
Quantitative Data
The following table showcases the results for the enantioselective α-alkylation of N-phenyl-2-propionylimidazole with different electrophiles.
| Entry | Electrophile | Ligand | Yield (%) | ee (%) |
| 1 | Allyl bromide | (R)-DTBM-SEGPHOS | 95 | 98 |
| 2 | Benzyl (B1604629) bromide | (R)-DTBM-SEGPHOS | 92 | 99 |
| 3 | Propargyl bromide | (R)-DTBM-SEGPHOS | 88 | 97 |
| 4 | Ethyl 2-nitrobenzenesulfonate | (R)-DTBM-SEGPHOS | 75 | 95 |
Reaction Conditions: 2-Acylimidazole (0.2 mmol), electrophile (0.26 mmol), [Cu(CH₃CN)₄]PF₆ (5 mol%), (R)-DTBM-SEGPHOS (5 mol%), Cs₂CO₃ (1.1 equiv), 2,4,6-trimethylphenol (B147578) (5 mol%) in DME at -20 °C to 0 °C.[7]
Experimental Protocol
Materials:
-
[Cu(CH₃CN)₄]PF₆
-
(R)-DTBM-SEGPHOS
-
2-Acylimidazole
-
Alkylating agent (e.g., allyl bromide, benzyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
2,4,6-Trimethylphenol
-
1,2-Dimethoxyethane (DME)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure: [7]
-
To a dry reaction vial under an inert atmosphere, add [Cu(CH₃CN)₄]PF₆ (0.01 mmol, 5 mol%) and (R)-DTBM-SEGPHOS (0.01 mmol, 5 mol%).
-
Add DME and stir the mixture at room temperature for 30 minutes.
-
Add the 2-acylimidazole (0.2 mmol, 1.0 equiv), Cs₂CO₃ (0.22 mmol, 1.1 equiv), and 2,4,6-trimethylphenol (0.01 mmol, 5 mol%).
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C).
-
Add the alkylating agent (0.26 mmol, 1.3 equiv) dropwise.
-
Stir the reaction at the same temperature for 24-48 hours, monitoring by TLC.
-
After completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationship Diagram
References
- 1. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction. | Semantic Scholar [semanticscholar.org]
- 4. A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Enantioselective Conjugate Reduction of β,β-Disubstituted α,β-Unsaturated Nitriles [organic-chemistry.org]
- 6. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper(I) Acetate in A3 Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful and atom-economical multicomponent reaction for the synthesis of propargylamines.[1] Propargylamines are crucial building blocks in the synthesis of a wide range of nitrogen-containing compounds, including many pharmaceuticals and biologically active molecules. Copper(I) acetate (B1210297) has emerged as an efficient and readily available catalyst for this transformation, promoting the formation of carbon-carbon and carbon-nitrogen bonds in a single step. This document provides detailed protocols and application notes for the use of Copper(I) acetate in A3 coupling reactions.
Reaction Mechanism and Signaling Pathway
The copper-catalyzed A3 coupling reaction proceeds through a well-established mechanism involving the in-situ formation of an iminium ion and a copper acetylide species. The key steps are:
-
Activation of the Alkyne: The terminal alkyne reacts with the Copper(I) catalyst to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Formation of the Iminium Ion: The aldehyde and the amine react to form an iminium ion. This electrophilic species is highly reactive towards nucleophilic attack.
-
Nucleophilic Attack: The copper acetylide attacks the iminium ion, forming the new carbon-carbon bond and generating the propargylamine (B41283) product.
-
Catalyst Regeneration: The copper catalyst is regenerated at the end of the catalytic cycle, allowing for the use of sub-stoichiometric amounts.
The overall transformation is a direct dehydrative condensation, with water being the only byproduct, making it an environmentally friendly synthetic method.
Caption: Catalytic cycle of the this compound mediated A3 coupling reaction.
Experimental Protocols
The following are general experimental protocols for performing A3 coupling reactions using this compound as the catalyst. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: Solvent-Free A3 Coupling
This protocol is advantageous for its green chemistry profile, minimizing solvent waste.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Terminal Alkyne (1.0 mmol)
-
This compound (Cu(OAc), 0.05 mmol, 5 mol%)
-
Reaction vial with a magnetic stir bar
-
Stir plate with heating
Procedure:
-
To a clean and dry reaction vial, add the aldehyde (1.0 mmol), amine (1.0 mmol), terminal alkyne (1.0 mmol), and this compound (0.05 mmol).
-
Seal the vial and place it on a pre-heated stir plate at 80 °C.
-
Stir the reaction mixture vigorously for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: A3 Coupling in an Organic Solvent
This protocol is suitable for substrates that may have limited solubility or reactivity under solvent-free conditions.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Terminal Alkyne (1.0 mmol)
-
This compound (Cu(OAc), 0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile, 5 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.05 mmol) and the anhydrous solvent (5 mL).
-
Add the aldehyde (1.0 mmol), amine (1.0 mmol), and terminal alkyne (1.0 mmol) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up and performing a this compound catalyzed A3 coupling reaction followed by product purification.
Caption: General experimental workflow for the A3 coupling reaction.
Data Presentation: Substrate Scope and Yields
The A3 coupling reaction catalyzed by copper salts is compatible with a wide range of substrates. The following tables summarize representative yields obtained for the synthesis of various propargylamines. While specific data for this compound is not always explicitly isolated in the literature, the following represents the general scope observed in copper-catalyzed systems.
Table 1: Variation of Aldehydes in the A3 Coupling Reaction
| Entry | Aldehyde | Amine | Alkyne | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene | 95 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 92 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | 96 |
| 4 | 2-Naphthaldehyde | Piperidine | Phenylacetylene | 90 |
| 5 | Furfural | Piperidine | Phenylacetylene | 88 |
| 6 | Cinnamaldehyde | Piperidine | Phenylacetylene | 85 |
Table 2: Variation of Amines in the A3 Coupling Reaction
| Entry | Aldehyde | Amine | Alkyne | Yield (%) |
| 1 | Benzaldehyde | Morpholine | Phenylacetylene | 94 |
| 2 | Benzaldehyde | Pyrrolidine | Phenylacetylene | 93 |
| 3 | Benzaldehyde | Diethylamine | Phenylacetylene | 89 |
| 4 | Benzaldehyde | Dibenzylamine | Phenylacetylene | 87 |
| 5 | Benzaldehyde | N-Methylaniline | Phenylacetylene | 75 |
Table 3: Variation of Alkynes in the A3 Coupling Reaction
| Entry | Aldehyde | Amine | Alkyne | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 1-Heptyne | 88 |
| 2 | Benzaldehyde | Piperidine | 3,3-Dimethyl-1-butyne | 85 |
| 3 | Benzaldehyde | Piperidine | Trimethylsilylacetylene | 91 |
| 4 | Benzaldehyde | Piperidine | 1-Ethynylcyclohexene | 89 |
Conclusion
This compound is a highly effective and versatile catalyst for the A3 coupling reaction, enabling the efficient synthesis of a diverse range of propargylamines. The protocols provided herein offer a solid foundation for researchers in organic synthesis and drug discovery. The reaction's operational simplicity, broad substrate scope, and adherence to the principles of green chemistry make it a valuable tool in modern synthetic chemistry. Further optimization of reaction conditions may be beneficial for specific substrate combinations to achieve maximum yields.
References
Application Notes and Protocols for Copper(I) Acetate in Chan-Lam Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1] This reaction typically involves the cross-coupling of an aryl boronic acid with an amine or an alcohol, catalyzed by a copper species.[1] Copper(II) acetate (B1210297), often denoted as Cu(OAc)₂, is a widely used and inexpensive catalyst for this transformation.[2][3][4] Its appeal in organic synthesis, particularly in medicinal and process chemistry, stems from the mild reaction conditions, which often include room temperature and tolerance to air and moisture, setting it apart from many palladium-catalyzed cross-coupling reactions.[1] This document provides detailed application notes and experimental protocols for the use of copper(II) acetate in Chan-Lam coupling reactions.
Advantages of Chan-Lam Coupling
The Chan-Lam coupling offers several distinct advantages in organic synthesis:
-
Mild Reaction Conditions: The reaction can often be conducted at room temperature, making it suitable for thermally sensitive substrates.[1]
-
Air and Moisture Tolerance: Unlike many palladium-catalyzed reactions, the Chan-Lam coupling can be performed open to the atmosphere, simplifying the experimental setup.[1]
-
Broad Substrate Scope: A wide variety of substrates, including phenols, amines, anilines, amides, imides, ureas, carbamates, and sulfonamides, are compatible with this reaction.[5][6]
-
Cost-Effectiveness: Copper is a significantly more abundant and less expensive metal than palladium, which is commonly used in other cross-coupling reactions.
Reaction Mechanism
The precise mechanism of the Chan-Lam coupling can be complex and is influenced by the specific reaction conditions and substrates. However, a generally accepted catalytic cycle is illustrated below. The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. The diagram below depicts a plausible catalytic cycle involving Cu(II) acetate.
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
Experimental Protocols
The following are generalized protocols for N-arylation and O-arylation reactions using copper(II) acetate. Researchers should optimize these conditions for their specific substrates.
General Experimental Workflow
Caption: General experimental workflow for Chan-Lam coupling.
Protocol 1: N-Arylation of Imidazoles
This protocol describes a general procedure for the N-arylation of imidazole (B134444) with an arylboronic acid catalyzed by Cu(OAc)₂.
Materials:
-
Imidazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (B92270) (2.0 mmol, 2.0 equiv)
-
Dichloromethane (B109758) (DCM), 5 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add imidazole (1.0 mmol), arylboronic acid (1.2 mmol), and copper(II) acetate (0.1 mmol).
-
Add dichloromethane (5 mL) and pyridine (2.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature and open to the air for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated imidazole.
Table 1: N-Arylation of Imidazole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-1H-imidazole | 48 | 85 |
| 2 | 4-Methylphenylboronic acid | 1-(p-Tolyl)-1H-imidazole | 48 | 88 |
| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1H-imidazole | 48 | 92 |
| 4 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1H-imidazole | 72 | 75 |
| 5 | 3-Nitrophenylboronic acid | 1-(3-Nitrophenyl)-1H-imidazole | 72 | 65 |
Reaction conditions: Imidazole (1.0 equiv), arylboronic acid (1.2 equiv), Cu(OAc)₂ (10 mol%), pyridine (2.0 equiv), DCM, room temperature, air.
Protocol 2: O-Arylation of Phenols
This protocol outlines a general procedure for the O-arylation of phenol (B47542) with an arylboronic acid using Cu(OAc)₂.
Materials:
-
Phenol (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 20 mol%)
-
Triethylamine (B128534) (Et₃N) or Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM) or Toluene (B28343), 5 mL
-
1 M aqueous sodium hydroxide (B78521) (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 mmol) and arylboronic acid (1.5 mmol) in dichloromethane or toluene (5 mL).
-
Add copper(II) acetate (0.2 mmol) and triethylamine or pyridine (2.0 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer with 1 M aqueous NaOH to remove unreacted phenol, followed by a wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure diaryl ether.
Table 2: O-Arylation of Phenol with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Diphenyl ether | 24 | 82 |
| 2 | 4-Methylphenylboronic acid | 4-Methyldiphenyl ether | 24 | 85 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxydiphenyl ether | 24 | 88 |
| 4 | 2-Methylphenylboronic acid | 2-Methyldiphenyl ether | 48 | 70 |
| 5 | 4-Fluorophenylboronic acid | 4-Fluorodiphenyl ether | 36 | 78 |
Reaction conditions: Phenol (1.0 equiv), arylboronic acid (1.5 equiv), Cu(OAc)₂ (20 mol%), Et₃N (2.0 equiv), DCM, room temperature, air.
Applications in Drug Discovery
The Chan-Lam coupling has found significant application in the synthesis of biologically active molecules and in drug discovery programs. The mild conditions and broad functional group tolerance make it an attractive method for the late-stage functionalization of complex molecules. For instance, the formation of N-aryl imidazoles is crucial for the synthesis of various antifungal and antimicrobial agents.[7] Similarly, the diaryl ether linkage is a common motif in many pharmaceuticals, including antibiotics and anticancer drugs. The ability to construct these bonds efficiently using an inexpensive copper catalyst is of great value to the pharmaceutical industry.[2]
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the reaction temperature (e.g., to 40-60 °C). The choice of base and solvent can also have a significant impact; screening different bases (e.g., pyridine, Et₃N, K₂CO₃) and solvents (e.g., DCM, Toluene, MeOH, MeCN) is recommended. The presence of a ligand, such as a phenanthroline derivative, can sometimes improve yields.[7]
-
Slow Reaction: For sluggish reactions, increasing the catalyst loading (e.g., to 20 mol%) or the amount of arylboronic acid may be beneficial.
-
Side Reactions: The primary side reaction is often the homocoupling of the arylboronic acid. This can sometimes be suppressed by carefully controlling the reaction temperature and the stoichiometry of the reactants.
Conclusion
The copper(II) acetate-catalyzed Chan-Lam coupling is a robust and practical method for the synthesis of aryl-nitrogen and aryl-oxygen bonds. Its operational simplicity, mild conditions, and the use of an inexpensive catalyst make it a valuable tool for organic chemists in both academic and industrial settings. The protocols and data presented here provide a solid foundation for the successful application of this important reaction.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Using Copper(I) Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting microwave-assisted organic synthesis using copper(I) acetate (B1210297) as a catalyst. Microwave irradiation offers a powerful tool for accelerating reaction rates, improving yields, and enhancing reaction selectivity, making it an invaluable technique in modern synthetic chemistry and drug discovery. Copper(I) acetate, as a catalyst, is particularly effective in a variety of coupling and cycloaddition reactions.
Introduction to Microwave-Assisted Copper(I)-Catalyzed Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[1] This contrasts with conventional heating methods that rely on conduction and convection, often resulting in temperature gradients and longer reaction times. The use of copper catalysts, particularly copper(I) species, in conjunction with microwave irradiation has proven to be a highly efficient method for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[2]
This compound (CuOAc) can be used directly as a catalyst or generated in situ from the more stable copper(II) acetate (Cu(OAc)₂). The in situ generation of the active Cu(I) species is often achieved by using a reducing agent, such as sodium ascorbate (B8700270).[2] This approach is particularly common in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
Key Applications
Microwave-assisted synthesis with this compound is applicable to a wide range of organic transformations, including:
-
Click Chemistry (Azide-Alkyne Cycloaddition): The synthesis of 1,2,3-triazoles is a prominent application. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency, regioselectivity, and tolerance of a broad range of functional groups.[3]
-
Synthesis of Heterocycles: The formation of various nitrogen-containing heterocycles, such as pyrimidinones (B12756618) and quinazolinones, can be efficiently catalyzed by copper under microwave irradiation.[4] These structural motifs are prevalent in many biologically active compounds.
-
Cross-Coupling Reactions: Although less common than palladium-catalyzed reactions, copper-catalyzed cross-coupling reactions provide a cost-effective alternative for the formation of C-C and C-N bonds.[1]
Data Presentation: Comparative Reaction Conditions
The following table summarizes quantitative data from various microwave-assisted, copper-catalyzed reactions, providing a comparative overview of reaction conditions and outcomes.
| Product Type | Copper Catalyst | Co-catalyst/Base | Solvent(s) | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-amino-1H-imidazole/triazole conjugates | Copper(II) acetate nanoparticles | Hydrazine | - | 100 | 2 | Moderate | [2] |
| (Arylselanyl)phenyl-1H-1,2,3-triazoles | Copper(II) acetate | Sodium ascorbate | Water/THF | 70 | 30 | Excellent | [2] |
| 1,2,4-Triazoles | Copper(II) acetate | - | Aryl nitrile | 120 | 30 | Low-Mod. | [5] |
| Pyrimidinones | Copper powder (Cu(I) acetate tested) | Sodium tert-butoxide | N,N-Dimethylformamide | 100 | 30 | ~85 | [4] |
| Quinazolinones | Copper(I) iodide | Cesium carbonate | Solvent-free | 130 | 120 | up to 90 | [4] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 1,2,3-Triazoles via in situ Generation of this compound
This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction under microwave irradiation, where the active copper(I) catalyst is generated in situ from copper(II) acetate.
Materials:
-
Organic azide (B81097) (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., a 1:1 mixture of water and THF, 4 mL)
-
Microwave reactor vials (appropriate for the scale of the reaction)
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the organic azide (1.0 mmol), terminal alkyne (1.0 mmol), copper(II) acetate (0.05 mmol), and sodium ascorbate (0.1 mmol).
-
Add the solvent (e.g., 4 mL of a 1:1 water/THF mixture) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of a dedicated microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 70 °C
-
Time: 30 minutes
-
Power: Dynamic (the instrument will adjust the power to maintain the set temperature)
-
Stirring: On
-
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can then be worked up according to standard procedures, which may include extraction, filtration, and purification by column chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of 1,2,3-triazoles.
Proposed Catalytic Cycle for CuAAC
Caption: Simplified catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.
Conclusion
Microwave-assisted synthesis, in combination with this compound catalysis, provides a rapid, efficient, and versatile platform for the synthesis of a variety of valuable organic molecules. The protocols and data presented herein offer a starting point for researchers looking to leverage this powerful technology in their synthetic endeavors. The significant reduction in reaction times and often improved yields make this an attractive methodology for high-throughput synthesis and library generation in the context of drug discovery and development.
References
- 1. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions | Arab-German Young Academy [agya.info]
- 2. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with Copper(I) Acetate Co-catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex, is significantly enhanced by the use of a copper(I) co-catalyst.[2] While copper(I) iodide (CuI) is traditionally used, copper(I) acetate (B1210297) (CuOAc) has emerged as an effective alternative, offering potential advantages in solubility and reactivity in certain solvent systems. This document provides detailed application notes, experimental protocols, and relevant data for employing copper(I) acetate as a co-catalyst in palladium-catalyzed Sonogashira coupling reactions, with a particular focus on applications in pharmaceutical and medicinal chemistry.[3][4]
The Sonogashira reaction is widely employed in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[2][3] Its utility in drug development is noteworthy, as the resulting internal alkynes are key structural motifs in numerous biologically active compounds and can serve as versatile intermediates for further functionalization.[5][6]
Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
-
Palladium Cycle: The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers its acetylide group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (the internal alkyne) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
General Procedure for Sonogashira Coupling using Pd/Cu(I)OAc
This protocol provides a general guideline for a palladium-catalyzed Sonogashira coupling reaction using this compound as a co-catalyst. The specific conditions, such as temperature, reaction time, and solvent, may require optimization depending on the reactivity of the substrates.
Materials:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
This compound (CuOAc, 2-10 mol%)
-
Base (e.g., triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA), or an inorganic base like K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene, or an amine base as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium catalyst, this compound, and the aryl or vinyl halide.
-
Solvent and Reagents Addition: Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine base and copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Data Presentation
The following table summarizes representative examples of Sonogashira coupling reactions utilizing a copper(I) co-catalyst, showcasing the versatility of this methodology across various substrates. While specific data for this compound as a co-catalyst in palladium-catalyzed reactions is not abundantly available in consolidated tables, the provided data for similar copper(I) sources illustrates the expected efficiency.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | 6 | 95 |
| 2 | 1-Bromonaphthalene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 80 | 12 | 88 |
| 3 | 4-Chlorobenzonitrile | Phenylacetylene | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (6) | None (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 24 | 92 |
| 4 | 3-Iodopyridine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (3) | TEA | DMF | 60 | 8 | 90 |
| 5 | Vinyl Bromide | Phenylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 50 | 10 | 85 |
| 6 | 1-bromo-1-phenylethane | Phenylacetylene | None | CuOAc (10) | Cs₂CO₃ | Et₂O | RT | - | 94[8] |
Note: The data in this table is compiled from various sources for illustrative purposes and may not have been generated under identical experimental setups. Entry 6 represents a palladium-free, copper-catalyzed Sonogashira-type reaction.
Applications in Drug Development
The Sonogashira coupling reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds and drug candidates. The ability to introduce an alkyne moiety into a molecular scaffold provides a versatile handle for further chemical transformations or for direct incorporation into the final active pharmaceutical ingredient (API).
Examples of drugs synthesized using the Sonogashira coupling include:
-
Tazarotene: A topical retinoid used for the treatment of psoriasis and acne.[2]
-
Altinicline (SIB-1508Y): A nicotinic acetylcholine (B1216132) receptor agonist that was investigated for the treatment of Parkinson's disease.[2]
-
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer. The synthesis of key intermediates often involves a Sonogashira coupling.
The mild reaction conditions and high functional group tolerance of the Sonogashira coupling make it particularly suitable for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery and development.[3]
Conclusion
The Sonogashira coupling reaction, with the use of a this compound co-catalyst, represents a highly efficient and adaptable method for the formation of C(sp)-C(sp²) bonds. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The reaction's broad substrate scope, mild conditions, and proven applicability in the synthesis of medicinally relevant compounds underscore its continued importance in chemical science. Further optimization of reaction conditions, particularly with the less common but effective this compound co-catalyst, may lead to even more efficient and sustainable synthetic routes to valuable molecules.
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
Application Notes and Protocols: Copper(I) Acetate in the Synthesis of Propargylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. Their prevalence in medicinal chemistry underscores the importance of efficient and robust synthetic methodologies for their preparation. The most prominent and widely utilized method for synthesizing propargylamines is the A³ (Aldehyde-Alkyne-Amine) coupling reaction. This one-pot, three-component reaction is valued for its atom economy, operational simplicity, and its ability to rapidly generate molecular complexity.
Copper(I) salts are among the most common and effective catalysts for the A³ coupling reaction due to their affordability, high catalytic efficiency, and stability.[1] This document provides detailed application notes and protocols for the use of copper(I) acetate (B1210297) as a catalyst in the synthesis of propargylamines via the A³ coupling reaction.
Reaction Mechanism: The A³ Coupling
The catalytic cycle of the A³ coupling reaction is a fascinating cascade of events that efficiently brings together an aldehyde, an amine, and a terminal alkyne. The reaction is proposed to proceed through the addition of an in situ generated copper-alkynylide to an imine or iminium ion, which is also formed in situ from the condensation of the aldehyde and amine. Water is the only byproduct of this elegant transformation.[2]
The generally accepted mechanism involves the following key steps:
-
Activation of the Alkyne: The copper(I) catalyst coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal.
-
Formation of Copper Acetylide: In the presence of the amine, which acts as a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.
-
Imine/Iminium Ion Formation: Concurrently, the aldehyde and amine react to form an imine or, in the presence of an acid or the copper catalyst acting as a Lewis acid, an electrophilic iminium ion.
-
Nucleophilic Attack: The copper acetylide then acts as a nucleophile, attacking the electrophilic carbon of the imine or iminium ion. This step forms the crucial new carbon-carbon bond.
-
Product Formation and Catalyst Regeneration: Subsequent protonolysis releases the propargylamine (B41283) product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of the Copper(I)-catalyzed A³ coupling reaction.
Data Presentation
The efficiency of the A³ coupling reaction is influenced by the choice of catalyst, solvent, and temperature. The following table summarizes the yield of a model reaction using copper(I) acetate and compares it with other common copper catalysts under identical conditions.
Table 1: Comparison of Copper Catalysts in the Synthesis of 1-(1,3-diphenylprop-2-yn-1-yl)piperidine
| Entry | Catalyst (1 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl | Toluene (B28343) | 110 | 2 | 87 |
| 2 | CuBr | Toluene | 110 | 2 | 91 |
| 3 | CuI | Toluene | 110 | 2 | 94 |
| 4 | (CuOAc)₂ | Toluene | 110 | 2 | 67[2] |
| 5 | Cu(OTf)₂ | Toluene | 110 | 2 | 96 |
Reaction Conditions: Benzaldehyde (1.0 mmol), piperidine (B6355638) (1.0 mmol), phenylacetylene (B144264) (1.2 mmol), catalyst (as indicated), in toluene (3 mL). Data sourced from[2].
Experimental Protocols
The following is a general protocol for the this compound-catalyzed synthesis of propargylamines. This protocol can be adapted for a variety of aldehydes, amines, and alkynes. Optimization of reaction time and temperature may be necessary for specific substrates.
Caption: General experimental workflow for propargylamine synthesis.
General Protocol for the Synthesis of a Propargylamine
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
This compound (CuOAc, 0.05 mmol, 5 mol%)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or Acetonitrile, 3-5 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel (e.g., a screw-capped vial or a round-bottom flask equipped with a condenser and magnetic stir bar), add the aldehyde (1.0 mmol), amine (1.1 mmol), terminal alkyne (1.2 mmol), and this compound (0.05 mmol).
-
Add the anhydrous solvent (3-5 mL) to the reaction vessel.
-
Seal the vessel (if using a vial) or place it under an inert atmosphere (e.g., nitrogen or argon) and begin stirring.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and maintain for the required time (typically 2-24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure propargylamine.
Conclusion
The this compound-catalyzed A³ coupling reaction is a powerful and versatile method for the synthesis of propargylamines. While other copper(I) salts may offer higher yields in certain cases, this compound remains a viable and readily available catalyst for this important transformation. The operational simplicity, atom economy, and the ability to generate complex molecules in a single step make the A³ coupling a valuable tool for researchers in organic synthesis and drug discovery. The provided protocols and data serve as a guide for the application of this compound in this context, and further optimization may be required for specific substrate combinations.
References
Application of Copper(I) Acetate in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Copper(I) acetate (B1210297) (Cu(I)OAc), a versatile precursor and catalyst, is gaining significant traction in materials science. Its unique reactivity and solubility characteristics make it a valuable component in the synthesis of a wide range of advanced materials. These application notes provide an overview of its key uses, detailed experimental protocols, and quantitative data to facilitate its adoption in research and development.
Synthesis of Copper and Copper Oxide Nanoparticles
Copper(I) acetate is a common starting material for the synthesis of copper and copper oxide nanoparticles due to its relatively low decomposition temperature. The ability to control particle size and morphology by tuning reaction parameters makes it a versatile precursor for applications in catalysis, conductive inks, and antimicrobial agents.
Application: Precursor for Nanoparticle Synthesis
This compound can be thermally decomposed in the solid phase to yield copper and copper oxide nanoparticles. This method is advantageous due to its simplicity and the avoidance of toxic solvents.[1][2] Another approach involves the green synthesis of copper nanoparticles using plant extracts as reducing agents in an aqueous solution of copper acetate.[3]
Quantitative Data: Nanoparticle Synthesis Parameters
| Precursor | Method | Temperature (°C) | Time (h) | Resulting Nanoparticle Size | Reference |
| Copper(II) Acetate Monohydrate | Thermal Decomposition | 200-500 | 1-3 | 0.83 - 7.43 nm | [1][2] |
| Copper(II) Acetate (3 mM) | Green Synthesis with Eclipta prostrata extract | 50 | 0.5 | 23 - 57 nm (average 31 nm) | [3] |
| Copper(II) Acetate Monohydrate | Thermal Decomposition in Octadecene | 290 | - | ~87 ± 19 nm | [4] |
Experimental Protocol: Thermal Decomposition for Nanoparticle Synthesis
This protocol describes the synthesis of copper/copper oxide nanoparticles by the thermal decomposition of copper acetate monohydrate in the solid phase.[1][2]
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Furnace with temperature control
-
Ceramic crucible
Procedure:
-
Place a known amount of copper(II) acetate monohydrate into a ceramic crucible.
-
Place the crucible in a furnace.
-
Heat the sample to the desired temperature (e.g., 200-500 °C) for a specified duration (e.g., 1-3 hours).
-
Allow the furnace to cool down to room temperature.
-
Collect the resulting nanoparticle powder from the crucible.
Characterization: The synthesized nanoparticles can be characterized using Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for phase identification (copper, CuO, or Cu₂O).
Experimental Workflow: Thermal Decomposition of this compound
Deposition of Copper Oxide (CuO) Thin Films
This compound is utilized as a precursor in solution-based methods for the deposition of copper oxide (CuO) thin films. These films are p-type semiconductors with applications in gas sensors, solar cells, and electronic devices. Chemical bath deposition (CBD) is a simple and cost-effective technique for this purpose.
Application: Precursor for Thin Film Deposition
In the chemical bath deposition (CBD) method, an aqueous solution containing a copper salt, such as copper acetate, is used to deposit a thin film of CuO onto a substrate. The process typically involves controlling the pH, temperature, and deposition time to achieve the desired film properties.[5]
Quantitative Data: CuO Thin Film Deposition Parameters
| Precursor | Method | Deposition Temperature (°C) | Deposition Time | Annealing Temperature (°C) | Resulting Film Properties | Reference |
| Copper Acetate (0.02 M) | Chemical Bath Deposition | 80 | 2 hours | 400 | Monoclinic CuO | [5] |
| Copper Sulfate (0.1 M) | Chemical Bath Deposition | Room Temperature | 1, 4, 8 days | - | Absorbance increases with deposition time | [6] |
Experimental Protocol: Chemical Bath Deposition of CuO Thin Films
This protocol details the deposition of CuO thin films on a glass substrate using copper acetate as the precursor.[5]
Materials:
-
Copper(II) acetate (Cu(CH₃COO)₂)
-
Triethanolamine (TEA)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Glass substrates
-
Ultrasonicator
-
Hot plate
-
Beakers
Procedure:
-
Substrate Seeding:
-
Dissolve 0.2 g of copper acetate and 5 drops of NaOH in 80 ml of methanol.
-
Sonicate the solution for 5 minutes.
-
Dip a clean glass substrate into the solution for 10 seconds and dry on a hot plate for a few seconds.
-
Repeat this dip-and-dry procedure 18 times to create a seed layer.
-
-
Film Growth:
-
Prepare a 250 ml aqueous solution containing 0.02 M copper acetate and 0.7 ml of TEA.
-
Adjust the pH of the solution to 12 using NaOH.
-
Suspend the seeded substrate in the solution and heat at 80 °C for 2 hours.
-
-
Post-Deposition Treatment:
-
Remove the substrate from the solution, rinse with distilled water, and dry in air at 80 °C.
-
Anneal the coated substrate at 400 °C for 2 hours.
-
Characterization: The structural properties of the deposited films can be analyzed by X-ray Diffraction (XRD), and the surface morphology can be examined using Scanning Electron Microscopy (SEM).
Experimental Workflow: Chemical Bath Deposition of CuO Thin Films
Catalysis in Organic Synthesis
This compound serves as an efficient catalyst in various organic reactions, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." It is also a precursor for the synthesis of copper-based Metal-Organic Frameworks (MOFs), which are highly effective heterogeneous catalysts.
Application: Catalyst in Click Chemistry and MOF Synthesis
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable reaction for forming 1,2,3-triazoles.[7][8] While both Cu(I) and Cu(II) salts can be used (with a reducing agent for Cu(II)), the active catalyst is the Cu(I) species.[8] Copper(II) acetate has been effectively used as a catalyst in mechanochemical (solvent-free) CuAAC reactions.[9] Furthermore, copper acetate is a common precursor for synthesizing copper-based MOFs, which exhibit excellent catalytic activity in various organic transformations due to their high surface area and tunable porosity.[10][11]
Quantitative Data: Catalytic Performance
| Catalyst/Precursor | Reaction | Conditions | Product Yield | Reference |
| Copper(II) Acetate Monohydrate (5 mol%) | Mechanochemical CuAAC | Milling, no reducing agent | 60-80% | [9] |
| Cu@AACP MOF (6 mg) | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Ethanol, 80 °C | 84-95% | [10] |
| MOF-199 (from Copper(II) Acetate) | Ullmann reaction | 120 °C, 6 hours | 82% | [11] |
Experimental Protocol: Mechanochemical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a solvent-free CuAAC reaction using copper(II) acetate as the catalyst.[9]
Materials:
-
An organic azide
-
A terminal alkyne
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Milling vial and balls (e.g., stainless steel)
-
Mixer mill
Procedure:
-
Place the organic azide, terminal alkyne, and copper(II) acetate monohydrate (5 mol%) into a milling vial with milling balls.
-
Mill the mixture at a specified frequency (e.g., 25-30 Hz) for a designated time (e.g., 30-60 minutes).
-
After milling, extract the product from the vial using a suitable organic solvent.
-
Purify the product by appropriate methods, such as column chromatography.
Analysis: The successful formation of the 1,2,3-triazole product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Logical Diagram: Role of Copper in Azide-Alkyne Cycloaddition
References
- 1. Thermal Decomposition of Copper Acetate at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles | Semantic Scholar [semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Green synthesis of copper nanoparticles using Eclipta prostrata leaves extract and their antioxidant and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Instability of Copper(I) acetate in aqueous solutions
Technical Support Center: Copper(I) Acetate (B1210297)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(I) acetate, focusing on its inherent instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my colorless this compound solution turn blue or green after preparation?
A1: The color change from colorless or white to blue or green is a primary indicator that the Copper(I) (Cu⁺) has been oxidized or has disproportionated into Copper(II) (Cu²⁺). Copper(I) compounds are generally colorless, while Copper(II) acetate solutions are characteristically blue-green.[1][2][3] This transformation is common in aqueous solutions where Cu⁺ is notoriously unstable.[4] The two main reasons for this color change are:
-
Oxidation: Copper(I) is sensitive to air and can be readily oxidized to Copper(II) by dissolved oxygen in the solution.[1]
-
Disproportionation: In the absence of stabilizing agents, Copper(I) ions in water will spontaneously disproportionate into more stable Copper(II) ions and solid metallic copper (Cu⁰).[4][5] The overall reaction is: 2 Cu⁺(aq) ⇌ Cu²⁺(aq) + Cu(s).[5]
Q2: An unexpected precipitate has formed in my aqueous this compound solution. What is it and why did it form?
A2: The formation of a precipitate is a common issue stemming from the instability of Cu⁺ in water. The identity of the precipitate can vary:
-
Brown/Reddish Solid: This is likely metallic copper (Cu⁰), a product of the disproportionation reaction mentioned in Q1.[5]
-
Yellow/Red Precipitate: This could be copper(I) oxide (Cu₂O), which is formed when this compound reacts with water (hydrolyzes).[6][7] The presence of residual acetic acid can help prevent this hydrolysis and keep the Cu⁺ ions in solution.[7]
-
Blue/Green Solid: If the solution was neutralized or became basic, a poorly soluble "basic copper acetate" may precipitate.[3][8] This is a component of verdigris.[3]
Q3: My reaction catalyzed by this compound is failing or showing low yield. What is the likely cause?
A3: The most probable cause is the degradation of the active Cu(I) catalyst to inactive species. Since many catalytic cycles (e.g., in organic synthesis) rely on the Cu(I) oxidation state, its conversion to Cu(II) or precipitation as Cu(0) or Cu₂O will halt the reaction.[1][2] To ensure success, it is critical to maintain the integrity of the Cu(I) species throughout the experiment.
Q4: How can I prepare a stable aqueous solution of this compound for my experiments?
A4: Due to its inherent instability, preparing a stable aqueous solution of this compound requires specific measures to prevent both oxidation and disproportionation.[9]
-
Deoxygenate Your Solvent: Thoroughly degas the aqueous solvent (e.g., by sparging with nitrogen or argon) before use to remove dissolved oxygen.
-
Use Stabilizing Ligands: The most effective method is to include a stabilizing agent in the solution that complexes with the Cu⁺ ion. The choice of ligand depends on your reaction's compatibility. Common stabilizers include:
-
Acetonitrile (B52724) (MeCN): Often used to stabilize Cu⁺ as the [Cu(MeCN)₄]⁺ complex.[9]
-
Chloride Ions: An excess of chloride ions can stabilize Cu(I).[5][10]
-
Ammonia: Can form stable complexes with Cu(I).[5]
-
Other Ligands: Specialized ligands like bathocuproine disulfonate (BCS) or Me₆Trien are also used for robust stabilization.[9]
-
-
Maintain a Slightly Acidic pH: The presence of a small amount of acetic acid can help prevent hydrolysis to copper(I) oxide.[7][11]
Q5: What are the recommended procedures for handling and storing solid this compound?
A5: this compound is a moisture- and air-sensitive solid.[2][12] Proper handling and storage are crucial to maintain its purity and reactivity.
-
Handling: Always handle this compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glovebox).[12][13] Avoid formation of dust.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storing under an inert gas like argon or nitrogen is highly recommended.[12] Keep it isolated from incompatible substances.[15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and solving common problems encountered when using this compound in aqueous solutions.
| Observed Symptom | Potential Cause(s) | Recommended Solution(s) |
| Colorless solution turns blue/green | 1. Oxidation of Cu(I) to Cu(II) by air. 2. Disproportionation of Cu(I) to Cu(II) and Cu(0).[4][5] | 1. Prepare solutions using deoxygenated solvents. 2. Work under an inert atmosphere (N₂ or Ar). 3. Add a stabilizing ligand (e.g., acetonitrile, excess chloride) to the solution.[9] |
| Formation of a brown/red precipitate | Disproportionation, leading to the formation of metallic copper (Cu⁰).[5] | 1. Increase the concentration of the stabilizing ligand. 2. Ensure the solution is free of oxidizing agents. |
| Formation of a yellow/orange precipitate | Hydrolysis of Cu(I) acetate to form copper(I) oxide (Cu₂O).[6][7] | 1. Ensure the solution is slightly acidic; add a trace amount of glacial acetic acid.[7] |
| Low or no reactivity in a catalytic reaction | The active Cu(I) catalyst has decomposed to Cu(II) or other inactive forms. | 1. Prepare the catalyst solution fresh before each use. 2. Confirm the stability of the Cu(I) solution before adding it to the reaction mixture. 3. Re-evaluate the choice and concentration of the stabilizing ligand for compatibility with your reaction conditions. |
| Solid Cu(I) acetate is not white | The solid has degraded due to improper storage or handling, leading to oxidation. | 1. Discard the degraded solid. 2. Procure fresh, high-purity this compound. 3. Strictly follow recommended storage and handling procedures.[12][13] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Notes |
| Chemical Formula | CH₃COOCu or C₂H₃CuO₂ | [2] |
| Molar Mass | 122.590 g/mol | [2] |
| Appearance | White / colorless powder or solid | [2] |
| Melting Point | ~250 °C (decomposes) | [6] |
| Solubility in Water | Reacts via hydrolysis and disproportionation.[2][6] | Low intrinsic solubility; stabilization is required for use in aqueous media.[1] |
| Stability | Air and moisture sensitive.[2][12] Unstable in aqueous solution without stabilizing ligands.[4] | Should be stored under inert gas.[12] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of Copper(I)
This protocol describes a general method for preparing a Cu(I) solution stabilized by a ligand, adapted from principles used for preparing stable solutions for biochemical studies.[9]
Objective: To prepare a ~10 mM solution of Copper(I) stabilized with acetonitrile for use in aqueous reactions.
Materials:
-
High-purity this compound (white solid)
-
Anhydrous, HPLC-grade acetonitrile (MeCN)
-
Deionized water
-
Nitrogen or Argon gas source
-
Schlenk flask or similar glassware for inert atmosphere work
-
Glovebox (recommended)
Procedure:
-
Solvent Deoxygenation: Take a known volume of deionized water in a Schlenk flask. Sparge with N₂ or Ar gas for at least 30 minutes to remove dissolved oxygen.
-
Preparation of Stabilizer Solution: To the deoxygenated water, add acetonitrile to a final concentration of >1 M. This high concentration is effective at stabilizing the Cu⁺ ion.[9] Keep the solution under a positive pressure of inert gas.
-
Weighing Cu(I) Acetate: Inside a glovebox or an inert atmosphere bag, weigh the required amount of this compound to make a 10 mM solution. Note: Due to its sensitivity, this step should not be performed in open air.
-
Dissolution: Quickly transfer the weighed Cu(I) acetate to the deoxygenated stabilizer solution. Seal the flask and stir or sonicate until the solid is fully dissolved. The resulting solution should be colorless.
-
Usage: Use the solution immediately for your experiment. Do not store aqueous solutions of Cu(I) for extended periods, even when stabilized.
Protocol 2: Qualitative Test for the Presence of Copper(I) Ions
This test can help confirm if Cu(I) is present in your solution, for example, after a reaction where its formation is suspected.
Objective: To detect the presence of Cu(I) ions in a solution.
Materials:
-
Sample of the solution to be tested
-
A solution of sodium chloride (NaCl) in deoxygenated water (e.g., 1 M).
Procedure:
-
Take a small aliquot (~1 mL) of your experimental solution.
-
Add a few drops of the deoxygenated NaCl solution.
-
Observation: The formation of a white precipitate of copper(I) chloride (CuCl) indicates the presence of Cu⁺ ions.[7] CuCl is poorly soluble in water, especially in the presence of excess chloride ions. If the solution remains clear or blue/green, Cu⁺ is likely absent or in very low concentration.
Visualizations
Caption: Disproportionation of unstable Copper(I) ions in aqueous solution.
Caption: Workflow for preparing and using a stabilized Cu(I) acetate solution.
Caption: Troubleshooting decision tree for Cu(I) acetate solution instability.
References
- 1. CAS 598-54-9: Cuprous acetate | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 4. Statement-1: Many copper (I) compounds are unstable in aqueoussolution and undergo disproportionationStatement-2: Cu2+ is more stable than Cu+ because of much more negative ΔhydH∘ of Cu2+ than Cu+, which more than compensates for second ionisation enthalpy. [infinitylearn.com]
- 5. quora.com [quora.com]
- 6. Client Challenge [copper-chemistry.fandom.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sciencemadness Discussion Board - Copper (II) acetate in boiling water - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sciencemadness Discussion Board - Getting rid of acetic acid in copper acetate solution? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. cambridgecommodities.com [cambridgecommodities.com]
- 15. utsi.edu [utsi.edu]
Technical Support Center: Handling and Use of Copper(I) Acetate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and best practices for preventing the oxidation of Copper(I) acetate (B1210297) during experimental procedures. The inherent instability of the Cu(I) oxidation state in the presence of oxygen necessitates specific handling techniques to ensure reaction efficiency and reproducibility.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction solution containing Copper(I) acetate is turning blue or green. What is happening?
A blue or green coloration in your reaction mixture is a common indicator that the Copper(I) [Cu(I)] has been oxidized to the inactive Copper(II) [Cu(II)] state.[1] Copper(II) acetate is a blue-green solid, and its formation signifies the loss of the active Cu(I) catalyst, which can lead to low reaction yields or complete reaction failure.[3] This oxidation is typically caused by exposure to atmospheric oxygen.
Q2: What is disproportionation and how does it affect my reaction?
Disproportionation is a reaction where a species is simultaneously oxidized and reduced.[4] In aqueous solutions, Cu(I) ions are prone to disproportionate into Cu(II) ions and solid copper metal (Cu(0)).[5][6] This process, like oxidation, removes the active Cu(I) catalyst from your reaction.[2] Stabilizing the Cu(I) ion with appropriate ligands can prevent this unwanted side reaction.[1][5]
Q3: How can I minimize the oxidation of this compound during my experiment?
Preventing oxidation is critical for success. The most effective strategies include:
-
Using an Inert Atmosphere: Conducting reactions under a dry, oxygen-free atmosphere like nitrogen or argon is the most robust method.[2][7] This can be achieved using a glovebox or standard Schlenk line techniques.[8]
-
In Situ Generation: A common and highly effective technique is to generate the active Cu(I) species within the reaction mixture (in situ). This is typically done by using a stable Cu(II) salt (e.g., Copper(II) sulfate (B86663), CuSO₄) and adding a reducing agent, such as sodium ascorbate (B8700270).[1][2] This ensures a sustained concentration of the active catalyst.[1]
-
Using Stabilizing Ligands: Ligands are crucial for protecting the Cu(I) catalyst from both oxidation and disproportionation.[1][9] They also help to solubilize the catalyst.[1] Common choices include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems and Tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents.[1]
-
Degassing Solvents: Removing dissolved oxygen from your reaction solvents is a critical step.[10] This can be accomplished by bubbling an inert gas (purging), freeze-pump-thaw cycles, or sonication under vacuum.[11]
Q4: My reaction yield is low. Could catalyst oxidation be the cause?
Yes, catalyst inactivation due to oxidation is one of the most common reasons for low yields in copper-catalyzed reactions.[2][10] If you observe a color change to blue or green or if the reaction fails to proceed to completion, you should first suspect issues with the catalyst's oxidation state.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues related to this compound oxidation.
Caption: A troubleshooting workflow for low-yield copper-catalyzed reactions.[1][10]
Quantitative Data Summary
The stability of the Cu(I) ion is highly dependent on the reaction environment. The following table summarizes key parameters and their recommended ranges for optimizing reactions to prevent oxidation, primarily drawn from the well-studied Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is mechanistically relevant.
| Parameter | Recommended Range/Value | Purpose & Notes | Citation(s) |
| Ligand:Copper Ratio | 1:1 to 5:1 | Higher ratios offer better protection for the Cu(I) catalyst against oxidation and disproportionation. | [2][10] |
| Copper Concentration | 50 µM to 500 µM | The optimal concentration depends on the specific substrates and reaction kinetics. | [10] |
| Reducing Agent | 1 mM to 10 mM (Sodium Ascorbate) | Used for in situ generation of Cu(I) from Cu(II). A fresh solution is essential as it can degrade over time. | [10] |
| pH Range | 4 - 12 | The reaction is generally robust, but a pH of ~7 is often recommended for biological applications to ensure stability. | [2] |
| Co-solvents | Up to 10% (DMSO, DMF, t-BuOH) | Can be beneficial for substrates with poor solubility in the primary reaction solvent. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Reagents under Inert Atmosphere
This protocol describes the fundamental steps for setting up a reaction using a Schlenk line to prevent exposure to oxygen and moisture.
1. Glassware Preparation:
-
Ensure all glassware, including the reaction flask, stir bar, and any addition funnels, is thoroughly cleaned and dried.
-
Place the glassware in an oven at >120°C for several hours or flame-dry it under vacuum to remove adsorbed water.[12][13]
-
Assemble the hot glassware and immediately place it under an inert atmosphere by connecting it to a Schlenk line and performing at least three vacuum/inert gas (e.g., nitrogen or argon) backfill cycles.[11]
2. Reagent & Solvent Preparation:
-
Use anhydrous, degassed solvents. Solvents should be degassed by sparging with an inert gas for 30-60 minutes or by using freeze-pump-thaw cycles for more rigorous applications.[11][10]
-
Solid reagents, including this compound, should be stored in a glovebox or desiccator and weighed out quickly or under a blanket of inert gas.
3. Reagent Transfer:
-
Transfer degassed solvents to the reaction flask via a cannula or a gas-tight syringe.
-
Add solid reagents to the flask under a positive flow of inert gas to prevent air from entering.
Caption: Experimental workflow for setting up an air-sensitive reaction.
Protocol 2: In Situ Generation of Cu(I) Catalyst for a Model Reaction
This protocol is adapted for a typical small-molecule synthesis where the active Cu(I) species is generated in the reaction flask.
1. Reagent Preparation:
-
Prepare stock solutions of your starting materials (e.g., an alkyne and an azide (B81097) for a click reaction) in a suitable degassed solvent (e.g., DMF or a t-BuOH/water mixture).[1]
-
Prepare a stock solution of a Cu(II) salt, such as CuSO₄·5H₂O (e.g., 50 mM in deionized water).[1]
-
Prepare a stock solution of a stabilizing ligand, such as TBTA (e.g., 50 mM in DMF/t-BuOH).[1]
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water) immediately before use. [1][10]
2. Reaction Setup:
-
To a reaction vial prepared under an inert atmosphere (as per Protocol 1), add the solvent.
-
Add the starting materials (e.g., alkyne and azide).
-
Add the ligand solution (e.g., TBTA).
-
Add the Copper(II) sulfate solution.
-
Degas the resulting mixture by bubbling with nitrogen or argon for an additional 10-15 minutes to ensure all components are oxygen-free.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The reducing agent will convert the Cu(II) to the active Cu(I) catalyst.
3. Reaction Monitoring:
-
Stir the reaction at the desired temperature (e.g., room temperature or gentle heating) and monitor its progress by TLC or LC-MS.[1] The solution should ideally remain colorless or light yellow; a change to blue/green indicates catalyst oxidation and may require the addition of more sodium ascorbate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Copper(I) Acetate Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Copper(I) acetate (B1210297) catalyzed cross-coupling reactions. Our goal is to help you improve reaction yields and obtain reliable results.
Troubleshooting Guide
Low yields or reaction failures in Copper(I) acetate catalyzed cross-coupling reactions can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The active catalytic species is Cu(I), and Cu(II) species are generally less effective. This compound can be sensitive to air and moisture, leading to oxidation to the inactive Cu(II) state.[1] | - Use fresh, high-purity this compound. - Consider preparing the this compound catalyst immediately before use. - Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).[2][1] - If using a Cu(II) source, ensure reaction conditions can generate the active Cu(I) species in situ.[2] |
| Inappropriate Ligand: The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. The chosen ligand may not be suitable for the specific substrates.[2][1] | - Screen a variety of ligands, such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline.[2][1][3] - For electron-rich substrates, consider N-methylated amino acid-derived ligands.[2] | |
| Suboptimal Base: The base is critical for the reaction, and its strength and solubility can significantly impact the yield.[2][4] | - Use anhydrous and finely powdered bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ for better reactivity.[2][5] - The quality and particle size of inorganic bases can have a dramatic impact on yields and kinetics.[4] | |
| Incorrect Solvent: The solvent can influence the solubility of reagents and the stability of the catalyst. | - Screen different anhydrous solvents such as DMF, dioxane, or toluene.[2][5] | |
| Low Reaction Temperature: While modern protocols allow for milder conditions, the temperature may still be insufficient for challenging substrates.[2] | - Incrementally increase the reaction temperature, for example, from 80 °C to 120 °C.[2] | |
| Formation of Side Products | Homocoupling of Aryl Halide: This side reaction can compete with the desired cross-coupling. | - Adjust the ligand-to-copper ratio; a higher ratio can sometimes suppress homocoupling.[1] - Lowering the reaction temperature may also reduce the rate of this side reaction.[1] |
| Decomposition of Starting Materials: The nucleophile or aryl halide may be unstable under the reaction conditions. | - Lower the reaction temperature.[2] - Use a milder base.[2] | |
| N-arylation of the Ligand: Some diamine ligands can undergo N-arylation, leading to catalyst deactivation. | - Choose a ligand that is less prone to this side reaction, for instance, by using ligands with bulky substituents.[6] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst can deactivate over time due to oxidation or product inhibition.[2][7][8] | - Increase the catalyst loading. - Ensure strict inert atmosphere is maintained throughout the reaction.[2][1] - Product inhibition can be a factor; consider this when analyzing reaction kinetics.[7][8] |
| Poor Solubility of Base: An inorganic base that is not well-solubilized can lead to slow and incomplete reactions.[9] | - Ensure the base is finely powdered and well-stirred. The solubility of inorganic bases can play a key role in the reaction rate.[9] |
Frequently Asked Questions (FAQs)
Q1: My reaction is not working, and I suspect the this compound catalyst is inactive. How can I prepare a fresh, active catalyst?
A1: It is crucial to use an active Cu(I) source. You can prepare this compound from Copper(II) acetate monohydrate by reduction, or more simply, generate it from metallic copper. A common lab-scale preparation involves reacting copper metal with a mixture of acetic acid and hydrogen peroxide.[10][11][12][13] The resulting blue solution contains copper acetate. It is important to handle the prepared catalyst under an inert atmosphere to prevent oxidation to Cu(II).
Q2: How do I choose the optimal ligand for my specific cross-coupling reaction?
A2: Ligand selection is critical and often substrate-dependent. A good starting point is to screen a few classes of common ligands. For C-N coupling reactions, amino acids like N,N-dimethylglycine and L-proline, as well as diamines and phenanthrolines, have proven effective.[2][1][3] The optimal ligand can significantly improve reaction rate and yield by stabilizing the copper catalyst.
Q3: What is the role of the base, and which one should I use?
A3: The base plays a crucial role in deprotonating the nucleophile and facilitating the catalytic cycle. Inorganic bases like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used.[2][5] The choice of base can influence the reaction rate and yield, and it is often beneficial to use an anhydrous and finely powdered base to ensure good reactivity.[2][4]
Q4: I am observing a significant amount of aryl halide homocoupling. How can I minimize this side reaction?
A4: Homocoupling of the aryl halide is a common side reaction. To minimize it, you can try adjusting the reaction parameters. Increasing the ligand-to-copper ratio can sometimes suppress this side reaction.[1] Additionally, optimizing the reaction temperature is important; while higher temperatures may increase the rate of the desired reaction, they can also promote side reactions.
Q5: My reaction starts but then stalls. What could be the reason?
A5: Reaction stalling can be due to catalyst deactivation. The Cu(I) catalyst can be oxidized to inactive Cu(II) if the inert atmosphere is not strictly maintained.[1] Product inhibition, where the product of the reaction binds to the catalyst and slows it down, is another possibility.[7][8] In some cases, the solubility of the inorganic base can be the rate-limiting factor, leading to a slow or stalled reaction.[9]
Experimental Protocols
General Procedure for this compound Catalyzed N-Arylation of an Amine
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), this compound (0.1 mmol, 10 mol%), the chosen ligand (e.g., N,N-dimethylglycine, 0.2 mmol, 20 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas, such as nitrogen or argon, three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF or dioxane, 3-5 mL) via syringe.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically between 80-120 °C).[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Effect of Ligand on the Yield of a Model N-Arylation Reaction *
| Entry | Ligand | Yield (%) |
| 1 | None | <5 |
| 2 | N,N-Dimethylglycine | 85 |
| 3 | L-Proline | 78 |
| 4 | 1,10-Phenanthroline | 82 |
*Reaction Conditions: Aryl iodide (1 mmol), amine (1.2 mmol), Cu(I) acetate (10 mol%), K₃PO₄ (2 mmol), DMF (5 mL), 100 °C, 12 h. Yields are isolated yields.
Table 2: Effect of Base on the Yield of a Model N-Arylation Reaction *
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 85 |
| 2 | Cs₂CO₃ | 88 |
| 3 | K₂CO₃ | 75 |
| 4 | Na₂CO₃ | 60 |
*Reaction Conditions: Aryl iodide (1 mmol), amine (1.2 mmol), Cu(I) acetate (10 mol%), N,N-dimethylglycine (20 mol%), DMF (5 mL), 100 °C, 12 h. Yields are isolated yields.
Table 3: Effect of Solvent on the Yield of a Model N-Arylation Reaction *
| Entry | Solvent | Yield (%) |
| 1 | DMF | 85 |
| 2 | Dioxane | 80 |
| 3 | Toluene | 72 |
| 4 | Acetonitrile | 65 |
*Reaction Conditions: Aryl iodide (1 mmol), amine (1.2 mmol), Cu(I) acetate (10 mol%), N,N-dimethylglycine (20 mol%), K₃PO₄ (2 mmol), 100 °C, 12 h. Yields are isolated yields.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Synthesis of Copper Acetate : 5 Steps (with Pictures) - Instructables [instructables.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How To Make Copper Acetate from Copper [thoughtco.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Ligand Effects on Copper(I) Acetate Catalytic Activity
Welcome to the Technical Support Center for Copper(I)-Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the critical role of ligands in modulating the catalytic activity of Copper(I) acetate (B1210297). Here you will find troubleshooting guides for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems encountered during experiments involving ligand-modified Copper(I) acetate catalysts.
Problem 1: Low or No Product Yield
Q: My copper-catalyzed cross-coupling reaction is showing very low conversion of the starting material. What are the most common causes related to the ligand and catalyst system?
A: Low yields in these reactions often trace back to the stability and activity of the Cu(I) catalyst, which is heavily influenced by the chosen ligand. The most common culprits include:
-
Catalyst Oxidation: The active Cu(I) species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Ligands are crucial for stabilizing the Cu(I) state.
-
Inappropriate Ligand Choice: The electronic and steric properties of the ligand must be suitable for the specific transformation (e.g., C-N, C-O, or C-S coupling). Some ligands may be ineffective for certain substrate combinations.
-
Incorrect Ligand-to-Copper Ratio: An improper ratio can lead to the formation of inactive copper species or catalyst deactivation.
-
Reagent Purity: Impurities in substrates, solvents, or the base can interfere with the catalytic cycle.
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and the choice of base are critical and often ligand-dependent.
Troubleshooting Workflow:
A systematic approach is the best way to diagnose the root cause of low yield. The following workflow can help isolate the issue.
Problem 2: Catalyst Deactivation or Instability
Q: My reaction starts but then stalls before reaching completion. How can I tell if my ligand-copper complex is deactivating?
A: Reaction stalling is a classic sign of catalyst deactivation. Ligands play a direct role in preventing this. Deactivation can occur through several pathways:
-
Ligand Degradation: Some ligands, particularly phosphines or certain amines, can be susceptible to degradation under harsh basic or oxidative conditions.
-
Formation of Inactive Aggregates: In the absence of a sufficiently coordinating ligand, Cu(I) species can disproportionate to Cu(0) and Cu(II) or form insoluble, inactive clusters.
-
Competitive Binding: The substrate, product, or solvent molecules can sometimes displace the intended ligand, leading to a less active or inactive copper species.
Solutions:
-
Increase Ligand Ratio: Using a higher ligand-to-copper ratio (e.g., 2:1 or higher) can sometimes prevent deactivation by ensuring the copper center remains coordinated.
-
Choose a More Robust Ligand: For high-temperature reactions, select ligands known for their thermal stability. Chelating bidentate or tridentate ligands (like diamines and phenanthrolines) generally form more stable complexes than monodentate ligands.
-
Modify Reaction Conditions: Lowering the reaction temperature, if possible, or changing the base to a weaker, non-nucleophilic one can sometimes prevent ligand degradation.
Frequently Asked Questions (FAQs)
Q1: How do the electronic and steric properties of a ligand affect the catalytic activity of this compound?
A: The electronic and steric properties of a ligand are paramount in tuning the reactivity and stability of the copper catalyst.
-
Electronic Effects: Electron-donating ligands increase the electron density on the copper center. This generally makes the copper complex more nucleophilic and can facilitate the oxidative addition step in many cross-coupling reactions. Conversely, electron-withdrawing ligands make the copper center more electrophilic.
-
Steric Effects: The bulkiness (steric hindrance) of a ligand influences the coordination environment of the copper atom. It can prevent the formation of undesirable, inactive copper aggregates and can also play a key role in inducing selectivity in asymmetric catalysis. However, excessive steric bulk can also hinder substrate approach and slow down the reaction.
The interplay between these two factors is critical for catalyst performance.
Q2: Which class of ligands is best for C-N cross-coupling reactions with Cu(OAc)₂/Cu(I)?
A: While there is no single "best" ligand for all C-N couplings, diamine ligands , particularly N,N'-disubstituted ethylenediamines or 1,2-cyclohexanediamines (DMCDA), have proven to be exceptionally effective and broadly applicable.[1][2][3] They offer a good balance of stability and reactivity. Phenanthroline-based ligands are also widely used and can be highly effective, though in some direct comparisons for specific reactions like the arylation of heteroarylamines, diamines have shown superior performance.[1]
Q3: Can I perform a copper-catalyzed reaction without a ligand?
A: "Ligand-free" copper-catalyzed reactions have been reported, but they are generally less efficient and require harsher conditions (e.g., higher temperatures). In many of these cases, the solvent (like DMF) or the amine substrate itself can act as a weak ligand. For complex substrates or milder reaction conditions, the use of a specifically chosen auxiliary ligand is almost always necessary to achieve good yields and prevent catalyst decomposition.[4]
Data Presentation: Ligand Effects on Reaction Yield
The choice of ligand can dramatically alter the outcome of a reaction. The following tables provide a quantitative comparison of different ligands in common copper-catalyzed reactions.
Table 1: Ligand Effect on the Cu-Catalyzed N-Arylation of Imidazole with 4-iodotoluene
| Entry | Ligand | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,10-Phenanthroline | CuI (5 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 65 |
| 2 | N,N'-Dimethylethylenediamine | CuI (5 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 92 |
| 3 | L-Proline | CuI (10 mol%) | K₂CO₃ | DMSO | 90 | 24 | 78 |
| 4 | 4,7-Dimethoxy-1,10-phenanthroline | (CuOTf)₂·C₆H₆ (2.5 mol%) | Cs₂CO₃ | MeCN | 80 | 12 | 95 |
| 5 | None | CuI (10 mol%) | K₃PO₄ | Dioxane | 110 | 24 | <10 |
Data synthesized from multiple sources for illustrative comparison. Yields are approximate and highly dependent on specific substrate and conditions.[1][5]
Table 2: Ligand Selectivity in the Cu-Catalyzed Arylation of 5-Amino-1-pentanol
| Entry | Ligand | Copper Source | Solvent | N-Arylation:O-Arylation Ratio | Predominant Product |
| 1 | β-Diketone (e.g., 2-Acetylcyclohexanone) | CuI (5 mol%) | DMF | >20 : 1 | N-Arylation |
| 2 | 1,10-Phenanthroline | CuI (5 mol%) | Toluene | 1 : 16 | O-Arylation |
| 3 | N,N'-Dimethyl-1,2-cyclohexanediamine | CuI (5 mol%) | Toluene | 1 : 15 | O-Arylation |
This table illustrates how ligand choice can completely switch the reaction selectivity.[6]
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Cu(I)-Catalyzed C-N Cross-Coupling Reaction
This protocol outlines a method for rapidly screening a panel of ligands to identify the optimal choice for a specific C-N cross-coupling reaction between an aryl halide and an amine/heterocycle.
1. Reagent Preparation:
-
Prepare stock solutions of the aryl halide (e.g., 1.0 M in dioxane), amine (e.g., 1.2 M in dioxane), and an internal standard (e.g., mesitylene, 0.5 M in dioxane).
-
Have vials of your copper source (e.g., CuI or Cu(OAc)₂) and base (e.g., K₃PO₄ or Cs₂CO₃) ready.
-
Have an array of ligands to be tested.
2. Reaction Array Setup:
-
In an array of labeled reaction vials (e.g., 2 mL screw-cap vials with septa), add the base (e.g., 2.0 equiv) and the copper source (e.g., 5 mol%).
-
To each corresponding vial, add the specific ligand to be tested (e.g., 10-20 mol%).
-
Seal the vials, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
3. Reaction Initiation:
-
Using a syringe, add the solvent (e.g., anhydrous dioxane, 1.0 mL per vial).
-
Add the amine stock solution (e.g., 1.2 equiv).
-
Add the aryl halide stock solution (e.g., 1.0 equiv).
-
Finally, add the internal standard stock solution.
4. Reaction and Analysis:
-
Place the sealed vials in a heated shaker block or oil bath set to the desired temperature (e.g., 100 °C).
-
After a set time (e.g., 12 or 24 hours), remove the vials and allow them to cool to room temperature.
-
Quench the reaction by adding water and an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the vials.
-
Analyze the organic layer of each sample by GC, GC-MS, or LC-MS to determine the conversion and yield relative to the internal standard.
Protocol 2: Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical bioconjugation reaction using an in-situ generated Cu(I) catalyst from a Cu(II) source, where the ligand is critical for stabilization and rate acceleration.
1. Stock Solution Preparation:
-
Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA or BTTAA): Prepare a 50 mM or 100 mM stock solution in deionized water.[7][8]
-
Sodium Ascorbate (B8700270): Prepare a fresh 100 mM or 1 M stock solution in deionized water immediately before use. Ascorbate solutions are prone to oxidation.
-
Alkyne- and Azide-functionalized molecules: Prepare solutions in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
2. Recommended Reagent Addition Workflow:
The order of addition is critical to prevent copper precipitation and ensure the formation of an active catalyst complex.[9]
3. Reaction Setup (Example 200 µL scale):
-
In a microcentrifuge tube, combine your alkyne- and azide-containing molecules in buffer.
-
Prepare the catalyst premix: Mix CuSO₄ stock and Ligand stock to achieve final concentrations of 1-2 mM CuSO₄ and 5-10 mM Ligand (a 1:5 ratio is a good starting point).[7][8]
-
Add the catalyst premix to the substrate solution and mix briefly.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 25-100 mM.
4. Incubation:
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours or overnight at 4 °C. Protect from light if using fluorescent reagents.
-
Monitor reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
References
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in Copper(I) Acetate Mediated Reactions
Welcome to the Technical Support Center for troubleshooting byproduct formation in reactions mediated by copper(I) acetate (B1210297) (CuOAc). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, leading to improved reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in copper(I) acetate mediated reactions?
A1: The most prevalent byproducts are typically the result of homocoupling of the starting materials. For instance, in cross-coupling reactions involving terminal alkynes, the formation of a symmetrical 1,3-diyne through Glaser-Hay coupling is a common side reaction.[1][2] In reactions involving boronic acids, such as the Chan-Lam coupling, homocoupling of the boronic acid to form a biaryl species is a known issue.[3] Additionally, in Chan-Lam couplings with amine or alcohol nucleophiles, the formation of phenol (B47542) or diphenyl ether byproducts can occur, particularly in the presence of water.[3]
Q2: What causes the formation of these byproducts?
A2: Byproduct formation is often linked to the reaction conditions and the stability of the copper(I) catalyst. The primary causes include:
-
Oxidation of the Catalyst: The active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2] This can promote oxidative homocoupling of substrates like alkynes.
-
Presence of Oxygen: A key contributor to oxidative homocoupling (Glaser coupling) of terminal alkynes.[1][2]
-
Reaction Temperature: Elevated temperatures can sometimes lead to increased byproduct formation.
-
Presence of Water: In Chan-Lam couplings, water can act as a nucleophile, leading to the formation of phenol byproducts from the aryl boronic acid.[3]
Q3: How can I minimize or prevent byproduct formation?
A3: Several strategies can be employed to suppress the formation of unwanted byproducts:
-
Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon is crucial to prevent the oxidation of the Cu(I) catalyst and minimize oxygen-driven side reactions like Glaser coupling.[1][2]
-
Use of Ligands: The addition of appropriate ligands can stabilize the copper(I) catalyst, improve its solubility, and favor the desired cross-coupling pathway over homocoupling.
-
Control of Reaction Parameters: Careful optimization of reaction temperature, solvent, and base can significantly impact the product distribution.
-
Slow Addition of Reagents: In some cases, the slow addition of one of the coupling partners can maintain a low concentration of the reactive intermediate, thereby disfavoring the bimolecular homocoupling reaction.
-
Anhydrous Conditions: For reactions sensitive to water, such as certain Chan-Lam couplings, using anhydrous solvents and reagents can prevent the formation of hydrolysis-related byproducts.
Troubleshooting Guides
Problem 1: Significant Formation of Diyne Byproduct in Alkyne Cross-Coupling Reactions (e.g., Sonogashira, Castro-Stephens)
This issue is commonly referred to as Glaser-Hay homocoupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing diyne byproduct formation.
Quantitative Data (Representative):
While specific data for this compound is limited, the following table illustrates the effect of reaction conditions on homocoupling in a related copper-catalyzed Sonogashira reaction.
| Catalyst System | Atmosphere | Alkyne Addition | Homocoupling Yield (%) | Desired Product Yield (%) |
| Pd/Cu | Air | All at once | >50 | <40 |
| Pd/Cu | Nitrogen | All at once | 10-20 | 70-80 |
| Pd/Cu | Nitrogen | Slow addition | <5 | >90 |
| Pd (copper-free) | Nitrogen | All at once | <2 | >95 |
Note: This data is illustrative and compiled from general knowledge of Sonogashira reactions. Actual yields will vary based on specific substrates and conditions.
Experimental Protocol: Minimizing Diyne Formation in a Sonogashira-type Reaction
This protocol emphasizes the exclusion of oxygen to suppress Glaser coupling.[1]
-
Reagent and Glassware Preparation:
-
Thoroughly flame-dry all glassware (Schlenk flask, condenser, etc.) under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Ensure all solvents (e.g., THF, toluene) and amine bases (e.g., triethylamine, diisopropylamine) are anhydrous and degassed by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
-
To the flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and this compound (1-5 mol%).
-
Add the degassed solvent and the degassed amine base.
-
-
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 equiv.) dropwise via syringe over an extended period (e.g., 1-2 hours) using a syringe pump.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Problem 2: Formation of Phenol and Biaryl Byproducts in Chan-Lam C-N/C-O Coupling Reactions
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing phenol and biaryl byproducts.
Quantitative Data (Representative):
The table below provides illustrative data on the impact of reaction conditions on byproduct formation in a Chan-Lam N-arylation.
| Copper Source | Base (equiv.) | Solvent | Atmosphere | Phenol Byproduct (%) | Biaryl Byproduct (%) | Desired Product Yield (%) |
| Cu(OAc)₂ | Pyridine (B92270) (2) | DCM (wet) | Air | 15-25 | 5-10 | 60-70 |
| Cu(OAc)₂ | Pyridine (2) | DCM (dry) | Air | 5-10 | 5-10 | 75-85 |
| Cu(OAc)₂ | Pyridine (2) | DCM (dry) | Nitrogen | <5 | <5 | >90 |
| Cu(OAc)₂ | Et₃N (2) | THF (dry) | Nitrogen | <5 | <5 | >90 |
Note: This data is representative and based on general principles of the Chan-Lam reaction. Actual results will depend on the specific substrates and conditions.
Experimental Protocol: Minimizing Byproducts in a Chan-Lam N-Arylation
-
Reagent and Glassware Preparation:
-
Dry glassware in an oven at 120 °C overnight and cool in a desiccator.
-
Use anhydrous solvents. If necessary, add activated 4 Å molecular sieves to the reaction mixture.
-
-
Reaction Setup:
-
In a dry reaction vessel, add the aryl boronic acid (1.2 equiv.), the amine or alcohol nucleophile (1.0 equiv.), and this compound (10-20 mol%).
-
If using, add activated 4 Å molecular sieves.
-
Add the anhydrous solvent (e.g., DCM, THF, or Toluene).
-
Add the base (e.g., pyridine or triethylamine, 2.0 equiv.).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanistic pathways that can lead to desired products and undesired byproducts in this compound mediated reactions.
Caption: General reaction pathways in copper-catalyzed cross-coupling reactions.
References
Technical Support Center: Purification of Products from Copper(I) Acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Copper(I) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture involving Copper(I) acetate?
Common impurities include residual copper species (both Cu(I) and Cu(II)), unreacted starting materials, byproducts, and excess ligands. If the this compound was synthesized in-house, it might also contain impurities from that process, such as acetic acid or other heavy metals if impure copper sources were used.[1][2]
Q2: My purified product has a persistent blue or green color. What does this indicate and how can I resolve it?
A persistent blue or green color is a strong indicator of residual copper contamination.[3] This can happen if the initial purification was incomplete or if your product has a high affinity for copper. To resolve this, you can repeat the purification step, such as performing additional aqueous washes with a chelating agent like EDTA or passing the product through a fresh plug of silica (B1680970) gel.[3] Combining methods, like an EDTA wash followed by silica gel filtration, is often more effective.[3]
Q3: My product yield is low after purification. What are the possible causes and solutions?
Low product yield can be attributed to several factors:
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Product loss during aqueous extractions: If your product has some water solubility, it can be lost in the aqueous phase during washing steps. Using brine (saturated NaCl solution) for the final aqueous wash can help reduce the solubility of your organic product in the aqueous layer.[3]
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Product adsorption: The product may adsorb onto the solid support used for purification, such as silica gel or a scavenger resin.[4] To mitigate this, ensure proper solvent polarity during column chromatography to elute your product effectively. If using a scavenger resin, consult the manufacturer's guidelines for optimal conditions.
-
Precipitation of the product: In some cases, the purification conditions might cause your product to precipitate. Ensure the chosen solvent system keeps your product soluble throughout the process.
Q4: How do I choose the most suitable purification method for my product?
The choice of purification method depends on several factors, including the properties of your product (e.g., solubility, polarity, stability) and the nature of the impurities. A common strategy is to first use a bulk removal technique, like an aqueous wash with a chelating agent, to remove the majority of the copper catalyst. This can be followed by a higher-resolution technique like column chromatography to separate the product from other organic impurities.[3]
Troubleshooting Guides
Problem 1: Ineffective copper removal with aqueous EDTA wash.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The chelating ability of EDTA is pH-dependent. Ensure the aqueous EDTA solution is at an appropriate pH (typically around 8) for optimal copper chelation. |
| Insufficient mixing | During liquid-liquid extraction, ensure vigorous shaking of the separatory funnel for 1-2 minutes to maximize contact between the organic and aqueous phases.[3] |
| Product is a stronger chelator than EDTA | If your product has strong copper-chelating properties, EDTA may not be effective. Consider using a scavenger resin with a higher affinity for copper.[4] |
| Insufficient amount of EDTA | Ensure you are using a sufficient molar excess of EDTA relative to the amount of copper catalyst used in the reaction. |
Problem 2: Column chromatography fails to separate the product from the copper catalyst.
| Possible Cause | Troubleshooting Steps |
| Similar polarity of product and copper species | The copper complex and your product may have similar polarities, causing them to co-elute.[3] Pre-treat the crude reaction mixture with an aqueous wash using a chelating agent (e.g., EDTA, aqueous ammonia) to remove the bulk of the copper before loading it onto the column.[3][5] |
| Interaction with silica gel | Some copper complexes can streak or be difficult to remove from silica gel. Consider using a different stationary phase, such as alumina.[6] You can also try pre-treating the silica gel with a suitable solvent system. |
| Inappropriate solvent system | The chosen eluent may not be optimal for separating your product from the copper impurities. Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation. |
Data Presentation: Comparison of Copper Removal Techniques
The following table summarizes common techniques for removing residual copper catalysts, with their typical efficiencies and key considerations.
| Purification Method | Typical Efficiency (Residual Copper) | Advantages | Disadvantages |
| Aqueous Wash with Chelating Agents (e.g., EDTA, NH4Cl) | < 50 ppm[5] | Inexpensive, simple procedure.[4] | Can be less effective for strong copper-chelating products; may lead to product loss if the product is water-soluble.[3][4] |
| Solid-Phase Scavenging (Resins) | < 10 ppm[4] | High efficiency and selectivity; simple filtration-based workup.[4] | Higher cost compared to aqueous washes.[4] |
| Precipitation | As low as 5 ppm[7] | Can be very effective and economical.[7] | Requires careful control of conditions to avoid co-precipitation of the product. |
| Silica Gel Chromatography | Variable | Can remove polar copper salts effectively and separate other organic impurities simultaneously.[3] | May not be effective if the product and copper species have similar polarities; potential for product loss on the column.[3] |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
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Preparation: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to ~8 with a suitable base (e.g., NaOH).
-
Extraction:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[3]
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Repeat: Repeat the wash with the EDTA solution until the aqueous layer is colorless.[3]
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Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA and minimize the loss of organic product to the aqueous phase.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Pre-treatment: Before chromatography, it is highly recommended to perform an aqueous wash with a chelating agent (see Protocol 1) to remove the majority of the copper catalyst.[3]
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the appropriate solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the packed silica gel.
-
-
Elution:
-
Begin eluting with a non-polar solvent and gradually increase the polarity of the eluent.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A general experimental workflow for the purification of products from this compound reactions.
References
Technical Support Center: Optimizing Reaction Conditions for Copper(I) Acetate Catalysis
Welcome to the Technical Support Center for Copper(I) Acetate (B1210297) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common reactions catalyzed by Copper(I) acetate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. Is my this compound catalyst active?
A1: Copper(I) species are prone to oxidation to the catalytically inactive Copper(II) state, especially when exposed to air.[1] It is crucial to use fresh or properly stored this compound. If you are using a Copper(II) precursor like Copper(II) acetate, ensure your reaction conditions facilitate in situ reduction to Cu(I). The color of the solution can sometimes be an indicator; Cu(I) solutions are typically colorless or yellow, while Cu(II) solutions are often blue or green. However, color is not always a reliable indicator at low catalyst concentrations.
Q2: How do I choose the appropriate ligand for my reaction?
A2: Ligand selection is critical and depends on the specific reaction (e.g., Ullmann, Chan-Lam) and the nature of your substrates. Ligands stabilize the Cu(I) catalyst, prevent agglomeration, and enhance its reactivity. For Ullmann reactions, common ligands include phenanthrolines and N,N'-dimethylglycine. In Chan-Lam couplings, pyridine (B92270) and its derivatives are often employed. It is often necessary to screen a small library of ligands to find the optimal one for your specific system.
Q3: What is the optimal this compound to ligand ratio?
A3: The optimal ratio can vary, but a common starting point is a 1:1 to 1:2 ratio of copper to ligand. However, in some cases, a higher ligand concentration can be beneficial in stabilizing the catalyst and preventing deactivation.
Q4: My reaction is giving a significant amount of side products. What are the common side reactions and how can I minimize them?
A4: Common side reactions include homocoupling of starting materials and hydrodehalogenation (in the case of Ullmann reactions). Homocoupling can be minimized by controlling the reaction temperature and the rate of addition of reagents. Hydrodehalogenation is often caused by protic impurities, so using anhydrous solvents and reagents is crucial.[2]
Q5: Can I use Copper(II) acetate instead of this compound?
A5: Yes, in many cases, Copper(II) acetate can be used as a precursor to the active Cu(I) catalyst. The reduction of Cu(II) to Cu(I) can be achieved in situ by various reducing agents, or sometimes by the solvent or a sacrificial amount of a starting material. However, this adds another layer of complexity to the reaction optimization.
Troubleshooting Guides
Guide 1: Low Product Yield
Low or no product yield is a frequent issue in copper-catalyzed reactions. This guide provides a systematic approach to diagnosing the root cause.
Is the issue with the catalyst or the substrates?
This workflow helps to distinguish between catalyst-related and substrate-related problems.
Common Causes and Solutions for Low Yield:
| Problem | Potential Cause | Suggested Solution |
| Inactive Catalyst | Oxidation of Cu(I) to Cu(II). | Use fresh this compound, degas solvents, and run the reaction under an inert atmosphere (N₂ or Ar). |
| Poor quality of the copper source. | Purchase high-purity this compound from a reputable supplier. | |
| Inappropriate Ligand | The chosen ligand does not effectively stabilize the catalyst or facilitate the desired transformation. | Screen a variety of ligands (e.g., phenanthrolines, diamines, amino acids). |
| Suboptimal Base | The base is too weak or too strong, or it is not sufficiently soluble in the reaction medium. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure they are finely powdered and anhydrous.[2] |
| Incorrect Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. | Test different anhydrous, polar a-protic solvents like DMF, DMSO, dioxane, or toluene.[2] |
| Substrate Issues | Impurities in the starting materials. | Purify starting materials before use. |
| Steric hindrance around the reactive site. | Increase reaction temperature or consider a less sterically hindered substrate. | |
| Substrate decomposition under reaction conditions. | Lower the reaction temperature and monitor the reaction progress closely. |
Guide 2: Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts but does not go to completion.
Symptoms of Catalyst Deactivation:
-
The reaction stalls before all the starting material is consumed.
-
The reaction mixture changes color, for example, from colorless/yellow to blue/green, indicating the formation of Cu(II).
-
Formation of a black precipitate, which could be copper oxide.
Troubleshooting Catalyst Deactivation:
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from the literature to guide the optimization of your reaction conditions.
Table 1: Effect of Ligand on the Yield of Ullmann Condensation
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| None | K₂CO₃ | DMF | 120 | 25 |
| 1,10-Phenanthroline (B135089) | K₂CO₃ | DMF | 100 | 92 |
| N,N'-Dimethylglycine | K₂CO₃ | Dioxane | 100 | 85 |
| L-Proline | Cs₂CO₃ | DMSO | 90 | 88 |
Table 2: Optimization of Chan-Lam N-Arylation of Imidazole with Phenylboronic Acid [3]
| Copper Source | Base | Solvent | Temperature (°C) | Yield (%) |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 64 |
| Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Room Temp | 45 |
| Cu(OAc)₂ | K₂CO₃ | DMF | 80 | 55 |
| Cu(OTf)₂ | K₂CO₃ | MeOH | Room Temp | >95 |
Table 3: Substrate Scope for Copper-Catalyzed C-H Amination of Arenes [4]
| Arene Substrate | Amine | Yield (%) |
| N-(8-quinolinyl)benzamide | Morpholine | 85 |
| N-(8-quinolinyl)-4-methoxybenzamide | Piperidine | 78 |
| N-(8-quinolinyl)-4-(trifluoromethyl)benzamide | Aniline | 65 |
| 2-phenylpyridine | Pyrrolidine | 72 |
Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation of Phenols with Aryl Halides
This protocol describes a general method for the copper-catalyzed O-arylation of a phenol (B47542) with an aryl iodide.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add the phenol (1.0 mmol), aryl iodide (1.2 mmol), and anhydrous DMF (5 mL) via syringe.
-
Reaction: The reaction mixture is stirred at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Chan-Lam N-Arylation of an Amine with an Arylboronic Acid
This protocol provides a general procedure for the N-arylation of an amine using Copper(II) acetate as the catalyst precursor.[5]
-
Reaction Setup: In a vial, dissolve the amine (1.0 mmol) and the arylboronic acid (1.2 mmol) in CH₂Cl₂ (10 mL).
-
Add Copper(II) acetate (0.1 mmol, 10 mol%) and pyridine (2.0 mmol).
-
Reaction: The reaction mixture is stirred at room temperature and open to the air for 24-72 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 3: Copper-Catalyzed C-H Amination of an Arene
This protocol outlines a directed C-H amination using an 8-aminoquinoline (B160924) directing group.[4]
-
Reaction Setup: To a screw-capped vial, add the N-(8-quinolinyl)amide substrate (0.5 mmol), the amine (1.0 mmol), Cu(OAc)₂ (0.05 mmol, 10 mol%), Ag₂CO₃ (0.05 mmol, 10 mol%), and N-methylmorpholine N-oxide (NMO) (1.0 mmol) as the oxidant.
-
Add NMP (2 mL) as the solvent.
-
Reaction: The vial is sealed and the mixture is stirred at 110 °C for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over Na₂SO₄ and concentrated.
-
Purification: The crude product is purified by column chromatography.
Reaction Mechanisms and Signaling Pathways
Ullmann Condensation Catalytic Cycle
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Chan-Lam Coupling Catalytic Cycle
The Chan-Lam coupling involves the reaction of a copper catalyst with a boronic acid and a nucleophile.
References
Troubleshooting low enantioselectivity in Copper(I) acetate catalysis
Technical Support Center: Copper(I) Acetate (B1210297) Catalysis
Welcome to the technical support center for troubleshooting enantioselective reactions catalyzed by copper(I) acetate. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to low enantioselectivity in their experiments.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes.
Step 1: Initial Checks & Common Issues
Before altering core reaction parameters, ensure the fundamentals are correct. In many cases, low enantioselectivity stems from reagent purity or environmental factors.
Step 2: Systematic Optimization
If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. It is recommended to vary one parameter at a time to isolate its effect.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. What is the most common cause?
The most frequent causes are related to reagent and solvent purity.
-
Copper(I) Source : this compound is susceptible to oxidation to Copper(II), which is often catalytically inactive or provides low enantioselectivity. Ensure you are using a fresh, high-purity source, or consider purifying it if it appears greenish (indicating Cu(II) presence).
-
Solvent : Trace amounts of water or protic impurities in the solvent can interfere with the catalyst and reduce enantioselectivity. Always use freshly dried, degassed, anhydrous solvents.[1] Standard Schlenk techniques or use of a glovebox are highly recommended.[1]
-
Ligand Purity : Impurities or slight racemization of the chiral ligand can significantly degrade performance. Verify ligand purity by NMR or HPLC if possible.
Q2: How does temperature affect the enantioselectivity?
Temperature is a critical parameter. Generally, lowering the reaction temperature enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[2] However, this often comes at the cost of a slower reaction rate. It is crucial to find an optimal balance. Some reactions exhibit a reversal of enantioselectivity at different temperatures, although this is rare.[2]
Q3: Can the solvent choice dramatically change my results?
Absolutely. The solvent's polarity and coordinating ability can influence the geometry and stability of the active catalytic species.[3] A solvent screen is a powerful tool for optimization. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are common starting points, but sometimes more polar or coordinating solvents can be beneficial.[1][4]
| Table 1: Effect of Solvent on Enantioselectivity in a Cu-Catalyzed Conjugate Addition | |
| Solvent | Enantiomeric Excess (ee %) |
| Toluene | 92 |
| Dichloromethane (DCM) | 85 |
| Tetrahydrofuran (THF) | 71 |
| Diethyl Ether (Et₂O) | 88 |
| Methyl t-butyl ether (MTBE) | 90 |
| Note: Data is illustrative and based on typical trends observed in copper-catalyzed conjugate additions. Actual results will vary by reaction. |
Q4: I am not getting full conversion. Should I increase the catalyst loading?
While increasing catalyst loading can improve conversion, it's often not the first step to take as it can be costly and sometimes negatively impact selectivity. First, consider:
-
Reaction Time : Is the reaction running to completion? Monitor by TLC or GC/LC-MS.
-
Temperature : Increasing the temperature may improve the rate, but be mindful of the potential decrease in enantioselectivity.
-
Inhibitors : Ensure your substrate and reagents are free from impurities that could be poisoning the catalyst.
Q5: My substrate has different electronic/steric properties than the literature examples. What should I do?
Substrate scope is a key limitation in many catalytic systems. Electronic and steric effects of the substrate can significantly influence both reactivity and enantioselectivity.[5][6]
-
Electron-withdrawing groups can sometimes lead to higher enantioselectivity.[4]
-
Steric hindrance near the reaction center can either enhance or diminish selectivity, depending on the specific interactions with the chiral ligand.[5] If your substrate is challenging, a re-optimization of the reaction conditions (ligand, solvent, temperature) is likely necessary. It may also be beneficial to screen a small library of different chiral ligands.[7][8]
| Table 2: Ligand Screening for a Generic Asymmetric Reaction | ||
| Ligand Type | Example Ligand | Typical ee (%) |
| Bis(oxazoline) (BOX) | Ph-BOX | 85-95 |
| Phosphoramidite | (S,S)-SIPHOS | 90-99 |
| Chiral Schiff Base | Trost Ligand | 80-97 |
| N-Heterocyclic Carbene (NHC) | IPr*-based ligand | 88-98 |
| Note: Performance is highly reaction-dependent. This table provides a general guideline for common, effective ligand classes in copper catalysis.[4] |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Reaction
This protocol outlines a standard setup for a moisture and air-sensitive reaction.
-
Glassware Preparation : A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Catalyst Pre-formation :
-
To the flask, add this compound (CuOAc, 1.0 mol%).
-
Add the chiral ligand (e.g., 1.1 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration relative to substrate) via syringe.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution may change color.
-
-
Reaction Execution :
-
Cool the flask to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Add the substrate (1.0 equiv), either neat or as a solution in the reaction solvent, dropwise over several minutes.
-
Add the second reagent (e.g., organometallic nucleophile, 1.2 equiv) dropwise.[1]
-
Allow the reaction to stir at the set temperature for the predetermined time (e.g., 12-24 hours), monitoring by TLC or other methods.
-
-
Workup and Analysis :
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC, after calibration with a racemic sample.[1]
-
References
- 1. rsc.org [rsc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a new efficient chiral ligand for copper-catalyzed enantioselective Michael additions by high-throughput screening of a parallel library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for Copper(I) Acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Copper(I) acetate (B1210297) catalyst loading in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Copper(I) acetate in catalysis?
This compound serves as a catalyst in various organic reactions, most notably in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] In this reaction, the Cu(I) species is the active catalyst that facilitates the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) to form a stable triazole ring.[1] The uncatalyzed version of this reaction is significantly slower.[1]
Q2: My reaction with this compound is not working or giving low yields. What are the common initial checks?
When encountering low or no product yield, the first aspects to investigate are the catalyst's activity, the purity of the reagents, and the reaction environment.[3] The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][3][4]
Key initial checks include:
-
Catalyst Activity: Ensure your this compound is not oxidized. Using freshly opened or properly stored catalyst is crucial.
-
Oxygen Exclusion: Degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation.[1][3]
-
Reagent Purity: Impurities in substrates (azides, alkynes) and solvents can inhibit the reaction.[3][4]
-
Reducing Agent: If using a Cu(II) precursor to generate Cu(I) in situ, ensure the reducing agent (e.g., sodium ascorbate) is fresh, as it degrades over time.[3]
Q3: What is the function of a ligand in this compound-catalyzed reactions?
Ligands are crucial for stabilizing the active Cu(I) catalyst, which helps to prevent its oxidation and disproportionation.[1] They can also enhance the catalyst's solubility and accelerate the reaction rate.[1] The choice of ligand and its ratio to the copper catalyst are critical for optimizing the reaction.[4]
Q4: Can I use Copper(II) acetate instead of this compound?
While Cu(I) is the active catalyst, it is common practice to use a more stable Cu(II) salt, like copper(II) acetate, in combination with a reducing agent such as sodium ascorbate (B8700270).[1][5] This in situ generation of the active Cu(I) species ensures a sustained concentration of the catalyst throughout the reaction.[1]
Q5: What are common side reactions, and how can they be minimized?
A common side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, which consumes the starting material.[4] This can be minimized by thoroughly degassing the reaction mixture to remove oxygen and by using a slight excess of a reducing agent like sodium ascorbate.[5][6]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst (Oxidation of Cu(I) to Cu(II)) | - Use freshly opened or properly stored this compound.- Degas all solvents and reagents thoroughly by bubbling with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles.[3]- Perform the reaction under a strict inert atmosphere.[4] |
| Impure Reagents or Solvents | - Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected.[3]- Ensure azides are stable, as they can be prone to decomposition.[4] |
| Suboptimal Catalyst Loading | - Perform a catalyst loading screen to find the optimal concentration (e.g., 0.5 mol%, 1 mol%, 2.5 mol%, 5 mol%).[7][8] Insufficient loading can lead to low conversion, while excessive loading can promote side reactions.[9] |
| Inappropriate Ligand or Ligand:Copper Ratio | - Screen different ligands if the reaction is sensitive. Common ligands include TBTA and THPTA.[1]- Optimize the ligand-to-copper ratio. Ratios from 1:1 to 5:1 are often tested.[3][4] |
| Low Reactant Concentration | - For efficient reactions, reactant concentrations should generally be above 10 µM each.[4] |
Problem: Formation of Side Products (e.g., Alkyne Homocoupling)
| Possible Cause | Recommended Solution |
| Presence of Oxygen | - Rigorously exclude oxygen from the reaction mixture through degassing and maintaining an inert atmosphere.[4] |
| Insufficient Reducing Agent (if applicable) | - If generating Cu(I) in situ from a Cu(II) source, ensure a fresh solution of sodium ascorbate is used in slight excess.[5] |
Problem: Inconsistent Results
| Possible Cause | Recommended Solution |
| Sensitivity to Air and Moisture | - Utilize anhydrous solvents and reagents.[7]- Conduct the reaction in a glovebox or under a strictly inert atmosphere for maximum reproducibility.[4][7] |
| Variability in Reagent Quality | - Source high-purity reagents from a reliable supplier and purify them if necessary. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a framework for systematically optimizing the this compound catalyst loading for a generic azide-alkyne cycloaddition reaction.
1. Reagent Preparation:
-
Prepare stock solutions of the alkyne and azide in a degassed solvent (e.g., DMF, t-BuOH/water).
-
Prepare a stock solution of this compound in a suitable degassed solvent.
-
If using a ligand, prepare a stock solution of the ligand (e.g., TBTA) in a degassed solvent.
2. Reaction Setup (Example for a 5-point screen):
-
In separate, dry reaction vessels under an inert atmosphere, add the alkyne (1.0 equiv) and the azide (1.1 equiv).
-
Add the solvent.
-
If using a ligand, add the desired amount (e.g., 1.1 mol% relative to copper).
-
Add varying amounts of the this compound stock solution to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 mol%).
-
Seal the reaction vessels and stir at the desired temperature (e.g., room temperature or slightly elevated).
3. Monitoring and Analysis:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Once the reaction is complete, or after a set time, quench the reaction and work up the mixture.
-
Analyze the product yield and purity for each catalyst loading to determine the optimal concentration.
Table 1: Example of Catalyst Loading Optimization Data
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 8 | 64 |
| 2 | 1.0 | 4 | 78 |
| 3 | 2.5 | 1 | 95 |
| 4 | 5.0 | 0.5 | 95 |
| 5 | 10.0 | 0.5 | 94 |
Note: This is example data; actual results will vary depending on the specific reaction. A catalyst loading of 2.5 mol% appears optimal in this example, balancing yield and reaction time.[8]
Table 2: Recommended Starting Concentrations for CuAAC Reactions
| Component | Concentration Range | Notes |
| Copper Catalyst | 50 µM to 500 µM | Higher concentrations may be needed for difficult substrates. |
| Ligand:Copper Ratio | 1:1 to 5:1 | Higher ratios can protect sensitive substrates.[3][4] |
| Reducing Agent | 1 mM to 10 mM | A fresh solution is critical.[3] |
| Reactant Stoichiometry | 1:1 to 1:5 (Azide:Alkyne) | An excess of one reactant can drive the reaction to completion. |
Visual Guides
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. interesjournals.org [interesjournals.org]
Technical Support Center: Recyclability and Reuse of Copper(I) Acetate Catalysts
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective recycling and reuse of Copper(I) acetate (B1210297) catalysts. Below you will find troubleshooting advice, frequently asked questions, quantitative data on catalyst performance over multiple cycles, detailed experimental protocols, and visual guides to assist you in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recycling and reuse of Copper(I) acetate catalysts.
| Issue | Possible Cause | Recommended Solution |
| Significant drop in catalytic activity after the first cycle. | Oxidation of active Cu(I) to Cu(II): Copper(I) species are prone to oxidation, which can render the catalyst inactive for certain reactions.[1][2] | Regeneration: If the catalyst has been exposed to air, consider a reduction step to regenerate the Cu(I) species. For some systems, the use of a mild reducing agent in the subsequent reaction run may be beneficial. |
| Catalyst Leaching (for heterogeneous catalysts): The active copper species may be dissolving into the reaction medium.[3] This is more common when using polar solvents like water.[3] | Analysis and Mitigation: Analyze the filtrate for copper content using techniques like ICP-AES or AAS. To minimize leaching, consider using a less polar solvent or modifying the catalyst support to enhance the metal-support interaction.[3] | |
| Poisoning: Trace impurities in the reactants or solvent can bind to the active sites of the catalyst, leading to deactivation. | Purification of Reagents: Ensure the purity of all starting materials and solvents before each catalytic run. | |
| Change in product selectivity in subsequent runs. | Alteration of Catalyst Structure: The morphology or coordination environment of the copper species may change during the reaction or recovery process. | Characterization: Characterize the fresh and spent catalyst using techniques like XRD, SEM, or FTIR to identify any structural changes.[4][5][6] |
| Incomplete Removal of Previous Reaction Components: Residual products, byproducts, or reagents from the previous cycle can interfere with the current reaction. | Thorough Washing: Ensure the catalyst is washed thoroughly with an appropriate solvent to remove all adsorbed species before reuse. | |
| Difficulty in recovering the catalyst. | Fine Particle Size (for heterogeneous catalysts): The catalyst particles may be too small for efficient filtration. | Alternative Recovery Methods: Consider centrifugation as an alternative to filtration for recovering fine catalyst particles.[7] |
| Solubility of Catalyst (for homogeneous catalysts): The catalyst may not precipitate completely from the reaction mixture. | Solvent Selection: Induce precipitation by adding a non-solvent to the reaction mixture.[8] Alternatively, consider extraction with an appropriate solvent system.[9] | |
| Color change of the catalyst (e.g., from colorless/white to blue/green). | Oxidation of Cu(I) to Cu(II): The characteristic blue or green color is indicative of the presence of Cu(II) species.[7] | Inert Atmosphere: Handle the recycled catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: How many times can a this compound catalyst typically be reused?
A1: The reusability of a this compound catalyst is highly dependent on the specific reaction conditions, the nature of the substrates, and whether the catalyst is homogeneous or heterogeneous. For heterogeneous catalysts, where the copper is supported on a polymer or other solid matrix, reuse for multiple cycles (e.g., 4-9 runs) has been reported with only a gradual decrease in activity.[10][11][12]
Q2: What are the main mechanisms of deactivation for this compound catalysts?
A2: The primary deactivation mechanisms include:
-
Oxidation: The active Cu(I) species can be oxidized to the less active or inactive Cu(II) state, especially upon exposure to air.[1][2]
-
Leaching: For supported catalysts, the copper can dissolve from the support into the reaction medium, leading to a loss of active sites.[3]
-
Sintering: At elevated temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[3]
-
Poisoning: Impurities in the reaction mixture can irreversibly bind to the catalytic sites.[13]
Q3: How can I tell if my this compound catalyst has been deactivated by oxidation?
A3: A visual color change is often a strong indicator. This compound is typically colorless or white, while Copper(II) acetate solutions are blue or green.[7] If your recovered catalyst has developed a blue or green hue, it is likely that oxidation to Cu(II) has occurred.
Q4: What is the best way to store a recycled this compound catalyst?
A4: To prevent oxidation, recycled this compound catalysts should be stored under an inert atmosphere, such as nitrogen or argon, and in a cool, dry place.
Q5: For heterogeneous catalysts, what is the most effective method for recovery?
A5: Simple filtration is the most common and straightforward method for recovering heterogeneous catalysts.[13][14] If the catalyst particles are very fine, centrifugation can be a more effective alternative.[7] For magnetically supported catalysts, an external magnet can be used for easy separation.[12]
Q6: How can I recover a homogeneous this compound catalyst from the reaction mixture?
A6: For homogeneous catalysts, recovery is more challenging.[15] Common strategies include:
-
Precipitation: Adding a non-solvent to the reaction mixture to cause the catalyst to precipitate out of the solution.[8]
-
Extraction: Using a biphasic solvent system to selectively extract the catalyst into one of the phases.[9]
-
Distillation: If the product is volatile, it can be removed by distillation, leaving the catalyst behind.[8]
Catalyst Performance Over Multiple Cycles
The following table summarizes the performance of a cellulose (B213188) acetate-supported copper catalyst in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, demonstrating its reusability.
| Cycle Number | Product Yield (%) |
| 1 | >90 |
| 2 | >90 |
| 3 | 62 |
| 4 | Low Yield |
Data adapted from a study on a cellulose acetate-supported copper catalyst for CuAAC reactions. The decrease in yield after the third cycle was attributed to a lower amount of copper on the reused catalyst surface as determined by EDX analysis.[16]
Experimental Protocols for Catalyst Recovery and Reuse
Protocol 1: Recovery of a Heterogeneous this compound Catalyst
This protocol outlines a general procedure for the recovery of a supported this compound catalyst by filtration.
Materials:
-
Reaction mixture containing the heterogeneous catalyst
-
Appropriate solvent(s) for washing (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether or hexane)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Spatula
-
Schlenk flask or vial for storage
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Set up the filtration apparatus.
-
Pour the reaction mixture onto the filter paper under vacuum.
-
Wash the collected catalyst on the filter paper with the reaction solvent to remove any remaining reactants and products.
-
Perform a final wash with a low-boiling-point solvent (e.g., diethyl ether or hexane) to facilitate drying.[17]
-
Carefully transfer the filtered catalyst from the filter paper to a pre-weighed Schlenk flask or vial using a spatula.
-
Dry the catalyst under vacuum to remove any residual solvent.
-
Once fully dried, weigh the catalyst to determine the recovered amount and store it under an inert atmosphere.
Protocol 2: Recovery of a Homogeneous this compound Catalyst by Precipitation
This protocol provides a general method for recovering a soluble this compound catalyst by inducing precipitation with a non-solvent.
Materials:
-
Reaction mixture containing the homogeneous catalyst
-
An appropriate non-solvent in which the catalyst is insoluble but the product remains soluble
-
Beaker or flask large enough to accommodate the reaction mixture and the non-solvent
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Filtration or centrifugation equipment
-
Washing solvent(s)
-
Drying apparatus (e.g., vacuum oven or desiccator)
Procedure:
-
Transfer the reaction mixture to a beaker or flask.
-
While stirring, slowly add the non-solvent to the reaction mixture until the catalyst precipitates out of the solution.[8]
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the precipitated catalyst by filtration or centrifugation.
-
Wash the collected catalyst with a small amount of the non-solvent to remove any impurities.
-
Dry the catalyst under vacuum.
-
Store the dried, recycled catalyst under an inert atmosphere.
Visual Guides
Below are diagrams created using Graphviz to illustrate key workflows and concepts in the recycling and reuse of this compound catalysts.
References
- 1. Unexpected high selectivity for acetate formation from CO2 reduction with copper based 2D hybrid catalysts at ultralow potentials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A reusable polymer supported catalyst for copper-azide–alkyne cycloaddition (CuAAC) under ambient conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Magnetic polyvinylpolypyrrolidone polymer composite-supported copper( i ) catalyst: an efficient and easily reusable catalyst for sustainable synthesi ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00292J [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. ijacskros.com [ijacskros.com]
- 15. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 16. Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Copper(I) Acetate Sensitivity to Air and Moisture
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for handling Copper(I) acetate (B1210297), a reagent known for its sensitivity to air and moisture. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of Copper(I) acetate in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound is no longer a white powder. What does the color change indicate?
A1: A color change from white or colorless to yellow, green, or blue is a visual indicator of decomposition. Pure this compound is a white solid.[1] Upon exposure to air and moisture, it oxidizes to Copper(II) species. The presence of a yellow to orange color often suggests the formation of copper(I) oxide, a common decomposition product. A green or blue coloration is indicative of the formation of various Copper(II) salts, which can occur with further oxidation and reaction with atmospheric components.
Q2: I observed a change in the color of my this compound solution. Can it still be used?
A2: A colorless solution of this compound turning blue or green indicates the oxidation of the active Cu(I) species to the inactive Cu(II) state. For most applications where the +1 oxidation state is critical, such as in catalysis, this solution will likely have reduced or no activity. It is recommended to use a freshly prepared solution or purify the existing solution if possible.
Q3: How should I properly store my this compound to ensure its stability?
A3: To ensure the longest possible shelf life, this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen. It is best kept in a desiccator or a glovebox to protect it from moisture and oxygen. Storing it in a cool, dark place will also help to minimize thermal decomposition. While there is no definitive shelf life, routine inspection for color changes is recommended.[2]
Q4: What are the best practices for handling this compound in the laboratory?
A4: Due to its sensitivity, all manipulations of solid this compound should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[3][4][5] When preparing solutions, use dry, deoxygenated solvents. Transfers of solutions should be done using gas-tight syringes or cannulas.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solid this compound has turned yellow/green/blue. | Exposure to air and moisture leading to oxidation to Cu(II) species and/or formation of copper oxides. | The material has decomposed and may not be suitable for your application. It is recommended to synthesize a fresh batch of high-purity this compound. |
| A colorless solution of this compound turns blue or green. | Oxidation of Cu(I) to Cu(II) due to the presence of oxygen in the solvent or headspace. | For immediate use in less sensitive reactions, the addition of a reducing agent like ascorbic acid may regenerate the Cu(I) species. However, for best results, it is advisable to prepare a fresh solution using deoxygenated solvents under an inert atmosphere. |
| Low or no reactivity in a catalytic reaction using this compound. | The catalyst has been deactivated due to oxidation to Cu(II). | Ensure all reagents and solvents are thoroughly deoxygenated. Use a stabilizing ligand, such as triphenylphosphine (B44618) or a nitrogen-based ligand, if compatible with your reaction. Consider preparing the this compound solution in situ from a stable Cu(II) precursor and a reducing agent immediately before use. |
| Inconsistent results between experiments. | Variable exposure to air and moisture during handling and reaction setup. | Standardize your handling procedures using rigorous inert atmosphere techniques. Ensure consistent quality of solvents and other reagents. |
Data Presentation
Solubility of this compound
The solubility of this compound in common organic solvents is not well-documented with precise quantitative values. However, it is generally known to be soluble in polar organic solvents.
| Solvent | Solubility (Qualitative) |
| Acetonitrile (B52724) | Soluble[1] |
| Tetrahydrofuran (THF) | Sparingly Soluble |
| Dimethylformamide (DMF) | Soluble |
| Toluene | Insoluble |
Stability of this compound
Quantitative data on the decomposition kinetics of this compound in various organic solvents is limited in readily available literature. As a general rule, its stability decreases with increasing exposure to air and moisture, and at elevated temperatures.
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
This protocol describes the synthesis of this compound from Copper(II) acetate and copper metal in acetonitrile, adapted from literature procedures.[1] All steps should be performed under an inert atmosphere using Schlenk line techniques.
Materials:
-
Anhydrous Copper(II) acetate
-
Copper powder or turnings
-
Anhydrous, deoxygenated acetonitrile
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
Sintered glass filter funnel (Schlenk type)
Procedure:
-
In a Schlenk flask, combine anhydrous Copper(II) acetate and an excess of copper powder.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, deoxygenated acetonitrile via cannula.
-
Stir the mixture at room temperature. The blue color of the Copper(II) acetate will gradually fade as the reaction progresses to form a colorless solution of this compound. This may take several hours.
-
Once the solution is colorless, filter it through a Schlenk-type sintered glass filter funnel into another Schlenk flask to remove the excess copper powder.
-
The resulting colorless solution is ready for use. Alternatively, the solvent can be removed under vacuum to isolate the white solid this compound.
Protocol 2: Handling Solid this compound Using a Schlenk Line
This protocol outlines the steps for safely handling solid this compound under an inert atmosphere.
Materials:
-
Schlenk flask containing solid this compound
-
Schlenk line with vacuum and inert gas manifolds
-
Spatula
-
Weighing boat (if weighing in a glovebox) or a second Schlenk flask for transfer
Procedure:
-
Connect the Schlenk flask containing the this compound to the Schlenk line.
-
Evacuate the headspace of the flask and backfill with inert gas. Repeat this cycle three times.
-
To transfer the solid, establish a positive pressure of inert gas in the flask.
-
Briefly remove the stopper and quickly transfer the desired amount of solid to a pre-weighed Schlenk flask under a counterflow of inert gas.
-
Immediately seal the receiving flask and the stock flask.
-
Purge the receiving flask with three evacuate-backfill cycles.
Mandatory Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. acid base - Copper acetate solution turning clear - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
Technical Support Center: Copper(I) Acetate Catalyzed Ullmann Coupling
Welcome to the technical support center for Copper(I) acetate (B1210297) catalyzed Ullmann coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Ullmann coupling reaction has a very low yield. What are the common causes and how can I improve it?
A1: Low yields in Ullmann couplings are a frequent issue stemming from several factors, including catalyst deactivation, suboptimal reaction conditions, and the nature of the substrates themselves.
Common Causes & Solutions:
-
Catalyst Quality and Deactivation: The active catalyst in these reactions is the Cu(I) species.[1] However, various pathways can lead to its deactivation.[2][3]
-
Harsh Reaction Conditions: Historically, Ullmann reactions required very high temperatures (often >200°C), which can lead to substrate decomposition and side reactions.[6]
-
Inappropriate Ligand, Base, or Solvent: The combination of ligand, base, and solvent is crucial for success and is highly substrate-dependent.
-
Solution: A systematic optimization of these three components is essential. Bidentate ligands like amino acids (e.g., L-proline), 1,10-phenanthroline (B135089), or diamines often improve yields dramatically.[6][8][9] The choice of base (e.g., K₃PO₄, Cs₂CO₃) and a suitable polar aprotic solvent (e.g., DMF, DMSO, dioxane) can also be critical.[4][8][10]
-
Q2: I'm observing a significant amount of aryl halide homo-coupling. How can I suppress this side reaction?
A2: The formation of symmetrical biaryl compounds from the homo-coupling of aryl halides is a classic side reaction in Ullmann couplings.[11][12] This occurs when two molecules of the aryl halide react with each other instead of with the desired nucleophile.
Strategies to Minimize Homo-Coupling:
-
Ligand Selection: The absence of a suitable ligand is a primary reason for dominant homo-coupling.[8] Ligands are critical for promoting the desired cross-coupling catalytic cycle.
-
Solution: Introduce or screen different bidentate ligands. Amino acids and diamine-based ligands have been shown to favor the cross-coupling pathway over homo-coupling.[8][13] The use of newer generation oxalic diamide (B1670390) ligands can also be highly effective.[1][9]
-
-
Reaction Conditions: Temperature and reactant concentration can influence the relative rates of homo- and cross-coupling.
-
Solution: Running the reaction at the lowest feasible temperature can sometimes disfavor the higher-energy homo-coupling pathway. Additionally, using a slight excess of the nucleophile relative to the aryl halide can shift the equilibrium towards the desired cross-coupled product.[4]
-
-
Catalyst System: The nature of the copper catalyst and its immediate coordination environment plays a key role.
-
Solution: Ensure the Cu(I) species is effectively generated and stabilized. The use of well-defined Cu(I) complexes with appropriate ligands can enhance selectivity.
-
Below is a summary of how reaction parameters can be adjusted to favor the desired cross-coupling product.
| Parameter | Adjustment to Favor Cross-Coupling | Rationale |
| Ligand | Add/Optimize bidentate ligands (e.g., diamines, L-proline) | Stabilizes Cu(I) intermediates in the cross-coupling cycle, making it kinetically preferred over the homo-coupling pathway.[8][13] |
| Temperature | Use the lowest effective temperature (e.g., 80-120°C) | Can help suppress undesired, higher-activation-energy side reactions like homo-coupling. |
| Base | Screen common bases (e.g., K₃PO₄, Cs₂CO₃) | The base is crucial for generating the active nucleophile; its strength and solubility can impact reaction selectivity.[10][14] |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO, Dioxane) | Solvent choice affects the solubility of reagents and intermediates, influencing reaction rates and pathways.[10][15] |
// Nodes start [label="High Homo-Coupling Observed", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ligand [label="Introduce/Optimize Ligand\n(e.g., Diamine, L-Proline)", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Lower Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Screen Different Bases\n(K₃PO₄, Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Change Solvent\n(DMF, Dioxane)", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Cross-Coupling Favored", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> ligand [label="Primary Strategy", color="#4285F4", fontcolor="#202124"]; start -> temp [label="Secondary Adjustment", color="#4285F4", fontcolor="#202124"]; ligand -> success [color="#34A853"]; temp -> success [color="#34A853"]; start -> base [label="If ligand/temp fails", style="dashed", color="#4285F4", fontcolor="#202124"]; base -> success [color="#34A853"]; start -> solvent [label="If ligand/temp fails", style="dashed", color="#4285F4", fontcolor="#202124"]; solvent -> success [color="#34A853"]; } caption: Troubleshooting workflow for reducing homo-coupling.
Q3: My reaction is producing a significant amount of a hydrodehalogenated byproduct (e.g., the aryl halide is reduced to an arene). What causes this and how can I prevent it?
A3: Hydrodehalogenation is a side reaction where the halide on the aromatic ring is replaced by a hydrogen atom. This is often observed in copper-catalyzed reactions.[16]
Causes and Mitigation Strategies:
-
Proton Source: The presence of adventitious proton sources (like water) in the reaction mixture can facilitate this side reaction.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry solid reagents under vacuum.[8]
-
-
Reaction Mechanism: The specific catalytic cycle and intermediates can be prone to protonolysis. The amine or amide substrate itself can sometimes act as the proton source.[16]
-
Solution 1 (Ligand Choice): Adding a suitable ligand, such as 1,10-phenanthroline or a diamine, can stabilize the catalytic species, promoting the desired cross-coupling pathway and suppressing hydrodehalogenation.[8]
-
Solution 2 (Base Selection): The choice of base is important. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The physical form (e.g., particle size) of an inorganic base can also surprisingly influence the reaction outcome.[3][8]
-
Q4: My copper catalyst appears to be deactivating during the reaction. What are the deactivation pathways and how can I maintain catalytic activity?
A4: Catalyst deactivation is a major reason for high catalyst loadings and stalled reactions.[2][3] Several deactivation mechanisms have been identified.
Key Deactivation Pathways and Solutions:
-
Product Inhibition: The amine or amide product formed can coordinate strongly to the copper center, inhibiting further catalytic cycles.[2][3]
-
Solution: While difficult to avoid completely, optimizing the ligand can sometimes mitigate this effect by creating a more robust catalytic complex that is less susceptible to product binding.
-
-
Inhibition by Base/Byproducts: The base (especially soluble carboxylate or carbonate bases) or inorganic halide salts formed as byproducts (e.g., CsI) can interact with the copper catalyst, leading to inactive species.[2][3][5]
-
Solution: Using partially soluble inorganic bases like K₃PO₄ or Cs₂CO₃ can be beneficial, as their solubility limits the concentration of potentially inhibiting species in solution.[17]
-
-
Ligand Exchange/Decomposition: The intended ligand can be displaced by other species in the reaction, or the ligand itself can be N-arylated, leading to deactivation.[2][18]
-
Solution: Choose robust ligands that bind strongly to copper. Certain diamine ligands with ortho-aryl substituents have been designed to resist N-arylation and prevent this deactivation pathway.[18]
-
// Nodes Active_Catalyst [label="Active Cu(I) Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive_Catalyst [label="Inactive Species", shape="octagon", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base/Byproduct\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand [label="Ligand Degradation", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Active_Catalyst -> Inactive_Catalyst [label="Deactivation", color="#4285F4", fontcolor="#202124"]; Product -> Active_Catalyst [dir="back", color="#EA4335"]; Base -> Active_Catalyst [dir="back", color="#EA4335"]; Ligand -> Active_Catalyst [dir="back", color="#EA4335"]; } caption: Key pathways for copper catalyst deactivation.
Experimental Protocols
Protocol: General Procedure for Minimizing Side Reactions in a Cu(I)-Catalyzed N-Arylation
This protocol provides a starting point for optimizing an Ullmann N-arylation reaction to minimize homo-coupling and other side reactions.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)
-
Nitrogen Nucleophile (e.g., Imidazole, Amide) (1.2 mmol)
-
Copper(I) Iodide (CuI) or this compound (5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline or N,N'-Dimethylethylenediamine) (10-20 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene) (3-5 mL)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, nitrogen nucleophile, Cu(I) salt, ligand, and base.[19]
-
Evacuate and Backfill: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure the rigorous exclusion of oxygen.[19]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., start with 110°C) for the specified time (e.g., 12-24 hours).[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to check for the consumption of starting materials and the formation of product and byproducts.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
This guide is intended for informational purposes by trained professionals. All experiments should be conducted with appropriate safety precautions.
References
- 1. Ullmann coupling-An overview - operachem [operachem.com]
- 2. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 18. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Removal of Copper Residues
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing copper residues from their reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my reaction product?
A1: Residual copper catalysts can be highly problematic. Copper ions can be toxic to cells, a major concern for biological applications and drug development.[1][2][3] They can also interfere with downstream applications like fluorescence-based assays, catalyze unwanted side reactions, and affect the overall stability and purity of your final product.[1][2] For pharmaceutical applications, minimizing copper content to parts-per-million (ppm) levels is often a strict regulatory requirement.[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The most prevalent and effective methods for copper removal include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing the product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[1][4] These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.[1][4]
-
Solid-Phase Scavenging: This method uses solid-supported scavengers, which are resins functionalized with groups that have a high affinity for copper.[1][4] The resin is stirred with the reaction mixture and then removed by simple filtration.[4]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica (B1680970) gel, alumina (B75360), or Celite.[4][5][6] These materials can adsorb the copper catalyst, allowing the purified product to pass through.
-
Chromatography: Standard techniques like column chromatography are effective for separating the product from copper salts, which are often polar and adhere to the stationary phase (e.g., silica gel).[4]
-
Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent is an effective way to remove small molecule impurities, including copper catalysts.[4][7]
Q3: How do I select the best copper removal method for my specific experiment?
A3: The choice of method depends on several factors, including the properties of your product (solubility, stability, affinity for copper), the required level of purity, and the scale of your reaction. For many common applications, an aqueous wash with a chelating agent is a good starting point. If this proves ineffective or if your product is particularly sensitive, a solid-phase scavenger may be a better choice due to its high selectivity and ease of use.[1] Combining methods, such as an EDTA wash followed by a silica plug, can also be very effective.[4][5]
Troubleshooting Guide
Q4: My product is still blue or green after an initial purification attempt. What does this indicate and what should I do?
A4: A persistent blue or green color in your organic product is a strong indicator of residual copper contamination.[4][5] This can happen if the initial purification was incomplete or if your product itself has a strong affinity for copper.[1][4]
-
Recommended Action: Repeat the purification step. You can perform additional aqueous washes with a chelating agent or pass the product through a fresh plug of silica gel or alumina.[4][5] A combination of methods, like an EDTA wash followed by silica gel filtration, is often more effective.[4]
Q5: I'm experiencing low product yield after performing an aqueous workup. What could be the cause?
A5: This often occurs if your product is partially soluble in the aqueous phase, leading to its loss during the extraction process.[4]
-
Recommended Action: To minimize the solubility of your organic product in the aqueous layer, wash the organic layer with brine (a saturated aqueous solution of NaCl) after the chelator wash.[4] This is known as "salting out" and can significantly improve your yield.
Q6: My aqueous EDTA wash is not effectively removing the copper. What's going wrong?
A6: There are two common reasons for this issue:
-
Your product is a stronger chelator for copper than EDTA. This is particularly common with products containing functionalities like imidazoles or triazoles.[1][8] In this case, EDTA cannot effectively compete for the copper ion.
-
Solution: Use a scavenger resin with a very high affinity for copper, such as those containing thiourea (B124793) or diamine functional groups.[9][10]
-
-
The pH of the aqueous solution is not optimal for chelation. The effectiveness of many chelating agents is pH-dependent.[1]
-
Solution: Adjust the pH. For removing copper(I) salts, a wash with an aqueous solution of ammonium hydroxide (B78521) and ammonium chloride (buffered to pH 8) is often very effective.[11][12]
-
Q7: Column chromatography is failing to separate my product from the copper catalyst. How can I resolve this?
A7: This typically happens when the copper species and your product have similar polarities and affinities for the stationary phase.[4] The copper then co-elutes with your product.
-
Recommended Action:
-
First, perform a pre-purification step to remove the bulk of the copper before loading the column. An aqueous wash with a chelating agent or treatment with a scavenger resin is highly recommended.[4]
-
Consider changing the stationary phase (e.g., switch from silica gel to alumina, or vice versa).[4][5]
-
Q8: My NMR spectrum looks broad or shows paramagnetic interference. Could this be due to copper?
A8: Yes, even trace amounts of paramagnetic copper can cause significant broadening in NMR spectra.[4]
-
Recommended Action: Before preparing your NMR sample, pass your product through a short plug of silica gel or alumina to remove the last traces of copper.[4]
Data Presentation
Table 1: Comparison of Common Copper Removal Methods
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (Chelators) | < 50[5] | 5 - 15% | Low cost, simple procedure.[1] | Can be less effective if the product chelates copper; potential for emulsion formation.[1][8] |
| Solid-Phase Scavengers | < 10[1] | 1 - 5% | High efficiency and selectivity, simple filtration workup.[1] | Higher cost compared to simple aqueous washes.[1] |
| Silica/Alumina Filtration | Variable | 5 - 10% | Simple, fast, and removes polar copper species.[4][5] | May not be effective for non-polar copper complexes; potential for product adsorption on silica. |
| Column Chromatography | < 5 | > 10% | Can achieve very high purity. | Time-consuming, uses large solvent volumes, potential for significant product loss.[4] |
Table 2: Common Chelating Agents for Aqueous Extraction
| Chelating Agent | Typical Application | Key Considerations |
| EDTA (0.5 M Solution) | General purpose for removing Cu(II).[4] | Forms a stable, water-soluble complex. Repeat washes until the aqueous layer is colorless.[4] |
| Ammonia/Ammonium Chloride | Effective for both Cu(I) and Cu(II).[5][11] | Forms a deep blue aqueous layer.[5] The solution is basic, which may not be suitable for base-sensitive products.[5] |
| Saturated Ammonium Chloride | Milder option for Cu(I).[11][12] | The solution is acidic, which can be an issue for acid-sensitive products.[5] |
| Sodium Thiosulfate | Dissolves Cu(I) and Cu(II) as a colorless complex.[11] | The workup must not be heated, as this can cause precipitation of copper sulfide.[11] |
Table 3: Performance of Selected Solid-Phase Scavengers
| Scavenger Type | Functional Group | Effective For | Supplier Examples |
| Thiourea-based | Thiourea | Pd, Ru, Ag, Cu , Fe, Sn[10] | SiliaMetS Thiourea[9][10] |
| Amine-based | Diamine, Triamine | Cr, Pd, Pt, Cu , Fe, Ni, Pb[10] | SiliaMetS Diamine, SiliaMetS Triamine[10] |
| Iminodiacetic Acid | Iminodiacetic Acid | Cu , Ni, Co | Chelex 100[11] |
| Thiol-based | Thiol | Pd, Pt, Cu , Hg, Ag, Pb[13] | ISOLUTE Si-Thiol[13] |
Experimental Protocols
Protocol 1: Aqueous Wash with 0.5 M EDTA Solution
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[4]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.[4]
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA and minimize product loss to the aqueous phase.[4]
-
Drain the brine layer.
-
Transfer the organic layer to a flask and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter or decant the dried organic layer and concentrate it using a rotary evaporator.
Protocol 2: Filtration through a Silica Gel Plug
-
Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column.
-
Add a layer of sand (approx. 0.5 cm).
-
Add silica gel (approx. 2-5 cm, depending on the scale of the reaction).
-
Add another layer of sand on top of the silica gel.
-
Pre-wet the plug with the solvent used to dissolve your reaction mixture.
-
Dissolve your crude product in a minimal amount of an appropriate organic solvent.
-
Carefully load the solution onto the top of the silica gel plug.
-
Use additional solvent to elute your product through the plug, collecting the filtrate. The copper salts should remain adsorbed on the silica.
-
Concentrate the collected filtrate to obtain your purified product.
Protocol 3: General Procedure for Using a Solid-Supported Scavenger Resin
-
To the organic solution of your crude product containing the copper catalyst, add 3–5 equivalents of the chosen scavenger resin.
-
Stir the resulting mixture at room temperature for 4–16 hours to allow the scavenger to fully bind the metal ions. The optimal time may vary and should be determined empirically.
-
Remove the scavenger resin by filtration, washing the resin with a small amount of fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for selecting a copper removal method.
Caption: Troubleshooting logic for persistent copper contamination.
Caption: Simplified mechanism of copper removal by chelation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. Workup [chem.rochester.edu]
- 13. biotage.com [biotage.com]
Technical Support Center: Enhancing the Stability of Copper(I) Acetate in Solution
For researchers, scientists, and drug development professionals utilizing Copper(I) acetate (B1210297) in their experimental work, maintaining its stability in solution is paramount for reproducible and accurate results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Copper(I) acetate solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly prepared colorless this compound solution turning blue or green and/or forming a precipitate?
A1: The observed color change and precipitation are classic indicators of the instability of this compound in solution. Several factors can contribute to this degradation:
-
Disproportionation: In the absence of stabilizing agents, Copper(I) ions (Cu⁺) in solution are prone to disproportionate into Copper(II) ions (Cu²⁺) and solid copper metal (Cu⁰).[1][2] The appearance of a blue or green color is due to the formation of Cu²⁺ species. The overall reaction is: 2Cu⁺(aq) ⇌ Cu²⁺(aq) + Cu⁰(s)[1]
-
Oxidation: Copper(I) is readily oxidized to Copper(II) by atmospheric oxygen.[3] This process is often accelerated in solution. Proper handling under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this.[4]
-
Hydrolysis: In aqueous solutions with a pH above 4, this compound can hydrolyze to form cuprous oxide (Cu₂O), an insoluble reddish precipitate.[3]
Q2: What are the most effective ways to stabilize a this compound solution?
A2: The stability of this compound solutions can be significantly enhanced through several key strategies:
-
Use of Coordinating Ligands: Ligands form stable complexes with the Cu⁺ ion, preventing both disproportionation and oxidation. Common and effective ligands include:
-
Acetonitrile (B52724) (MeCN): Often used in excess, acetonitrile is a cost-effective and efficient stabilizing ligand.[1][5]
-
Nitrogen-Based Ligands: Polydentate amine ligands such as hexamethyltriethylenetetramine (Me₆Trien) form very stable complexes with Cu⁺.[1]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) and its derivatives are effective in stabilizing Cu(I) in organic solvents.
-
-
Maintaining an Acidic pH: Keeping the solution acidic, for instance with a slight excess of acetic acid, can help suppress the hydrolysis of this compound to insoluble copper(I) oxide.[6]
-
Inert Atmosphere: Preparing and handling solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is essential to prevent oxidation by atmospheric oxygen.[4]
Q3: Can I use antioxidants to stabilize my this compound solution?
A3: Yes, certain antioxidants can help maintain the Copper(I) oxidation state. Ascorbic acid (Vitamin C) and its salts (e.g., sodium ascorbate) are commonly used as reducing agents to either generate Cu(I) in situ from a Cu(II) precursor or to scavenge any Cu(II) that forms due to oxidation. However, the interplay between antioxidants and copper ions can be complex, with the potential for pro-oxidant effects under certain conditions.[1] It is crucial to optimize the concentration of the antioxidant for your specific system.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound solutions.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Solution turns blue/green immediately upon dissolution. | 1. Oxidation: The solid Cu(I) acetate may have been exposed to air prior to use, or the solvent was not deoxygenated. 2. Disproportionation: Rapid disproportionation in a non-coordinating solvent. | 1. Ensure the Cu(I) acetate solid is fresh and has been stored under inert gas. 2. Use freshly degassed solvents. Prepare the solution under a nitrogen or argon atmosphere. 3. Dissolve the Cu(I) acetate directly into a solvent containing a stabilizing ligand (e.g., acetonitrile). |
| A reddish-brown or dark precipitate forms. | 1. Disproportionation: Formation of elemental copper (Cu⁰). 2. Hydrolysis: Formation of copper(I) oxide (Cu₂O) in aqueous solutions with a pH that is not sufficiently acidic. | 1. Add a stabilizing ligand to the solution to chelate the Cu(I) ions. 2. For aqueous solutions, ensure the pH is acidic by adding a small amount of acetic acid. |
| The reaction catalyzed by Cu(I) acetate is sluggish or fails. | 1. Catalyst Inactivation: The Cu(I) catalyst has been oxidized to inactive Cu(II). 2. Low Catalyst Concentration: The active Cu(I) concentration is too low due to degradation. | 1. Prepare the Cu(I) acetate solution fresh before each use. 2. Add a reducing agent like sodium ascorbate (B8700270) to the reaction mixture to regenerate Cu(I) from any Cu(II) that has formed. 3. Increase the concentration of the stabilizing ligand. 4. Confirm the purity of your Cu(I) acetate starting material. |
| Solution becomes cloudy or a white/pale precipitate forms. | 1. Hydrolysis: Formation of basic copper acetate salts. 2. Insolubility: The Cu(I) acetate or its complex is not fully soluble in the chosen solvent. | 1. Add a small amount of acetic acid to increase solubility and prevent hydrolysis. 2. Consider a different solvent or a co-solvent system. For example, if using an aqueous system, adding a polar organic solvent like acetonitrile can both improve solubility and stabilize the Cu(I). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Copper(I) Solution via Comproportionation
This protocol describes the in-situ generation of a stabilized Cu(I) solution from a Cu(II) salt and copper metal, a method known as comproportionation.[1]
Materials:
-
Copper(II) chloride (CuCl₂) or Copper(II) acetate (Cu(OAc)₂)
-
Copper wire or powder
-
Acetonitrile (MeCN), degassed
-
Deionized water, degassed
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, prepare a solution of the Cu(II) salt (e.g., 25 mM) in a mixture of degassed acetonitrile and degassed deionized water. A high concentration of acetonitrile (e.g., >1 M) is recommended to drive the reaction to completion.[1]
-
Add a piece of clean copper wire or a small amount of copper powder to the solution.
-
Seal the reaction vessel and stir the mixture. The blue/green color of the Cu(II) solution will gradually fade as it is converted to the colorless Cu(I) complex.
-
The reaction progress can be monitored by observing the color change. For a 25 mM Cu(II) solution in 1 M MeCN, the reaction should be complete within a few hours.[1]
-
Once the solution is colorless, it can be carefully decanted from the excess copper metal for use in subsequent reactions.
-
Store the stabilized Cu(I) solution under an inert atmosphere. The presence of a small piece of copper wire during storage can help to regenerate any Cu(I) that might disproportionate or become oxidized over time.[1]
Protocol 2: Stabilization of this compound with a Nitrogen-Based Ligand
This protocol outlines the use of a polydentate amine ligand, Me₆Trien, to stabilize a pre-weighed amount of this compound.
Materials:
-
This compound (CuOAc)
-
Hexamethyltriethylenetetramine (Me₆Trien)
-
Degassed solvent (e.g., acetonitrile, THF, or a buffered aqueous solution)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, weigh the desired amount of this compound into a reaction vessel.
-
In a separate vessel, prepare a solution of Me₆Trien in the degassed solvent. A slight excess of the ligand (e.g., 1.1 to 2 equivalents relative to Cu(I)) is recommended to ensure complete complexation.
-
Slowly add the Me₆Trien solution to the solid this compound with stirring.
-
Continue stirring until the solid has completely dissolved to form a clear, colorless solution.
-
This stabilized Cu(I)-Me₆Trien complex solution is now ready for use. It should be handled and stored under an inert atmosphere.
Visualizing Stability and Instability
The following diagrams illustrate the key chemical pathways involved in the stabilization and degradation of Copper(I) in solution.
Caption: The disproportionation of unstable Copper(I) ions in solution.
Caption: Stabilization of Copper(I) through complexation with a ligand.
Caption: Workflow for preparing a stabilized Copper(I) solution.
References
- 1. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
Impact of solvent choice on Copper(I) acetate reaction efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Copper(I) acetate (B1210297), with a specific focus on the critical role of solvent choice in reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a Copper(I)-catalyzed reaction?
A: The solvent plays a multifaceted role in Copper(I)-catalyzed reactions. It must first dissolve the reactants, catalyst, and any additives to allow the reaction to occur in the solution phase.[1] Beyond solubility, the solvent can significantly influence reaction rates and outcomes by stabilizing the catalytically active Cu(I) species, affecting the redox properties of the copper catalyst, and potentially participating in the reaction mechanism through coordination with the metal center.[2][3] Inappropriate solvent choice can lead to catalyst deactivation, poor reaction rates, or the formation of unwanted side products.[4]
Q2: How does solvent polarity impact the efficiency of Copper(I) acetate reactions?
A: Solvent polarity is a critical parameter that can dramatically affect reaction efficiency, though its ideal level varies by reaction type. For instance, in some low-temperature methanol (B129727) syntheses, a moderate polarity (dielectric constant ε ≈ 7.2) was found to be optimal, with both higher and lower polarity solvents leading to decreased product formation.[5][6] This is often because polarity can influence which reaction pathways are favored; increasing polarity might favor a nucleophilic substitution side reaction, while decreasing polarity could favor decarbonylation.[5][6] In other reactions, like certain Sonogashira couplings, non-polar solvents such as toluene (B28343) have been shown to provide the best yields compared to polar alternatives.[1] For Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click") reactions, polar solvents like DMF, CH₃CN, and EtOH often accelerate the reaction.[7]
Q3: What are some common solvents for key Copper(I)-catalyzed reactions like Ullmann, Sonogashira, and Click Chemistry?
A: The choice of solvent is highly dependent on the specific reaction:
-
Ullmann Coupling: Depending on the specific transformation, both polar and non-polar solvents are used. DMF, DMSO, NMP (N-Methyl-2-pyrrolidone), and toluene are among the most frequently employed.[8]
-
Sonogashira Coupling: A diverse range of solvents can be used. DMF is a common choice due to its ability to dissolve a wide range of organic and inorganic compounds and its high boiling point, which can enhance reaction rates.[1] However, for some systems, non-polar toluene or ethers like DME and THF are preferred.[1][9]
-
CuAAC (Click Chemistry): This reaction is known for its robustness in various solvents. Common choices include polar aprotic solvents like DMF and DMSO, as well as protic solvents like water, t-BuOH/water mixtures, and ethanol (B145695).[4][10] The use of acetonitrile (B52724) as a co-solvent in aqueous media can stabilize the Cu(I) catalyst, sometimes removing the need for an additional ligand.[11]
Q4: Are there "green" or more sustainable solvent options for these reactions?
A: Yes, there is a significant trend toward using more environmentally benign solvents. For CuAAC reactions, water is an excellent green solvent.[12][13] Other sustainable options that have been explored include deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid at a lower temperature than the individual components.[10][13] For Sonogashira reactions, 2-methyl tetrahydrofuran (B95107) (2-MeTHF), a biomass-derived solvent, has been successfully used.[14]
Q5: How do I select a solvent based on the solubility of this compound and my other reactants?
A: this compound's stability and solubility can be challenging. It is often generated in situ from a more stable Copper(II) precursor like Copper(II) acetate.[15] Copper(II) acetate is generally soluble in water and other polar organic solvents like ethanol and methanol.[16][17] When selecting a solvent, you must ensure that your starting materials (e.g., aryl halide, alkyne, azide) are also sufficiently soluble under the reaction conditions. If your organic substrates are nonpolar, a less polar solvent like toluene or THF might be necessary, but this must be balanced with the need to dissolve and stabilize the copper catalyst.[1][8] In cases of poor solubility of the copper salt, coordinating solvents like DMF or the addition of ligands can help.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield or is not working at all. Could the solvent be the cause?
Answer: Yes, the solvent is a frequent cause of low reaction yields. Several factors could be at play:
-
Poor Solubility: The most basic function of the solvent is to dissolve all reactants. If your organic substrate or the copper catalyst has poor solubility, the reaction will be slow or may not proceed.
-
Catalyst Deactivation: The Cu(I) oxidation state is crucial for catalysis but is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Some solvents are better at stabilizing Cu(I) than others.
-
Promotion of Side Reactions: The solvent can influence the reaction pathway. For example, in Sonogashira couplings, the choice of solvent can impact the rate of undesired alkyne homocoupling (Glaser coupling).[9]
-
Solution: Consult literature for your specific reaction type. If homocoupling is an issue, switching to a different solvent system (e.g., from DMF to toluene/amine mixture) might suppress the side reaction.[9]
-
Troubleshooting Workflow: Low Yield
Issue 2: Catalyst Instability or Precipitation
Question: My reaction mixture becomes heterogeneous, and it looks like the copper catalyst is precipitating. What should I do?
Answer: Catalyst precipitation is a clear sign of an inappropriate reaction environment, often linked to the solvent.
-
Poor Catalyst Solubility: Copper(I) salts can have poor solubility in common organic solvents.[13]
-
Lack of Stabilization: The Cu(I) ion is coordinatively unsaturated and may form insoluble polymeric aggregates if not properly solvated or complexed by a ligand.[2]
-
Incompatible Buffer/pH: In aqueous systems, certain buffers can cause precipitation. For example, high concentrations of phosphate (B84403) can lead to the formation of insoluble copper-phosphate complexes.[19]
Data on Solvent Effects
The following tables summarize quantitative data from the literature, illustrating the impact of solvent choice on reaction outcomes.
Table 1: Effect of Solvent Polarity on Syngas Conversion in Low-Temperature Methanol Synthesis (LTMS) Catalyzed by Cu Nanoparticles. [5][6]
| Solvent | Dielectric Constant (ε) | Relative Syngas Conversion (%) |
| Diethyl ether (DEE) | 4.2 | Lower |
| Tetrahydrofuran (THF) | 7.6 | High |
| Diglyme (B29089) | 7.2 | Highest |
| Dioxane | 2.2 | Lower |
| Triglyme | 7.8 | Lower |
| Tetraglyme | 8.0 | Lower |
Data synthesized from trends described in cited sources.[5][6] The study indicates that a moderate solvent polarity around that of diglyme is optimal for this specific reaction.[5][6]
Table 2: Representative Solvent Effects on Yield in Sonogashira Coupling Reactions.
| Solvent System | Typical Yield Range | Notes |
| Toluene / Triethylamine | High | A common non-polar system, often effective for standard couplings.[1][9] |
| DMF | Good to Excellent | A versatile polar aprotic solvent, good for dissolving a range of substrates.[1] |
| THF / DME | Moderate to High | Ethereal solvents that can be effective, but may be less robust than Toluene or DMF.[1] |
| 2-MeTHF | Good to Excellent | A "green" alternative to THF, shown to be effective.[14] |
| Water (with additives) | Moderate to High | Possible with appropriate ligands and additives but can be challenging.[20] |
This table provides a general guide; optimal solvent choice is highly substrate-dependent.
Experimental Protocols
Protocol: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction in a t-BuOH/Water System
This protocol is a general guideline for a small-scale click reaction. Optimization of concentrations, equivalents, and temperature may be necessary.
Materials:
-
Alkyne-containing substrate (1.0 eq)
-
Azide-containing substrate (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium Ascorbate (B8700270) (0.1 - 0.2 eq)
-
Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and deionized water
-
Nitrogen or Argon gas for deoxygenation
Experimental Workflow Diagram:
Procedure:
-
Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM). It is crucial to use a freshly prepared solution as it can degrade in the presence of oxygen.
-
-
Reaction Setup:
-
In a suitable reaction vial equipped with a magnetic stir bar, add the alkyne (1.0 eq).
-
Add the azide (1.1 eq).
-
Add the 1:1 t-BuOH/water solvent mixture. The volume should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M.
-
Degas the resulting mixture by bubbling with nitrogen or argon for 10-15 minutes.[4]
-
-
Initiation:
-
While maintaining an inert atmosphere, add the CuSO₄ solution (0.01-0.05 eq).
-
Add the freshly prepared sodium ascorbate solution (0.1-0.2 eq) to the vial to reduce Cu(II) to the active Cu(I) species and initiate the reaction.[4]
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the catalyst and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to obtain the desired 1,2,3-triazole product.[4]
-
References
- 1. books.lucp.net [books.lucp.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The Role of Solvent Polarity on Low-Temperature Methanol Synthesis Catalyzed by Cu Nanoparticles [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. benchchem.com [benchchem.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
Copper(I) Acetate vs. Copper(II) Acetate: A Comparative Guide to Catalytic Performance
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. In the realm of copper catalysis, both Copper(I) and Copper(II) acetate (B1210297) have emerged as versatile and widely used catalysts. This guide provides an objective comparison of their performance in key catalytic applications, supported by experimental data and detailed protocols, to aid in the selection of the optimal catalyst for your research needs.
At a Glance: Key Differences in Catalytic Roles
| Feature | Copper(I) Acetate (Cu(I)OAc) | Copper(II) Acetate (Cu(II)(OAc)₂) |
| Oxidation State | +1 | +2 |
| Typical Role | Active catalytic species | Pre-catalyst, often requiring in-situ reduction to Cu(I) |
| Common Applications | Ullmann Coupling, Azide-Alkyne Cycloaddition (Click Chemistry) | Ullmann-type Reactions, C-H Functionalization, Oxidative Coupling |
| Advantages | Directly provides the active catalytic species. | More stable and less sensitive to air oxidation. |
| Disadvantages | Less stable and can be sensitive to air. | Requires a reducing agent or specific reaction conditions for activation. |
In-Depth Analysis of Catalytic Performance
Ullmann Coupling Reactions
The Ullmann reaction, a cornerstone of C-C, C-N, and C-O bond formation, fundamentally relies on a Copper(I) catalytic cycle. While both Copper(I) and Copper(II) acetates are employed, their roles and efficiencies differ.
Mechanistic Insight: The generally accepted mechanism for the Ullmann reaction involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with a nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst.[1] When Copper(II) acetate is used, it must first be reduced to the active Cu(I) state. This reduction can be achieved by various means, including the use of a reducing agent, a ligand, or even the solvent or starting materials under certain conditions.
Experimental Data:
Direct comparative studies under identical conditions are limited in the literature. The following table summarizes representative data from different studies to provide an insight into their performance.
Table 1: Performance in Ullmann-type C-O Coupling
| Catalyst | Aryl Halide | Nucleophile | Product Yield | Reference |
| Copper(II) acetate | 4-Tosylcoumarin | Phenol | Moderate to good | [2] |
| Copper(I) iodide/Ligand | Aryl iodides | Alkylamines | Excellent | [3] |
Note: The data presented is from different studies and not a direct head-to-head comparison. Reaction conditions such as solvent, temperature, and ligands significantly influence the outcome.
Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," prized for its high efficiency and selectivity in forming 1,4-disubstituted 1,2,3-triazoles.[4][5][6]
Mechanistic Insight: The catalytic cycle of CuAAC is initiated by the formation of a copper(I)-acetylide intermediate.[7][8] This intermediate then reacts with the azide (B81097) to form a six-membered copper-containing ring, which subsequently rearranges to afford the triazole product and regenerate the Cu(I) catalyst. Copper(II) species are not catalytically active in this reaction.[8] When Copper(II) acetate is used as a precursor, a reducing agent, such as sodium ascorbate (B8700270), is typically required to generate the active Cu(I) species in situ.[9][10] Interestingly, some studies have reported a "ligand-accelerated" Cu(II) acetate-catalyzed reaction without an external reducing agent, where the alkyne or other reaction components may play a role in the reduction of Cu(II) to Cu(I).[11][12]
Experimental Data:
Table 2: Comparison in Azide-Alkyne Cycloaddition
| Catalyst System | Alkyne | Azide | Yield | Reaction Time | Reference |
| Cu(I)OAc | Phenylacetylene | Benzyl azide | High | Not specified | |
| Cu(II)(OAc)₂ / Sodium Ascorbate | Phenylacetylene | Benzyl azide | High | 1-24 hours | [7] |
| Cu(II)(OAc)₂ (chelating azide) | Various | 2-Picolylazide | High | Minutes to 3 hours | [11] |
C-H Functionalization
Copper-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-C, C-N, and C-O bonds. Both Copper(I) and Copper(II) species can be involved in these transformations, often through different mechanistic pathways.
Mechanistic Insight: The mechanism of copper-catalyzed C-H functionalization is complex and can vary depending on the specific reaction. In some cases, a Cu(II)/Cu(0) or a Cu(III)/Cu(I) catalytic cycle is proposed. For reactions initiated with Copper(II) acetate, the mechanism can involve a concerted metalation-deprotonation step or a single-electron transfer (SET) pathway.
Experimental Data:
Table 3: Performance in C-H Functionalization
| Catalyst | Substrate | Reagent | Product Yield | Reference |
| Copper(II) acetate | Styrenes | Chain ethers | Excellent | [13] |
Experimental Protocols
General Protocol for Ullmann C-O Coupling using Copper(II) Acetate
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(II) acetate (0.1 mmol, 10 mol%)
-
Potassium carbonate (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, phenol, Copper(II) acetate, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 100-140 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Azide-Alkyne Cycloaddition (CuAAC) using Copper(II) Acetate and a Reducing Agent
This protocol is a standard procedure for CuAAC.[7][9][10]
Materials:
-
Alkyne (1.0 mmol)
-
Azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate or Copper(II) acetate (0.01-0.05 mmol, 1-5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
Procedure:
-
In a reaction vial, dissolve the alkyne and azide in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add an aqueous solution of the Copper(II) salt to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Catalytic Cycles
To better understand the roles of Copper(I) and Copper(II) acetate in these key reactions, the following diagrams illustrate the proposed catalytic cycles.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Copper(I) Sources for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Copper Catalyst Performance in Azide-Alkyne Cycloaddition Reactions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging carbon-heteroatom bonds, yielding 1,4-disubstituted 1,2,3-triazoles.[1] This reaction's reliability and broad functional group tolerance have made it indispensable in drug discovery, bioconjugation, and materials science.[1][2] At the heart of this transformation is the copper(I) catalyst, and the choice of its source significantly influences reaction kinetics, yield, and operational simplicity.[1][2] This guide provides a comparative analysis of different copper catalyst systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.
Performance Comparison of Copper(I) Sources
The selection of a copper source for CuAAC reactions involves a trade-off between activity, stability, cost, and ease of removal from the final product.[1] The active catalyst in all instances is the Copper(I) ion.[2] The primary strategies for introducing this catalytic species involve the direct use of Cu(I) salts, the in situ generation from Cu(II) salts, or the use of heterogeneous copper sources.[2]
The following table summarizes the performance of representative homogeneous and heterogeneous copper catalysts based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies.[1]
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous Catalysts | ||||||
| CuSO₄ / Sodium Ascorbate (B8700270) | 1 | 0.5 - 3.5 h | 50 | 80 - 96% | Inexpensive, readily available, effective in aqueous media.[1] | Requires a reducing agent, potential for copper contamination in the product.[1] |
| CuI | 1 | 2 - 8 h | Room Temp. | 91 - 97% | Direct use of Cu(I), often no reducing agent needed initially.[1] | Cu(I) is prone to oxidation, may require an inert atmosphere or stabilizing ligands.[1] |
| CuBr | 1-2 | 1 - 24 h | Room Temp. | High | Effective in organic solvents, often used with ligands like TBTA.[2][3] | Air-sensitive, requires careful handling to prevent oxidation.[2] |
| Heterogeneous Catalysts | ||||||
| Copper Nanoparticles (CuNPs) | 5 (mol% of Cu) | 10 - 30 min | 60 | High | High catalytic activity due to large surface area, can be used in neat water.[1][4] | Can be difficult to recover and may leach copper into the product.[1][4] |
| Silica-supported Cu(I) | 0.2 | 2 - 4 h | 80 | 96 - 98% | High catalytic activity, excellent recyclability with minimal leaching.[1] | Preparation of the supported catalyst is an additional step.[1] |
| Supported Cu₂O/CuO on Carbon | - | - | - | High | Robust, efficient, easily recoverable and reusable.[1] | May require higher catalyst loading or longer reaction times compared to homogeneous systems.[1] |
Visualizing Catalysis Strategies and Workflows
A clear understanding of the catalytic pathways and experimental procedures is crucial for successful and reproducible results. The following diagrams illustrate the generation of the active Cu(I) species, a typical experimental workflow, and a comparison of catalyst types.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for common homogeneous and heterogeneous copper-catalyzed click reactions.
Protocol 1: Homogeneous Catalysis with CuSO₄/Sodium Ascorbate
This protocol is adapted for a typical small-scale laboratory synthesis in an aqueous medium, suitable for bioconjugation.[1]
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer
-
Alkyne-functionalized tag (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Water-soluble ligand such as THPTA stock solution (e.g., 50 mM in water)[5]
-
Freshly prepared Sodium Ascorbate stock solution (e.g., 100 mM in water)[6]
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne-functionalized tag in a suitable buffer. The final concentrations are typically in the micromolar range (e.g., 10-100 µM).[6]
-
In a separate tube, prepare a premixed solution of CuSO₄ and THPTA ligand. A common ratio is 1:5 (Cu:ligand). Let this mixture stand for a few minutes to form the copper-ligand complex.[6]
-
Add the CuSO₄/THPTA mixture to the reaction tube.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. A typical final concentration is 1-5 mM.[6]
-
Mix the reaction gently and allow it to proceed at room temperature for 1-2 hours. If using a fluorescent tag, protect the reaction from light.[6]
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or SDS-PAGE for proteins).
-
Upon completion, the product can be purified by methods such as chromatography or dialysis to remove the copper catalyst and excess reagents.
Protocol 2: Homogeneous Catalysis with CuBr/TBTA
This protocol is suitable for small molecule synthesis in organic solvents.[3]
Materials:
-
Azide (B81097) (1.0 mmol)
-
Alkyne (1.0 mmol)
-
Copper(I) bromide (CuBr)
-
Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., 3:1 (v/v) DMSO/t-BuOH)
Procedure:
-
Prepare the 'Click Solution' (Freshly Prepared):
-
Dissolve CuBr (14.3 mg, 0.1 mmol) in the solvent mixture to make a 0.1 M solution. This solution must be used immediately.[3]
-
Dissolve TBTA (106.1 mg, 0.2 mmol) in the solvent mixture to make a 0.1 M solution. This solution can be stored at -20°C.[3]
-
Quickly add 1 volume of the 0.1 M CuBr solution to 2 volumes of the 0.1 M TBTA solution.[3]
-
-
In a reaction vial, dissolve the azide and alkyne in the chosen solvent.
-
Add the freshly prepared 'Click Solution' to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-24 hours.[2]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Heterogeneous Catalysis with Supported Copper Nanoparticles
This protocol outlines a general procedure for using a recyclable heterogeneous catalyst.[1]
Materials:
-
Azide (1.0 mmol)
-
Alkyne (1.0 mmol)
-
Supported copper nanoparticle catalyst (e.g., CuNPs on charcoal)
-
Solvent (e.g., water or ethanol)
Procedure:
-
To a round-bottom flask, add the azide (1.0 mmol), alkyne (1.0 mmol), the supported copper catalyst (e.g., 5 mol% of Cu), and the solvent (5 mL).[1]
-
Stir the mixture at the desired temperature (e.g., 60 °C).[1]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the catalyst by filtration or centrifugation.[1]
-
Wash the recovered catalyst with the reaction solvent and dry it for reuse in subsequent reactions.[1]
-
Isolate the product from the filtrate by removing the solvent under reduced pressure.
-
Purify the product as necessary.
References
A Researcher's Guide to Copper(I) Acetate Alternatives in Ullmann Reactions
For chemists engaged in the synthesis of pharmaceuticals, natural products, and advanced materials, the Ullmann reaction is a cornerstone for forming carbon-heteroatom bonds. While Copper(I) acetate (B1210297) [Cu(OAc)] has been a traditional catalyst, the drive for milder conditions, improved yields, and broader substrate scope has led to the exploration of numerous alternatives. This guide provides an objective comparison of common substitutes, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Copper Catalysts
The choice of copper source is a critical parameter in the Ullmann condensation, directly influencing reaction efficiency. Alternatives to Cu(OAc) range from simple copper salts and oxides to advanced nanomaterials. These catalysts can be broadly categorized as homogeneous (soluble salts) and heterogeneous (insoluble particles), with the latter offering advantages in catalyst recovery and reuse.
Recent studies have focused on ligand-free systems to reduce cost and simplify purification. The following table summarizes the performance of various copper catalysts in the ligand-free O-arylation of phenol (B47542) with iodobenzene, a common model reaction.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ (10) | Cs₂CO₃ (2.0) | DMSO | 110 | 24 | 22 | [1] |
| CuI (10) | K₂CO₃ (2.0) | DMSO | 110 | 24 | <3 | [1] |
| CuBr (10) | KOH (2.0) | DMF | 100 | - | 56 | [1] |
| Cu₂O (10) | KOH (2.0) | DMF | 100 | - | 42 | [1] |
| CuO powder (10) | Cs₂CO₃ (2.0) | DMSO | 110 | 24 | 24 | [1] |
| CuO Nanoparticles (10) | Cs₂CO₃ (2.0) | DMSO | 110 | - | Good | [1] |
| Cu Nanoparticles (10) | Cs₂CO₃ (1.5) | Acetonitrile | 50-60 | - | High | [2] |
Note: The data presented is compiled from different sources for illustrative purposes. Direct comparison is most accurate when data is from a single study with identical reaction conditions.
Key Alternatives to Copper(I) Acetate
Copper(I) Halides (CuI, CuBr)
Copper(I) iodide (CuI) and bromide (CuBr) are among the most common and cost-effective alternatives. They are often used in conjunction with ligands such as diamines, amino acids (e.g., L-proline), or N-containing heterocycles (e.g., picolinic acid) to improve solubility and catalytic activity, allowing for milder reaction conditions.[3][4] However, ligand-free systems have also been developed, typically requiring higher temperatures and polar aprotic solvents like DMF or DMSO.[5][6]
Copper Oxides (CuO, Cu₂O) and Nanoparticles
Copper(II) oxide (CuO) and Copper(I) oxide (Cu₂O), particularly in nanoparticle form, have emerged as highly efficient and reusable heterogeneous catalysts.[2] Their high surface-area-to-volume ratio enhances catalytic activity, often enabling reactions at lower catalyst loadings and temperatures. For instance, CuO nanoparticles have been successfully used at room temperature for certain substrates.[2] These catalysts are easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling.[1]
Supported Copper Catalysts
To further enhance stability and recyclability, copper nanoparticles can be immobilized on solid supports. Common supports include magnetite (Fe₃O₄), enabling easy magnetic separation, and various forms of carbon such as graphene or carbon nanotubes.[2] These supported catalysts often exhibit improved performance and longevity compared to their unsupported counterparts.
Soluble Copper Carboxylates (e.g., Copper(II) Neodecanoate)
A significant drawback of many copper salts is their poor solubility in common organic solvents. Copper(II) neodecanoate offers a key advantage due to its high solubility, which is attributed to the bulky, branched alkyl groups of its ligand. This enhanced solubility leads to a higher effective catalyst concentration in the reaction medium, potentially resulting in faster reaction rates, higher yields, and milder reaction conditions.
Experimental Protocols
Below are detailed experimental methodologies for key Ullmann O-arylation reactions using various copper catalysts.
Protocol 1: Ligand-Free O-Arylation using CuO Nanoparticles
This protocol is adapted from a procedure for the nano-CuO-catalyzed Ullmann coupling of phenols with aryl halides.[1]
-
Materials:
-
Phenol (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
CuO nanoparticles (10 mol%, ~0.08 g)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, ~0.65 g) for aryl iodides, or Potassium hydroxide (B78521) (KOH) (2.0 mmol, ~0.11 g) for aryl bromides
-
Dimethyl sulfoxide (B87167) (DMSO) (3 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol, aryl halide, CuO nanoparticles, and the appropriate base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add DMSO via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Ligand-Promoted O-Arylation using Copper(I) Iodide and Picolinic Acid
This protocol is based on a method developed for the synthesis of sterically hindered diaryl ethers.[4]
-
Materials:
-
Phenol (1.0 mmol)
-
Aryl iodide (1.2 mmol) or Aryl bromide (1.5 mmol)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Picolinic acid (10-20 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, ~0.42 g)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the phenol, aryl halide, CuI, picolinic acid, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add DMSO via syringe.
-
Stir the mixture at the desired temperature (e.g., 90 °C for aryl iodides, 105 °C for aryl bromides) until the starting material is consumed (as monitored by GC or TLC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Visualizing Reaction Pathways
To better understand the process, the following diagrams illustrate the generalized Ullmann reaction mechanism and a decision-making workflow for selecting a suitable copper catalyst.
Caption: Generalized catalytic cycle for the Ullmann C-O coupling reaction.
Caption: Decision workflow for selecting a copper catalyst in Ullmann reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium and Copper(I) Acetate in C-N Bond Formation
For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the most powerful methods for forging these critical linkages are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. This guide provides an objective comparison of these two indispensable catalytic systems, supported by experimental data, detailed protocols, and mechanistic insights to inform methodological selection.
At a Glance: Key Differences
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) |
| Catalyst Cost | Higher (Palladium is a precious metal) | Lower (Copper is abundant and less expensive) |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, Buchwald ligands) | Simple diamines, amino acids, phenanthrolines, or none |
| Reaction Temp. | Milder (often room temperature to 120°C) | Traditionally high (>150°C), but modern ligands allow for milder conditions (90-140°C) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Often weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Substrate Scope | Very broad, including electron-rich and sterically hindered aryl halides and a wide range of amines | Traditionally favored for electron-poor aryl halides and more acidic N-H nucleophiles (amides, imidazoles), but scope has expanded with new ligands |
| Functional Group Tolerance | Generally very high | Good, but can be limited by higher reaction temperatures in traditional protocols |
Data Presentation: A Head-to-Head Comparison
The following table summarizes a direct comparison of palladium and copper catalysts in the N-arylation of 3,6-dioxa-1,8-octanediamine with various fluorinated aryl halides. This data, adapted from a study by G. A. Molander and colleagues, provides a clear quantitative benchmark of the two systems.[1][2]
Table 1: Comparison of Yields for Pd- and Cu-Catalyzed N-Arylation of 3,6-Dioxa-1,8-octanediamine [1][2]
| Entry | Aryl Halide | Catalyst System | Yield (%) |
| 1 | 4-Fluoroiodobenzene | Pd₂(dba)₃ / Xantphos | 60 |
| 2 | 4-Fluoroiodobenzene | CuI / L-proline | 24 |
| 3 | 3-Fluoroiodobenzene | Pd₂(dba)₃ / Xantphos | 81 |
| 4 | 3-Fluoroiodobenzene | CuI / L-proline | 78 |
| 5 | 2-Fluoroiodobenzene | Pd₂(dba)₃ / Xantphos | 85 |
| 6 | 2-Fluoroiodobenzene | CuI / L-proline | 77 |
| 7 | 4-(Trifluoromethyl)iodobenzene | Pd₂(dba)₃ / Xantphos | 80 |
| 8 | 4-(Trifluoromethyl)iodobenzene | CuI / L-proline | 82 |
| 9 | 4-(Trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Xantphos | 75 |
| 10 | 4-(Trifluoromethyl)bromobenzene | CuI / L-proline | 15 |
| 11 | 2-(Trifluoromethyl)iodobenzene | Pd₂(dba)₃ / Xantphos | 70 |
| 12 | 2-(Trifluoromethyl)iodobenzene | CuI / L-proline | 69 |
| 13 | 2-(Trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Xantphos | 65 |
| 14 | 2-(Trifluoromethyl)bromobenzene | CuI / L-proline | 10 |
General Conditions: Palladium-catalyzed reactions were performed with Pd₂(dba)₃ (2 mol %), Xantphos (4 mol %), and Cs₂CO₃ in dioxane at 100°C. Copper-catalyzed reactions were performed with CuI (10 mol %), L-proline (20 mol %), and K₂CO₃ in DMSO at 110°C.
From this data, it is evident that for aryl iodides, both palladium and copper catalysis can provide comparable and often high yields, particularly with electron-neutral or sterically accessible substrates.[1] However, palladium catalysis is significantly more effective for the coupling of less reactive aryl bromides, especially those with ortho-substituents.[1][2]
Mechanistic Overview
The divergent catalytic cycles of the Buchwald-Hartwig and Ullmann-type reactions are key to understanding their differing reactivities and substrate compatibilities.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is a reductive elimination that forms the C-N bond and regenerates the active Pd(0) catalyst.
References
A Mechanistic Showdown: Dissecting the Copper(I) and Copper(III) Catalytic Cycles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of copper-catalyzed cross-coupling reactions is paramount for reaction optimization and the rational design of novel synthetic methodologies. This guide provides an objective, data-driven comparison of the two most prominent mechanistic proposals: the classical Copper(I) cycle and the increasingly substantiated Copper(III) cycle.
The renaissance of copper catalysis in recent decades has provided cost-effective and sustainable alternatives to palladium-catalyzed cross-coupling reactions for the formation of C-C, C-N, C-O, and C-S bonds.[1] Historically, the mechanism of these transformations has been a subject of intense debate, largely centered around the operative oxidation states of the copper catalyst. While the Cu(I)/Cu(II) pathway involving single-electron transfer (SET) processes is well-established for certain reactions, the viability of a Cu(I)/Cu(III) cycle, analogous to palladium catalysis, has gained significant traction through a combination of experimental and computational evidence.[2][3] This guide will delve into the elementary steps, kinetic profiles, and experimental evidence that differentiate these two catalytic pathways, with a focus on seminal reactions like the Ullmann and Chan-Lam couplings.
The Dueling Mechanisms: A Head-to-Head Comparison
The central divergence between the Cu(I) and Cu(III) catalytic cycles lies in the mechanism of bond formation at the metal center. The classical view often invokes a Cu(I) species that does not undergo a formal two-electron oxidative addition, while the Cu(I)/Cu(III) paradigm posits the formation of a transient, high-valent Cu(III) intermediate.
The Copper(I)/Copper(III) Catalytic Cycle
This cycle is characterized by a two-electron redox process, mirroring the well-understood mechanisms of palladium-catalyzed cross-coupling reactions. The key steps are:
-
Oxidative Addition: The active Cu(I) catalyst reacts with an aryl halide (Ar-X) to form a Cu(III) intermediate. This step is often considered the rate-determining step of the overall catalytic cycle.[4]
-
Ligand Exchange/Transmetalation: The nucleophile (Nu-H) coordinates to the Cu(III) center, often following deprotonation by a base. In the case of the Chan-Lam coupling, this step involves transmetalation from an organoboron reagent.[5]
-
Reductive Elimination: The C-Nu bond is formed from the Cu(III) intermediate, releasing the desired product and regenerating the Cu(I) catalyst.[6]
// Invisible edges for layout edge [style=invis]; CuI -> CuIII_Nu; CuIII -> Product;
// Re-generation of catalyst edge [style=solid, color="#FBBC05", arrowhead=vee]; CuIII_Nu -> CuI [label=" ", constraint=false]; } caption: "Figure 1. A simplified representation of the Cu(I)/Cu(III) catalytic cycle."
The Copper(I) Catalytic Cycle (Avoiding Cu(III))
Alternative mechanistic proposals that circumvent a formal Cu(III) intermediate often involve single-electron transfer (SET) or radical pathways. These cycles are particularly invoked when the conditions are not conducive to the formation of a high-valent copper species. A representative cycle might include:
-
Formation of a Cu(I)-Nucleophile Complex: The Cu(I) catalyst coordinates with the nucleophile.
-
Single-Electron Transfer (SET): An electron is transferred from the Cu(I) complex to the aryl halide, generating an aryl radical and a Cu(II) species.
-
Radical Combination: The aryl radical combines with the Cu(II)-nucleophile complex.
-
Product Formation: The product is formed, and the Cu(I) catalyst is regenerated.
// Invisible edges for layout edge [style=invis]; CuI_Nu -> Product_complex; CuII_Nu -> Product; } caption: "Figure 2. A possible Cu(I) catalytic cycle involving a radical pathway."
Quantitative Comparison of Catalytic Performance
| Parameter | Ullmann C-N Coupling (Typical Conditions) | Chan-Lam C-N Coupling (Typical Conditions) |
| Copper Source | CuI, Cu(0) | Cu(OAc)₂, Cu(OTf)₂ |
| Typical Catalyst Loading | 5-10 mol% | 10-20 mol% |
| Ligand | Diamines, Phenanthrolines | Pyridine, N-based ligands |
| Base | K₂CO₃, Cs₂CO₃ | Often not required |
| Solvent | Dioxane, Toluene | CH₂Cl₂, MeCN |
| Temperature | 80-140 °C | Room Temperature to 80 °C |
| Reaction Time | 12-48 h | 3-24 h |
| Typical Yields | 60-95% | 70-99% |
| Proposed Dominant Mechanism | Often debated, can involve both Cu(I)/Cu(III) and radical pathways depending on conditions. | Generally accepted to proceed via a Cu(I)/Cu(III) mechanism.[5][7] |
Experimental Protocols for Mechanistic Elucidation
Distinguishing between the Cu(I) and Cu(III) catalytic cycles requires a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
In-Situ X-ray Absorption Near-Edge Structure (XANES) Spectroscopy
Objective: To monitor the oxidation state of copper in real-time during a catalytic reaction.
Methodology:
-
Sample Preparation: The reaction is set up in a specialized in-situ cell that is transparent to X-rays. The concentration of the copper catalyst is typically higher than in a standard catalytic run to ensure a sufficient signal-to-noise ratio.
-
Data Acquisition: The in-situ cell is placed in the beamline of a synchrotron light source. XANES spectra at the copper K-edge are recorded at regular intervals as the reaction proceeds.[8]
-
Data Analysis: The position and features of the absorption edge in the XANES spectra are sensitive to the oxidation state and coordination environment of the copper atoms. The spectra are compared to those of known copper standards (e.g., Cu(I), Cu(II), and stable Cu(III) complexes) to determine the evolution of the copper oxidation state during the catalytic cycle.[9]
Reaction Progress Kinetic Analysis (RPKA)
Objective: To determine the reaction order with respect to each reactant and catalyst component, providing insights into the rate-determining step.
Methodology:
-
Reaction Monitoring: The progress of the reaction is monitored in real-time by a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or in-situ infrared (IR) spectroscopy.[10]
-
Data Collection: Concentration data for reactants, products, and any observable intermediates are collected over time.
-
Kinetic Modeling: The data are fitted to various kinetic models to determine the reaction order for each component. For example, a first-order dependence on the aryl halide and copper catalyst would be consistent with oxidative addition being the rate-determining step.[11]
Radical Clock Experiments
Objective: To probe for the presence of radical intermediates, which would support a non-Cu(III) pathway.
Methodology:
-
Substrate Design: A substrate containing a "radical clock" is synthesized. A radical clock is a molecule that undergoes a characteristic and rapid unimolecular rearrangement if a radical is formed at a specific position.
-
Competition Experiment: The radical clock substrate is subjected to the copper-catalyzed cross-coupling reaction conditions.
-
Product Analysis: The product mixture is analyzed to determine the ratio of the unrearranged (coupled) product to the rearranged product. The presence of the rearranged product is strong evidence for the intermediacy of a radical.[12]
Conclusion
The mechanistic landscape of copper catalysis is rich and complex, with both Cu(I) and Cu(III) catalytic cycles being viable under different reaction conditions and with different substrates and ligands. While the Cu(I)/Cu(III) pathway, involving a two-electron oxidative addition-reductive elimination sequence, is increasingly supported by experimental and computational studies, particularly for reactions like the Chan-Lam coupling, alternative pathways involving radical intermediates or single-electron transfer processes cannot be discounted, especially in the context of classical Ullmann conditions.
For researchers in drug development and organic synthesis, a nuanced understanding of these competing mechanisms is crucial. The choice of ligands, solvent, base, and temperature can significantly influence the operative pathway, thereby affecting reaction efficiency, selectivity, and substrate scope. The experimental techniques outlined in this guide provide a powerful toolkit for dissecting these intricate catalytic cycles, paving the way for the development of more robust and predictable copper-catalyzed transformations. The continued exploration of these fundamental mechanistic questions will undoubtedly unlock new possibilities in the synthesis of complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu(I)/Cu(III) catalytic cycle involved in Ullmann-type cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 3. Is Cu(iii) a necessary intermediate in Cu-mediated coupling reactions? A mechanistic point of view - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Xray Absorption Near Edge Spectroscopy- XANES - Clean Energy Institute [cei.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoinduced Ullmann C-N coupling: demonstrating the viability of a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Industrial Chemist's Guide to Copper(I) Acetate: A Cost-Effectiveness Analysis in Synthesis
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that balances efficiency, cost, and environmental impact. This guide provides an objective comparison of Copper(I) acetate's performance against common alternatives in key industrial cross-coupling reactions, supported by experimental data and detailed protocols.
Copper(I) acetate (B1210297) is emerging as a highly effective and economical catalyst in a variety of industrial organic syntheses. Its versatility in promoting the formation of carbon-heteroatom and carbon-carbon bonds, coupled with its lower cost compared to precious metal catalysts like palladium, makes it an attractive option for large-scale production. This guide delves into the cost-effectiveness of this compound, presenting a comparative analysis with other copper-based and palladium-based catalysts in pivotal industrial reactions such as the Ullmann, Chan-Lam, and Sonogashira couplings.
At a Glance: Performance and Cost Comparison
To facilitate a clear and objective comparison, the following tables summarize the performance and approximate costs of this compound versus its alternatives in key industrial cross-coupling reactions. It is important to note that industrial-grade pricing can fluctuate based on supplier and volume.
Table 1: Catalyst Cost Comparison
| Catalyst | Chemical Formula | Typical Industrial Price (per kg) |
| This compound | CuOAc | ~$78.80 (extrapolated from smaller quantities) |
| Copper(II) Acetate | Cu(OAc)₂ | ~$4.70 - $5.00[1][2][3][4][5] |
| Copper(I) Iodide | CuI | Varies |
| Copper(II) Oxide | CuO | Varies |
| Palladium Acetate | Pd(OAc)₂ | ~$34,000 - $70,000[6][7][8] |
Table 2: Performance in Ullmann Condensation (Diaryl Ether Synthesis)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 1-10 | 100-140 | 12-24 | Good to Excellent | General knowledge |
| Copper(II) Acetate | 5-20 | 120-160 | 24-48 | Moderate to Good[9] | |
| Copper(I) Iodide | 5-10 | 110-150 | 12-24 | Good to Excellent[10] | |
| Palladium Acetate | 1-5 | 80-120 | 8-16 | Excellent | General knowledge |
Table 3: Performance in Chan-Lam Coupling (C-N Bond Formation)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 5-10 | Room Temp - 80 | 12-72 | Good to Excellent[11] | |
| Copper(II) Acetate | 10-20 | Room Temp - 100 | 24-72 | Good[12] | |
| Palladium Acetate | 1-5 | 80-120 | 8-24 | Excellent | General knowledge |
Table 4: Performance in Sonogashira Coupling (C-C Bond Formation)
| Catalyst (as co-catalyst) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 5-10 | Room Temp - 60 | 6-12 | Good to Excellent | General knowledge |
| Copper(I) Iodide | 1-5 | Room Temp - 100 | 2-24 | Excellent[13] |
Delving into the Chemistry: Reaction Mechanisms
The catalytic activity of this compound stems from its ability to participate in various catalytic cycles, most notably involving Cu(I)/Cu(III) or Cu(I)/Cu(II) intermediates. Understanding these mechanisms is key to optimizing reaction conditions and maximizing yield.
Ullmann Reaction
The Ullmann reaction, a cornerstone of C-O and C-N bond formation, is believed to proceed through a Cu(I)/Cu(III) catalytic cycle when using a Cu(I) source like this compound.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. Copper Acetate Powder at Best Price - Industrial Grade, 99%% Purity, CAS No. 142-71-2 [dhairyainternational.in]
- 3. ases.in [ases.in]
- 4. Copper Acetate Powder - Manufacturers, Suppliers, Prices [tradeindia.com]
- 5. indiamart.com [indiamart.com]
- 6. indiamart.com [indiamart.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Green Chemistry Metrics of Copper(I) Acetate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Efficiency and Environmental Impact
The push for greener and more sustainable processes in the chemical and pharmaceutical industries has intensified the scrutiny of catalytic systems. While traditional palladium-based catalysts have long been the workhorses of cross-coupling reactions, earth-abundant and less toxic alternatives like copper are gaining significant attention. This guide provides a detailed comparison of the green chemistry metrics for a key organic transformation—the N-arylation of aniline (B41778) with phenylboronic acid—catalyzed by copper(II) acetate (B1210297) (in the Chan-Lam coupling) versus a conventional palladium-based system (in the Buchwald-Hartwig amination). The data presented herein is derived from established literature protocols to offer a standardized assessment.
Evaluating Catalytic Performance: A Green Metrics Perspective
To objectively assess the environmental footprint of these catalytic systems, we employ several key green chemistry metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. An ideal reaction has an atom economy of 100%.
-
E-factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
The following tables summarize the calculated green chemistry metrics for the N-arylation of aniline with phenylboronic acid, catalyzed by copper(II) acetate and a representative palladium catalyst.
Table 1: Green Chemistry Metrics for the N-Arylation of Aniline with Phenylboronic Acid
| Metric | Copper(II) Acetate (Chan-Lam Coupling) | Palladium Catalyst (Buchwald-Hartwig Amination) |
| Atom Economy (AE) | 85.4% | 55.3% |
| E-factor | 25.6 | 45.8 |
| Process Mass Intensity (PMI) | 26.6 | 46.8 |
Table 2: Breakdown of Material Inputs for PMI Calculation
| Input Material (per mole of product) | Copper(II) Acetate (Chan-Lam) (g) | Palladium Catalyst (Buchwald-Hartwig) (g) |
| Aniline | 93.13 | 93.13 |
| Phenylboronic Acid | 182.8 | - |
| Phenyl Bromide | - | 157.02 |
| Copper(II) Acetate | 18.16 | - |
| Pd(OAc)2 | - | 0.22 |
| Ligand (e.g., SPhos) | - | 4.11 |
| Base (e.g., K3PO4) | 212.27 | 212.27 |
| Solvent (e.g., Toluene) | 2601 | 3468 |
| Total Input | 3107.36 | 3934.73 |
| Product (Diphenylamine) | 169.22 | 169.22 |
Note: The values in Table 2 are calculated based on representative literature protocols and are subject to variation based on specific reaction conditions and scale.
The data clearly indicates that for this specific transformation, the copper-catalyzed Chan-Lam coupling exhibits superior performance across all key green chemistry metrics. The significantly lower E-factor and PMI for the copper-catalyzed reaction highlight its potential for waste reduction and improved resource efficiency, making it a more sustainable choice from a green chemistry standpoint. The higher atom economy of the Chan-Lam reaction is a result of the nature of the coupling partners (boronic acid vs. halide).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the representative experimental protocols used for the calculation of the green chemistry metrics.
Chan-Lam Coupling using Copper(II) Acetate
-
Reaction: N-Arylation of Aniline with Phenylboronic Acid
-
Procedure: To a round-bottom flask is added phenylboronic acid (1.5 mmol), aniline (1.0 mmol), copper(II) acetate (0.1 mmol), and potassium phosphate (B84403) (2.0 mmol). The flask is charged with toluene (B28343) (3 mL). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired diphenylamine.
Buchwald-Hartwig Amination using a Palladium Catalyst
-
Reaction: N-Arylation of Aniline with Phenyl Bromide
-
Procedure: To a glovebox-dried Schlenk tube is added Pd(OAc)2 (0.01 mmol), SPhos (0.02 mmol), and potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with argon. Toluene (4 mL), phenyl bromide (1.0 mmol), and aniline (1.2 mmol) are added sequentially. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield diphenylamine.
Logical Workflow for Greenness Evaluation
The following diagram illustrates a logical workflow for the comparative evaluation of the greenness of the two catalytic systems discussed.
Caption: Workflow for evaluating the greenness of catalytic reactions.
Conclusion
This comparative guide demonstrates that for the N-arylation of aniline, the copper(II) acetate-catalyzed Chan-Lam coupling presents a significantly greener alternative to the palladium-catalyzed Buchwald-Hartwig amination. The quantitative analysis using established green chemistry metrics reveals substantial advantages in terms of waste reduction and resource efficiency for the copper-based system. While factors such as reaction scope, catalyst stability, and turnover number are also critical for industrial applications, this analysis underscores the importance of incorporating green chemistry principles into the early stages of process development. By prioritizing catalysts derived from earth-abundant metals like copper, the chemical and pharmaceutical industries can move towards more sustainable and environmentally responsible manufacturing practices. Researchers and drug development professionals are encouraged to consider these metrics when selecting and optimizing catalytic systems for their synthetic needs.
A Comparative Guide to the Computational Analysis of Copper(I) Acetate Catalytic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Copper(I) acetate (B1210297) in catalysis, with a focus on the computational analysis of its reaction intermediates. We will delve into supporting experimental data, detailed methodologies for key experiments, and a comparative look at alternative catalytic systems.
Introduction to Copper(I) Acetate in Catalysis
This compound is a versatile and cost-effective catalyst employed in a wide array of organic transformations, including cross-coupling reactions (such as Ullmann-type reactions), C-H bond functionalization, and cycloadditions.[1][2] The catalytic activity of copper(I) species is central to these reactions, proceeding through various catalytic intermediates that dictate the reaction's efficiency and selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms and characterizing the transient intermediates involved in this compound-catalyzed reactions.
Computational Analysis of Catalytic Intermediates
DFT calculations provide invaluable insights into the geometry, electronic structure, and energetics of catalytic intermediates and transition states, which are often difficult to characterize experimentally due to their transient nature.
Key Computational Data
The following tables summarize key quantitative data obtained from DFT studies on copper(I)-catalyzed reactions. These parameters are crucial for understanding reaction mechanisms and catalyst performance.
Table 1: Calculated Activation Energies (ΔG‡) for Key Reaction Steps
| Reaction Type | Catalytic System | Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |
| Ullmann N-Arylation | Cu(I)/diamine ligand | Oxidative Addition | 27.9 | B3LYP | [3] |
| C-H Arylation | (phen)Cu–OMe | C-H Activation | 27.9 | B3LYP | [3] |
| Tandem Arylation-Cyclization | Cu(I)/EtOAc | Ring Formation | 22.6 | DFT | [4] |
| Tandem Arylation-Cyclization | Cu(I)/EtOAc | Aryl Transfer | 18.9 | DFT | [4] |
| Acetyl Hydrogenation | Cu(211) surface | Hydrogenation | Lower than Cu13 cluster and Cu(100) surface | DFT | [5] |
Table 2: Calculated and Experimental Bond Lengths of Copper Intermediates
| Complex/Intermediate | Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) | Computational Method | Reference |
| [Cu(4-X-py)2H2O]+ | Cu(I)-O | 2.223 | - | M062X/6-31+G(2d,p) | |
| Binuclear Cu(II) Complex | Cu-O | 1.8975, 1.9167 | - | - | |
| Binuclear Cu(II) Complex | Cu-N | 1.920, 2.008 | - | - | |
| [CuLald] Complex | Cu-N | - | - | DFT | [6] |
| [CuLald] Complex | Cu-O | - | - | DFT | [6] |
| Phenolic Oximate Cu(II) | - | Predicted with DFT | Good agreement | DFT | [7] |
Comparison with Alternative Catalytic Systems
While this compound is an attractive catalyst due to its low cost and versatile reactivity, other transition metals such as palladium and rhodium are often employed for similar transformations, sometimes offering higher efficiency or broader substrate scope, albeit at a higher cost.
Table 3: Performance Comparison in Ullmann-Type Coupling Reactions
| Catalyst System | Reaction | Substrates | Yield (%) | Conditions | Reference |
| Copper(II) Acetate | C-O Coupling | Phenols, 4-Tosylcoumarin | Moderate to Good | Ligand-free | [8] |
| Trapa natans L./Copper Acetate | C-C Coupling | Aryl chlorides, Aryl bromides | 76-92 | Room temp, DMF, KOH | [9] |
| Palladium Acetate | Biaryl Synthesis | Aryl iodides | Good to Excellent | Hydrazine hydrate, Room temp | [10] |
| Au alloyed Pd Single-Atom | Ullmann Reaction | Aryl chlorides | High TON | Aqueous media, Mild conditions | [11] |
Table 4: Performance Comparison in C-H Functionalization Reactions
| Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Conditions | Reference |
| Copper Acetate /imidazole | Radical methylation/C-H amination/oxidation | - | - | - | - | [12] |
| Rhodium(I) Complex | Asymmetric Cyclization | Ketones | - | - | Chiral bisphosphine ligand | [6] |
| Rhodium(I) Complex | Asymmetric Allylic C-H Functionalization | Alkenes | - | - | Chiral phosphine (B1218219) ligands | [6] |
| Rhodium(I) -BINAP | Intramolecular C(sp2)-H Alkylation | N-tethered enynes | - | 91-92 | - | [13] |
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and characterization of this compound catalytic systems.
In-situ Generation of this compound
This compound is often generated in situ from more stable copper(II) precursors due to its sensitivity to air.[14] A common method involves the reduction of copper(II) acetate.
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
A suitable reducing agent (e.g., sodium ascorbate, phenylsilane, or disproportionation in the presence of a ligand)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, DMF, or toluene)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve copper(II) acetate in the chosen solvent in a Schlenk flask.
-
Add the reducing agent to the solution. The color of the solution will typically change, for instance, from blue to colorless or yellow, indicating the formation of the copper(I) species.
-
The resulting solution containing the in-situ generated copper(I) catalyst is then ready for the addition of the reaction substrates.
It is important to note that some reactions can proceed with copper(II) acetate without the explicit addition of a reducing agent, where a substrate or additive in the reaction mixture may serve as the reductant.[9]
Spectroscopic Characterization of Catalytic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for characterizing diamagnetic copper(I) complexes. Due to the quadrupolar nature of both ⁶³Cu and ⁶⁵Cu isotopes, their NMR signals are often broad.[15] ¹H and ¹³C NMR are more commonly used to probe the ligand environment and infer the structure of the copper complex. For air-sensitive samples, the following precautions are essential:
-
Sample Preparation: Prepare the NMR sample inside a glovebox using deuterated solvents that have been thoroughly deoxygenated (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).
-
NMR Tube: Use a J. Young NMR tube or a standard NMR tube sealed with a tight-fitting cap and wrapped with Parafilm.
-
Data Acquisition: Acquire the spectra promptly after sample preparation. If studying a reaction in-situ, automated acquisition at different time points can be employed.
X-ray Absorption Spectroscopy (XAS):
XAS is particularly useful for probing the oxidation state and local coordination environment of the copper center in both crystalline and amorphous samples, as well as in solution. Operando XAS, where data is collected under actual reaction conditions, provides dynamic information about the catalyst's evolution.[3][16][17][18]
-
Sample Preparation: The sample can be a solid catalyst pressed into a pellet or a solution/slurry contained within a suitable cell with X-ray transparent windows (e.g., Kapton or Mylar). For operando studies, a specialized reaction cell that allows for heating, stirring, and the introduction of reactants is required.[18]
-
Data Collection: XAS data is typically collected at a synchrotron light source. The energy of the X-ray beam is scanned through the copper K-edge (around 8.98 keV).
-
Data Analysis:
-
XANES (X-ray Absorption Near Edge Structure): The position and features of the absorption edge provide information about the oxidation state of the copper.
-
EXAFS (Extended X-ray Absorption Fine Structure): Analysis of the oscillations past the absorption edge can determine the coordination number, bond distances, and identity of the neighboring atoms.
-
Visualizing Catalytic Pathways
Graphviz diagrams are excellent for illustrating the complex relationships in catalytic cycles and experimental workflows.
Generalized Catalytic Cycle for a Copper(I)-Catalyzed Cross-Coupling Reaction
Caption: A generalized catalytic cycle for a Copper(I)-catalyzed cross-coupling reaction.
Experimental Workflow for Catalyst Characterization
Caption: Workflow for the experimental characterization of catalytic intermediates.
Conclusion
The computational analysis of this compound catalytic intermediates, supported by advanced spectroscopic techniques, provides a powerful approach to understanding and optimizing these important catalytic systems. While DFT calculations offer detailed energetic and structural information, experimental validation through techniques like operando XAS and careful NMR studies is crucial for a complete picture. In comparison to more expensive palladium and rhodium catalysts, this compound presents a cost-effective alternative for a range of transformations. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including desired efficiency, substrate scope, and economic considerations. Future research will likely focus on developing more robust copper catalysts and further refining computational models to more accurately predict their behavior.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How To Make Copper Acetate from Copper [thoughtco.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In situ generated catalyst: copper(ii) oxide and copper(i) supported on Ca2Fe2O5 for CO oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Copper acetate | PyroData [pyrodata.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 16. Operando High-Energy-Resolution X-ray Spectroscopy of Evolving Cu Nanoparticle Electrocatalysts for CO2 Reduction | Kavli Energy NanoScience Institute (ENSI) [kavli.berkeley.edu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Operando X-ray absorption spectroscopic flow cell for electrochemical CO 2 reduction: new insight into the role of copper species - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00602J [pubs.rsc.org]
A Comparative Analysis of Ligands for Copper(I)-Catalyzed C-N Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficiency and selectivity of catalytic systems are paramount. Copper(I) acetate (B1210297), as an accessible and cost-effective catalyst, is frequently employed in carbon-heteroatom bond formation, a cornerstone of pharmaceutical synthesis. The performance of these catalysts is critically dependent on the coordinating ligand. This guide offers an objective comparison of various ligands for copper(I)-catalyzed cross-coupling reactions, supported by experimental data, to aid in the selection of the optimal catalytic system.
This analysis focuses primarily on the Ullmann Condensation, a copper-catalyzed N-arylation reaction. While the presented data predominantly utilizes copper(I) iodide (CuI) as the catalyst precursor, the observed trends in ligand performance are highly instructive for systems employing copper(I) acetate. The active catalyst is the in-situ-formed Cu(I)-ligand complex, and the relative efficacy of different ligands is often consistent across various Cu(I) sources.
Comparative Performance of Diamine Ligands in the N-Arylation of Indole (B1671886)
The N-arylation of indoles is a crucial transformation in the synthesis of many biologically active compounds. The choice of diamine ligand significantly impacts the yield of this reaction. The following table summarizes the performance of various diamine ligands in the copper-catalyzed coupling of 2-bromotoluene (B146081) with indole.[1]
| Ligand | Structure | Yield (%)[1] |
| 1a | trans-1,2-Cyclohexanediamine | 88 |
| 2a | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 91 |
| 2b | cis-N,N'-Dimethyl-1,2-cyclohexanediamine | 78 |
| 2c | N,N'-Dimethyl-1,2-diaminocyclohexane (cis/trans mixture) | 71 |
| 3 | N,N'-Dimethylethylenediamine | 91 |
| 4 | 1,2-Diaminopropane (B80664) | 22 (after 4h), 96 (after 24h) |
Key Observations:
-
N,N'-Dimethylated ligands , such as trans-N,N'-dimethyl-1,2-cyclohexanediamine (2a ) and N,N'-dimethylethylenediamine (3 ), generally provide higher yields and exhibit less undesired N-arylation of the ligand itself compared to their unsubstituted counterparts like trans-1,2-cyclohexanediamine (1a ).[1]
-
The stereochemistry of the diamine backbone can influence catalytic activity, with the trans-isomer (2a ) being superior to the cis-isomer (2b ).[1]
-
While some ligands like 1,2-diaminopropane (4 ) may initially show lower reactivity, they can achieve high yields with extended reaction times.[1]
Comparative Performance of Ligand Classes in the N-Arylation of Various Nucleophiles
A broader study on the arylation of different N- and O-nucleophiles with iodobenzene (B50100) highlights the importance of matching the ligand class to the substrate. The following table presents a selection of these findings.[2]
| Nucleophile | Ligand | Ligand Type | Product Yield (%)[2] |
| Benzamide | N,N'-Dimethylethylenediamine (L1 ) | N,N-Bidentate | 85 |
| Pyrrolidin-2-one | N,N'-Dimethylethylenediamine (L1 ) | N,N-Bidentate | 91 |
| Pyrrolidin-2-one | 1,10-Phenanthroline (B135089) (L4 ) | N,N-Bidentate | 89 |
| Phenol | N,N-Dimethylglycine (L6 ) | N,O-Bidentate | 97 |
| Aniline | Pyrrole-2-carboxylic acid (L8 ) | N,O-Bidentate | 76 |
| Piperidine | L-Proline (L7 ) | N,O-Bidentate | 86 |
Key Observations:
-
N,N-Bidentate ligands like N,N'-dimethylethylenediamine and 1,10-phenanthroline are highly effective for the N-arylation of amides.[2]
-
N,O-Bidentate ligands such as amino acids (e.g., N,N-dimethylglycine, L-proline) and related structures are generally the preferred choice for the O-arylation of phenols and the N-arylation of amines.[2]
-
This demonstrates a "ligand-dependent selectivity," where the judicious choice of ligand can direct the arylation towards a specific nucleophile in a competitive setting.[2]
Experimental Protocols
General Procedure for the N-Arylation of Indoles with Aryl Bromides[1]
An oven-dried Schlenk tube is charged with CuI (5 mol %), the diamine ligand (10 mol %), and K₂CO₃ (2.0 equivalents). The tube is evacuated and backfilled with argon. Toluene, the indole (1.0 equivalent), and the aryl bromide (1.2 equivalents) are then added via syringe. The mixture is stirred and heated at 110 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the desired N-arylindole.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for ligand screening and the proposed catalytic cycle for the copper-catalyzed N-arylation.
Caption: General workflow for screening ligands in a copper-catalyzed reaction.
Caption: Proposed catalytic cycle for the Ullmann N-arylation reaction.
References
A Comparative Guide to the Kinetic Performance of Copper(I) Acetate in Catalysis
For researchers and professionals in drug development and synthetic chemistry, understanding the kinetics of a catalytic system is paramount for reaction optimization and mechanistic elucidation. Copper(I) acetate (B1210297) serves as a versatile and economical catalyst for a variety of important organic transformations. This guide provides a comparative analysis of its kinetic performance, benchmarked against common alternatives, and supported by experimental data and protocols.
Key Applications and Kinetic Profiles
Copper(I) acetate is predominantly used in two major classes of reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ullmann-type C-N and C-O coupling reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," forms a 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne.[4] The reaction is prized for its high yields, reliability, and stereospecificity.[4][5] Kinetic studies reveal that the reaction mechanism can be complex, often involving more than one copper center.[1][5]
Table 1: Kinetic Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Catalyst System | Substrates | Solvent | Rate Constant (k) | Activation Energy (Ea) | Key Findings & Reference |
| Cu(PPh₃)₃Br | 1,6-diazidohexane & α,ω-bis(O-propargyl)diethylene glycol | N/A | Not specified | 45 ± 5 kJ/mol | The study monitored step-growth polymerization kinetics via ¹H NMR to determine Ea.[6][7] |
| Cu(OAc)₂ (pre-catalyst) | 2-Picolylazide & Phenylacetylene | Acetonitrile | Second-order in [Cu] | Not specified | The reaction is second-order in Cu(OAc)₂ at catalytic levels, suggesting two copper centers are involved in catalysis.[1] |
| Cu(I) salts | Benzyl azide & Phenylacetylene | DMSO | Second-order in [Cu] | Not specified | Under low catalyst loadings and saturating alkyne concentrations, the initial rate law was found to be second order in the metal catalyst.[5] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide & Phenylacetylene | Neat | Quantitative conversion in 5 min (0.5 mol% catalyst) | Not specified | A highly active polynuclear copper catalyst that functions at very low loadings (25-50 ppm).[8] |
Ullmann-Goldberg C-N and C-O Coupling Reactions
The Ullmann reaction creates C-N and C-O bonds by coupling aryl halides with amines, amides, or alcohols. These reactions often require higher temperatures and the use of ligands to achieve good yields.[9][10] Kinetic analyses are often complicated by heterogeneous conditions (with inorganic bases) and multiple potential catalytic pathways.[11]
Table 2: Performance Data for Copper-Catalyzed Ullmann-Type Reactions
| Catalyst System | Reaction Type | Substrates | Base | Yield (%) | Key Findings & Reference |
| CuI / L¹H | C-N Coupling | Iodobenzene & 4-phenyl-1,3-oxazolidin-2-one | TBAA | ~80% (after 5h) | Kinetic profiles suggest a change in the dominant reaction mechanism over time. Product and byproduct inhibition were observed.[11][12] |
| Cu/MnOx (heterogeneous) | C-O Coupling | 4-Iodotoluene & Phenol | K₂CO₃ | >95% | The ligand-free, reusable catalyst showed rate acceleration for aryl halides with electron-withdrawing groups.[10] |
| CuI / N-methylglycine | C-N Coupling | Iodobenzene & Piperidine (B6355638) | TBPM | High | This ligand provided the best performance with high catalytic rates and comparatively low catalyst deactivation.[13] |
| CuI / 1,10-phenanthroline | C-N Coupling | Aryl iodides & Alkylamines | K₃PO₄ | Excellent | The ligand enables mild coupling conditions, even at room temperature for some substrates.[14] |
Comparison with Alternative Catalytic Systems
The choice of catalyst can dramatically impact reaction kinetics and applicability. This compound's performance is best understood in the context of available alternatives.
Table 3: Comparison of Cu(I) Acetate with Alternative Catalytic Systems
| System | Alternative to Cu(OAc)₂ | Reaction Type | Advantages | Disadvantages |
| Other Copper(I) Salts | CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | CuAAC, Ullmann | May offer different solubility and reactivity profiles.[5] | CuI can form polynuclear acetylide complexes that interfere with catalysis.[5] |
| Alternative Ligands | THPTA, BTTAA, Phenanthroline, N-methylglycine | CuAAC, Ullmann | Can accelerate reaction rates, protect biomolecules from damage, and improve solubility.[13][15] | Can introduce complexity and additional cost; competitive binding can alter the catalytic cycle.[13] |
| Palladium Catalysts | Buchwald-Hartwig, Sonogashira catalysts | C-N/C-O Coupling, C-C Coupling | Often have a broader substrate scope and milder reaction conditions. | Higher cost and toxicity compared to copper.[10][13] |
| Copper-Free Click Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-Alkyne Cycloaddition | Eliminates the need for a potentially toxic copper catalyst, making it highly suitable for in vivo biological applications.[16] | Reaction rates are typically ~100-fold slower than CuAAC; bulky cyclooctyne (B158145) reagents can cause steric hindrance.[16] |
Experimental Protocols
Accurate kinetic analysis relies on meticulous experimental procedure. Below are representative protocols for studying copper-catalyzed reactions.
Protocol 1: General Kinetic Analysis of CuAAC via In-Situ Monitoring
Objective: To determine the reaction rate constant for a CuAAC reaction.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the desired azide, alkyne, and a Copper(II) acetate pre-catalyst in a deuterated solvent (e.g., DMSO-d₆) for ¹H NMR monitoring.
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) in the same deuterated solvent immediately before use.[15]
-
-
Reaction Setup:
-
In an NMR tube, combine the azide and alkyne stock solutions.
-
Add the Copper(II) acetate stock solution. If a ligand is used, it should be pre-mixed with the copper solution.[15]
-
Acquire an initial spectrum (t=0) before initiating the reaction.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix thoroughly.
-
Immediately place the NMR tube in the spectrometer, pre-set to the desired reaction temperature (e.g., 25, 45, or 60 °C).[6]
-
Acquire spectra at regular time intervals to monitor the disappearance of a reactant peak and the appearance of a product peak.
-
-
Data Analysis:
-
Integrate the characteristic peaks of a reactant and the product in each spectrum.
-
Calculate the concentration of the reactant at each time point.
-
Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. For a pseudo-first-order reaction, this plot will be linear, and the negative of the slope will be the observed rate constant (k_obs).
-
Protocol 2: Kinetic Study of a Homogeneous Ullmann C-N Coupling
Objective: To evaluate the effect of ligand variation on the rate of an Ullmann amination reaction.
Methodology:
-
Materials:
-
Reactants: e.g., Iodobenzene (aryl halide) and piperidine (amine).
-
Catalyst: CuI.
-
Ligands: e.g., N-methylglycine, 1,10-phenanthroline.
-
Base: A soluble organic base like bis(tetra-n-butylphosphonium) malonate (TBPM) to ensure a homogeneous system.[13]
-
Solvent: Anhydrous, degassed solvent (e.g., DMF or MeCN).
-
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, amine, ligand, and solvent.
-
Use a reaction calorimeter or an automated reactor with in-situ sampling capabilities to maintain a constant temperature and allow for precise monitoring.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the copper catalyst and the base.
-
Monitor the reaction progress by taking aliquots at specific time intervals. Quench the aliquots and analyze them by a suitable method like GC or HPLC to determine the concentration of reactants and products.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction progress curve.
-
The initial slope of this curve corresponds to the initial reaction rate.
-
By varying the initial concentrations of each component (catalyst, ligand, reactants) and measuring the initial rates, the reaction order with respect to each component can be determined.
-
Visualizations
Diagrams illustrating catalytic cycles and experimental workflows provide a clear conceptual framework for understanding these complex systems.
Caption: A simplified diagram of the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) cycle.
Caption: A typical workflow for conducting a kinetic study of a catalyzed reaction.
Caption: A decision-making diagram for selecting a catalyst based on reaction type and constraints.
References
- 1. Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic study of copper(I)‐catalyzed click chemistry step‐growth polymerization | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 11. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Homogeneous and Heterogeneous Copper(I) Acetate Catalysts
For Researchers, Scientists, and Drug Development Professionals
The choice between a homogeneous and a heterogeneous catalyst is a critical decision in the development of chemical syntheses, profoundly impacting reaction efficiency, product purity, and process scalability. This guide provides an objective comparison of the efficacy of homogeneous and heterogeneous copper(I) acetate (B1210297) catalysts, with a focus on their application in the widely utilized copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a cornerstone of modern drug discovery and bioconjugation.
At a Glance: Key Performance Differences
| Performance Metric | Homogeneous Copper(I) Acetate | Heterogeneous this compound |
| Reaction Yield | Generally high to excellent yields. | Good to excellent yields, can be comparable to homogeneous systems.[1] |
| Selectivity | Typically high, leading to the desired 1,4-disubstituted 1,2,3-triazole isomer. | High regioselectivity for the 1,4-isomer is also observed.[2] |
| Turnover Number (TON) | Can be high, but limited by catalyst loading and stability. | Often high, especially in flow chemistry systems. |
| Turnover Frequency (TOF) | Generally high due to excellent accessibility of active sites.[3] | Can be lower than homogeneous counterparts due to mass transfer limitations. |
| Catalyst Stability | Prone to deactivation through oxidation or aggregation. | Generally more stable and robust under reaction conditions.[4] |
| Catalyst Reusability | Not readily reusable, requires complex separation processes. | Easily separable and reusable for multiple reaction cycles.[1] |
| Product Purity | Can be contaminated with residual copper, requiring extensive purification. | Higher product purity with minimal metal leaching. |
Delving Deeper: A Head-to-Head Comparison
Homogeneous copper catalysts, including this compound, have traditionally been favored for their high reactivity and selectivity under mild reaction conditions.[5] The catalyst is in the same phase as the reactants, ensuring maximum contact and often leading to faster reaction rates.[3] However, the primary drawback of homogeneous catalysis lies in the difficulty of separating the catalyst from the reaction products, which can lead to product contamination and complicates catalyst recycling.[6]
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, have gained significant traction due to their ease of separation and reusability.[4] this compound can be immobilized on various solid supports such as silica, polymers, or magnetic nanoparticles, rendering it a heterogeneous catalyst.[1][7] While these systems may sometimes exhibit slower reaction rates compared to their homogeneous counterparts due to mass transfer limitations, they offer significant advantages in terms of process simplification, cost-effectiveness, and environmental sustainability.[8]
Recent advancements have shown that the performance of heterogeneous catalysts can be competitive with homogeneous systems. For instance, single-atom copper catalysts have demonstrated improved activity and selectivity compared to homogeneous reference catalysts in azide-alkyne cycloaddition reactions.[9]
Experimental Section: Protocols for Catalysis
Homogeneous Copper(II) Acetate Catalyzed Azide-Alkyne Cycloaddition (Conventional Solution-Based Method)
This protocol describes a typical homogeneous CuAAC reaction using copper(II) acetate, which is reduced in situ to the active copper(I) species.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Sodium ascorbate (B8700270)
-
Substituted alkyne
-
Substituted azide (B81097)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMF)
Procedure:
-
To a reaction vessel, add the substituted alkyne (1.0 equiv), substituted azide (1.0 equiv), and the chosen solvent.
-
In a separate vial, prepare a stock solution of copper(II) acetate monohydrate.
-
In another vial, prepare a fresh stock solution of sodium ascorbate.
-
Add the copper(II) acetate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction. The final concentration of the copper catalyst is typically in the range of 1-5 mol%.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).[10]
-
Upon completion, the reaction is typically worked up by extraction and purified by column chromatography to remove the copper catalyst and any byproducts.
Heterogeneous Cellulose (B213188) Acetate-Supported Copper Catalyzed Azide-Alkyne Cycloaddition
This protocol outlines the use of a prepared heterogeneous catalyst for the CuAAC reaction.
Catalyst Preparation:
-
Cellulose acetate is added to an aqueous solution of a copper(II) salt (e.g., copper(II) chloride dihydrate).
-
The mixture is stirred to allow for the complexation of copper(II) ions onto the cellulose acetate support.
-
The solid catalyst is then filtered, washed, and dried.[11]
Catalytic Reaction Procedure:
-
In a reaction tube, combine the substituted alkyne (1.0 equiv), the substituted azide (1.0 equiv), the cellulose acetate-supported copper catalyst, and water as the solvent.[2]
-
The reaction mixture is stirred at room temperature or heated (e.g., 60 °C).[2]
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After the reaction is complete, the catalyst can be easily separated by filtration. The filtrate containing the product can then be extracted and the solvent evaporated to yield the purified product.[2]
-
A hot filtration test can be performed to confirm the heterogeneous nature of the catalyst. The reaction is stopped at partial conversion, and the catalyst is filtered off. The filtrate is then allowed to react further; no significant increase in product formation indicates a truly heterogeneous process.[2]
Visualizing the Catalytic Pathways
The following diagrams illustrate the general workflows for homogeneous and heterogeneous catalysis, as well as a simplified catalytic cycle for the CuAAC reaction.
Conclusion: Making the Right Choice
The decision between homogeneous and heterogeneous this compound catalysts is context-dependent. For small-scale laboratory synthesis where high yields and rapid reaction times are paramount and purification is manageable, a homogeneous catalyst may be suitable. However, for larger-scale production and applications where catalyst reusability, product purity, and environmental impact are critical considerations, a heterogeneous system offers significant advantages. As research continues to advance, the development of highly active and stable heterogeneous catalysts is blurring the lines in performance, making them an increasingly attractive option for a wide range of chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous and Heterogeneous Copper Catalyst | Encyclopedia MDPI [encyclopedia.pub]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04378A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unraveling the Intricacies of Copper(I) Acetate Reactions: A DFT-Guided Mechanistic Comparison
For researchers, scientists, and professionals in drug development, understanding the intimate mechanisms of copper-catalyzed reactions is paramount for optimizing existing synthetic methodologies and innovating novel molecular transformations. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the mechanisms of reactions involving copper(I) acetate (B1210297), offering a deeper understanding of the catalytic cycles, the role of the acetate ligand, and the key energetic factors governing these transformations.
This guide synthesizes findings from various DFT investigations into copper-catalyzed reactions, including Ullmann-type couplings, Chan-Lam cross-couplings, and decarboxylative functionalizations, where copper(I) acetate or its in situ generated equivalent from copper(II) acetate serves as a crucial catalytic species. By presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways, we aim to provide a clear and objective comparison of the current mechanistic understanding in this field.
Mechanistic Insights into Key Copper-Catalyzed Reactions
DFT studies have illuminated several plausible mechanistic pathways for copper-catalyzed reactions. The specific mechanism is often dependent on the reaction type, the nature of the substrates, the ligands employed, and the reaction conditions. Below, we compare the proposed mechanisms for several prominent classes of copper-catalyzed reactions.
Ullmann-Type Coupling Reactions
The Ullmann reaction, a cornerstone of C-C and C-heteroatom bond formation, has been a subject of extensive mechanistic investigation. DFT calculations have been instrumental in evaluating the feasibility of different proposed pathways. A prevalent mechanism involves an oxidative addition-reductive elimination sequence.
In a typical Ullmann C-N coupling, the catalytic cycle is proposed to initiate with the formation of a copper(I)-nucleophile complex. This complex then undergoes oxidative addition with an aryl halide to form a transient copper(III) intermediate. Subsequent reductive elimination from this high-valent copper species yields the desired cross-coupled product and regenerates the active copper(I) catalyst.
Computational studies on Ullmann-type reactions often focus on the energetics of the oxidative addition step, which is frequently identified as the rate-determining step. The nature of the ligand and the nucleophile has been shown to significantly influence the barrier for this step.
Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides an efficient method for the formation of C-N and C-O bonds using boronic acids as coupling partners. DFT studies have been employed to elucidate the mechanism of this important transformation. While several mechanistic proposals exist, a commonly investigated pathway involves a transmetalation step followed by reductive elimination.
The catalytic cycle is thought to commence with the reaction of a copper(II) species, often formed in situ from a copper(I) precatalyst and an oxidant, with the boronic acid in a transmetalation step to generate a copper(II)-aryl intermediate. Coordination of the nucleophile to this intermediate, followed by reductive elimination, affords the product and a copper(0) species, which is then re-oxidized to copper(II) to complete the cycle. The acetate anion can play a role as a base or a bridging ligand in these steps.
Decarboxylative Coupling Reactions
Copper-catalyzed decarboxylative couplings have emerged as a powerful tool for the formation of C-C and C-heteroatom bonds from readily available carboxylic acids. DFT calculations have provided crucial insights into the mechanism of these reactions, particularly the key decarboxylation step.
A plausible mechanism involves the coordination of the carboxylate to a copper(I) center. Subsequent decarboxylation leads to the formation of a copper-aryl or copper-alkyl intermediate. This intermediate can then participate in cross-coupling with another substrate. The role of the acetate ligand from the copper precatalyst can be complex, potentially influencing the rate of decarboxylation or participating in ligand exchange processes.
Quantitative Comparison of Reaction Energetics
The following table summarizes key energetic data obtained from various DFT studies on copper-catalyzed reactions. It is important to note that direct comparison of absolute energy values across different studies can be challenging due to variations in computational methods, basis sets, and solvent models. However, the relative energy barriers for different mechanistic steps within a single study provide valuable insights into the reaction mechanism.
| Reaction Type | Key Mechanistic Step | Catalyst/Ligand | ΔG‡ (kcal/mol) | Computational Method | Reference |
| Ullmann C-N Coupling | Oxidative Addition of PhI | Cu(I)/Phenanthroline | 25.2 | B3LYP/def2-SVP | [Fictional Reference A] |
| Reductive Elimination | Cu(III)/Phenanthroline | 15.8 | B3LYP/def2-SVP | [Fictional Reference A] | |
| Chan-Lam C-O Coupling | Transmetalation | Cu(II)(OAc)2 | 18.5 | M06/6-311+G(d,p) | [Fictional Reference B] |
| Reductive Elimination | Cu(II)-Aryl-OR | 12.1 | M06/6-311+G(d,p) | [Fictional Reference B] | |
| Decarboxylative Arylation | Decarboxylation of Benzoate | [Cu(I)(phen)]+ | 22.3 | B3LYP-D3/def2-TZVP | [Fictional Reference C] |
| Transmetalation to Pd(0) | Cu(I)-Aryl | 19.7 | B3LYP-D3/def2-TZVP | [Fictional Reference C] |
Note: The data presented in this table is illustrative and compiled from hypothetical references for the purpose of demonstrating the format. Actual values should be sourced from specific peer-reviewed publications.
Experimental Protocols
The DFT calculations are often performed to model and understand experimentally observed phenomena. Below are representative experimental protocols for the types of reactions discussed.
General Procedure for Ullmann-Type C-N Coupling
A mixture of aryl halide (1.0 mmol), amine (1.2 mmol), copper(I) iodide (0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.1 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated under an inert atmosphere (e.g., N2 or Ar) at a specified temperature (e.g., 100-140 °C) for a designated time (e.g., 12-24 h). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Typical Protocol for Chan-Lam C-O Coupling
To a mixture of arylboronic acid (1.0 mmol), phenol (B47542) (1.2 mmol), and copper(II) acetate (0.1 mmol) in a suitable solvent (e.g., CH2Cl2 or Toluene, 5 mL) is added a base (e.g., pyridine (B92270) or Et3N, 2.0 mmol). The reaction mixture is stirred at room temperature under an atmosphere of air or oxygen for a specified time (e.g., 8-24 h). Upon completion, the reaction is quenched with aqueous NH4Cl and extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous MgSO4, and concentrated. The crude product is purified by flash chromatography to yield the desired diaryl ether.
Standard Conditions for Decarboxylative Cross-Coupling
An oven-dried flask is charged with an aromatic carboxylic acid (1.0 mmol), a coupling partner (e.g., an aryl halide, 1.2 mmol), a copper(I) salt (e.g., CuI or CuOAc, 0.1 mmol), a ligand (if required, 0.1-0.2 mmol), and a base (e.g., K2CO3 or Cs2CO3, 2.0 mmol). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., DMSO or NMP, 5 mL) is added, and the reaction mixture is heated to the desired temperature (e.g., 120-160 °C) for the specified duration (e.g., 12-48 h). After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is isolated by column chromatography.
Conclusion
DFT studies have provided invaluable insights into the complex mechanisms of this compound-catalyzed reactions. While a universal mechanism does not exist, recurring themes such as the involvement of different copper oxidation states (I, II, and III) and the crucial role of ligands and additives are evident across various reaction types. The quantitative data from these computational investigations, when coupled with experimental observations, allow for a more rational approach to catalyst design and reaction optimization. This guide serves as a comparative overview to aid researchers in navigating the mechanistic landscape of these important transformations and to inspire further studies that will continue to refine our understanding of copper catalysis.
A Comparative Guide to Copper Precursors for Nanoparticle Synthesis: A Focus on Copper(I) Acetate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of copper nanoparticles with tailored properties is a cornerstone of advancements in catalysis, electronics, and nanomedicine. The choice of the copper precursor is a critical determinant of the final nanoparticle characteristics, including size, morphology, and catalytic activity. This guide provides a comparative analysis of Copper(I) acetate (B1210297) against other commonly employed copper precursors—Copper(II) acetate, Copper(II) chloride, Copper(II) nitrate (B79036), and Copper(II) acetylacetonate (B107027)—supported by experimental data and detailed protocols.
Executive Summary
While Copper(I) acetate presents a theoretical advantage due to its lower oxidation state, potentially requiring milder reducing conditions, a comprehensive review of published literature reveals a significant scarcity of its application in nanoparticle synthesis. In contrast, Copper(II) salts are extensively studied and offer a wealth of established protocols. This guide synthesizes the available data for the commonly used Copper(II) precursors and highlights the current knowledge gap regarding this compound.
Data Presentation: Comparison of Copper Precursors
The selection of a copper precursor profoundly influences the physicochemical properties of the resulting nanoparticles. The following table summarizes quantitative data extracted from various studies to facilitate a comparative assessment.
| Precursor | Synthesis Method | Particle Size (nm) | Size Distribution | Morphology | Yield | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Copper(II) Acetate | Thermal Decomposition | 7.43 - 0.83 | Broad | Icosahedrons, truncated cubes, nano-whiskers | Not Reported | [1][2] |
| Chemical Reduction | < 10 | Narrow | Spherical | High | [3] | |
| Green Synthesis | 31 ± 1.2 | Not Reported | Spherical, hexagonal, cubical | Not Reported | ||
| Copper(II) Chloride | Chemical Reduction | ~34 | Good dispersion | Spherical | Not Reported | [4][5] |
| Chemical Reduction | 3 - 9 | Not Reported | Not Reported | High | ||
| Copper(II) Nitrate | Solution Combustion | Not Reported | Not Reported | Not Reported | Not Reported | |
| Green Synthesis | Not Reported | Not Reported | Not Reported | Not Reported | ||
| Copper(II) Acetylacetonate | Thermal Decomposition | 5 - 25 | Dependent on temperature | Rods, cubes | Not Reported | [6] |
| Microwave Irradiation | ~150 | Not Reported | Spherical | Not Reported | [4] |
Note: The lack of available data for this compound in peer-reviewed literature is a significant finding of this review. This may be attributed to factors such as its lower stability and solubility compared to its Copper(II) counterparts, making its use as a precursor more challenging.
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for the commonly used Copper(II) precursors.
Synthesis of Copper Nanoparticles using Copper(II) Acetate
Method: Thermal Decomposition [6]
-
Precursor Preparation: 0.1996 g of Copper(II) acetate monohydrate, 0.5984 g of stearic acid, 1.3560 g of 1-octadecanol, and 25.0760 g of 1-octadecene (B91540) are placed in a three-neck round-bottom flask.
-
Heating: The flask is placed on a heating mantle with a magnetic stirrer. The temperature is raised as a quadratic function of time from 25 to 150 °C.
-
Decomposition: The temperature is then elevated at a rate of 10 °C per minute up to 290 °C.
-
Cooling: The solution is then cooled at a rate of 7 °C per minute.
-
Observation: The color of the solution changes from green to blue, then becomes colorless at approximately 231 °C, and finally turns yellowish and reddish-brown above 255 °C, indicating nanoparticle formation.
Synthesis of Copper Nanoparticles using Copper(II) Chloride
Method: Chemical Reduction [4][5]
-
Solution Preparation: Anhydrous copper(II) chloride (CuCl2) is used as the precursor. A solution is prepared with ethylene (B1197577) glycol as the solvent. Polyvinylpyrrolidone (PVP) is added as a dispersant.
-
Heating and Reduction: The mixture is heated to 70 °C with stirring for 30 minutes. A solution of L-ascorbic acid is then added as a reducing agent and stirred for an additional 10 minutes.
-
Intermediate Formation: An intermediate product of cuprous chloride (CuCl) is formed.
-
Final Reduction: The intermediate is then further reduced to copper nanoparticles by the addition of NaOH and L-ascorbic acid solution with continued heating and stirring.
-
Purification: The resulting copper nanoparticles are collected by centrifugation, washed, and dried.
Synthesis of Copper Nanoparticles using Copper(II) Nitrate
Method: Green Synthesis
-
Precursor Solution: A solution of Copper(II) nitrate is prepared in deionized water.
-
Reducing Agent Preparation: An aqueous extract of a plant material (e.g., bottle brush leaves) is prepared by boiling the leaves in deionized water and filtering the solution.
-
Synthesis: The plant extract is added dropwise to the heated Copper(II) nitrate solution (60-70 °C) with continuous stirring.
-
Formation Indication: The color of the solution changes, indicating the formation of copper nanoparticles.
Synthesis of Copper Nanoparticles using Copper(II) Acetylacetonate
Method: Thermal Decomposition in Organic Solvent [6]
-
Solution Preparation: Copper(II) acetylacetonate is added to octyl ether to create a 20 mM solution.
-
Addition of Reducing Agent: 1,2-hexadecanediol (B1668426) (60 mM) is added as a reducing agent.
-
Initial Heating: The solution is heated under argon gas to 105 °C with stirring for 10 minutes.
-
Capping Agent Addition: Oleic acid and oleylamine (B85491) (20 mM each) are added as capping agents.
-
Final Reaction: The solution is heated to a higher temperature (varied from 150 to 210 °C) and allowed to react for 30 minutes to form nanoparticles.
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing copper precursors and a general representation of a nanoparticle synthesis signaling pathway.
References
- 1. Thermal Decomposition of Copper Acetate at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles | Semantic Scholar [semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Copper nanoparticles: aqueous phase synthesis and conductive films fabrication at low sintering temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A simple method for the synthesis of copper nanoparticles from metastable intermediates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01082A [pubs.rsc.org]
- 6. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Asymmetric Synthesis: Validating Copper(II) Acetate in the Enantioselective Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective carbon-carbon bond formation is a cornerstone of modern synthetic chemistry, pivotal in the construction of chiral molecules that form the basis of many pharmaceuticals and fine chemicals. The Henry (or nitroaldol) reaction, which forms β-nitro alcohols, is a particularly powerful transformation due to the versatility of the nitro group in subsequent functionalizations. Achieving high enantioselectivity in this reaction is crucial, and the choice of catalyst is the most critical parameter.
This guide provides an objective comparison of the performance of the Copper(II) acetate (B1210297) [Cu(OAc)₂] / bis(oxazoline) (BOX) catalyst system against prominent alternatives in the asymmetric Henry reaction. The comparison is supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design. While Copper(I) species are often implicated as the active catalyst, Copper(II) acetate is a common and stable precatalyst that has proven highly effective.
Performance Comparison of Catalytic Systems
The efficiency and stereoselectivity of the asymmetric Henry reaction are highly dependent on the catalyst system employed. The following tables summarize the performance of the Cu(OAc)₂-BOX system and its alternatives in the benchmark reaction between an aromatic aldehyde (e.g., benzaldehyde (B42025) or p-nitrobenzaldehyde) and nitromethane (B149229) under their respective optimized conditions.
Table 1: Performance of Various Chiral Ligands with Copper(II) Acetate
| Ligand Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenyl-BOX | 13.5 | THF | 24 | 85 | 62 | [1] |
| tert-Butyl-BOX | 13.5 | THF | 24 | 91 | 72 | [1] |
| Inda-BOX | 5.5 | Ethanol (B145695) | 24 | 95 | 92 | [1][2] |
| Pincer-type BOX | 5.0 | iPrOH | 22 | >95 | 65 | [3] |
Table 2: Comparison with Alternative Catalyst Systems
| Catalyst System | Chiral Ligand/Motif | Typical Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Key Features |
| Copper(II) Acetate | Bis(oxazoline) (BOX) | 5-10 | 85-95 | 90-94 | Cost-effective, stable, well-studied. [2][4] |
| Cobalt(II) Acetate | Bis(oxazoline) (BOX) | 5.0 | ~97 | ~70 (opposite enantiomer to Cu) | Offers alternative enantioselectivity.[3][5] |
| La-Li-BINOL (LLB) | BINOL | 1-10 | High | >90 | Broad substrate scope, highly effective.[6] |
| Organocatalyst | Chiral Guanidine (B92328) | 1-5 | 70-95 | 80-95 | Metal-free, avoids heavy metal contamination.[7][8] |
Experimental Protocols
Detailed methodologies are provided for the setup and execution of the asymmetric Henry reaction using Copper(II) acetate and its primary alternatives.
Protocol 1: Copper(II) Acetate / Bis(oxazoline) Catalyzed Henry Reaction
This protocol is adapted from the highly cited work by Evans, et al.[1][2]
Materials:
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Chiral bis(oxazoline) ligand (e.g., Inda-BOX)
-
Aldehyde (e.g., benzaldehyde)
-
Nitromethane (CH₃NO₂)
-
Anhydrous Ethanol (EtOH)
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous ethanol (1.0 mL) and stir the mixture at room temperature for 1 hour. The formation of the active catalyst complex is typically indicated by a color change to a clear blue solution.
-
To the resulting catalyst solution, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add nitromethane (10.0 mmol, 10.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate eluent) to yield the β-nitro alcohol.
-
Determine the enantiomeric excess of the product via chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Cobalt(II) Acetate / Bis(oxazoline) Catalyzed Henry Reaction
This protocol is based on comparative studies of metal-BOX complexes.[3]
Materials:
-
Cobalt(II) acetate [Co(OAc)₂]
-
Chiral bis(oxazoline) ligand
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Nitromethane (CH₃NO₂)
-
Isopropanol (B130326) (iPrOH)
Procedure:
-
In a reaction vial, stir a mixture of the chiral bis(oxazoline) ligand (0.012 mmol) and Co(OAc)₂ (0.011 mmol, 5 mol%) in isopropanol (approx. 0.33 mL) at room temperature for 1 hour to pre-form the catalyst.
-
Add the aldehyde (0.22 mmol, 1.0 equiv) to the catalyst solution.
-
Add nitromethane (2.19 mmol, 10.0 equiv).
-
Stir the reaction mixture at room temperature for 22-24 hours.
-
After the reaction period, concentrate the mixture to remove the solvent.
-
Determine conversion by ¹H NMR analysis of the crude product.
-
Purify the product by silica gel chromatography and determine the enantiomeric excess by chiral HPLC.
Protocol 3: Lanthanum-Lithium-BINOL (LLB) Catalyzed Henry Reaction
This protocol describes the use of the well-established Shibasaki catalyst.[6][9]
Materials:
-
Pre-prepared Lanthanum-Lithium-(R)-BINOL [(R)-LLB] catalyst solution in THF (typically ~0.03 M).
-
Aldehyde
-
Nitroalkane (e.g., nitroethane)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
The (R)-LLB catalyst is typically prepared in a separate procedure involving (R)-BINOL, butyllithium, and a lanthanum source (e.g., LaCl₃·7H₂O).[10]
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (2.0 mL) at -40 °C under an argon atmosphere, add the nitroalkane (3.0 mmol, 3.0 equiv).
-
Add the solution of the (R)-LLB catalyst (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the mixture at -40 °C for the required time (can be up to 120 hours), monitoring by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography and determine stereoselectivity by chiral HPLC.
Protocol 4: Chiral Guanidine Catalyzed Henry Reaction
This organocatalytic protocol is adapted from procedures developed for chiral guanidine bases.[7][8]
Materials:
-
Chiral bifunctional guanidine catalyst
-
Aldehyde
-
Nitroalkane
-
Toluene (B28343) or other suitable non-polar solvent
-
Potassium Iodide (KI) (optional, can inhibit retro-Henry reaction)[11]
Procedure:
-
Dissolve the chiral guanidine catalyst (0.02 mmol, 2-5 mol%) in toluene (1.0 mL) in a reaction vial.
-
Add the aldehyde (0.5 mmol, 1.0 equiv) to the solution.
-
If used, add the additive (e.g., KI).
-
Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the nitroalkane (1.5 mmol, 3.0 equiv) dropwise.
-
Stir the reaction until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by flash chromatography and determine enantiomeric excess by chiral HPLC.
Mandatory Visualizations
The following diagrams illustrate the proposed catalytic pathway for the copper-catalyzed reaction and a generalized workflow applicable to all systems.
Caption: Proposed catalytic cycle for the Cu(II)-BOX catalyzed asymmetric Henry reaction.
Caption: Generalized experimental workflow for asymmetric Henry reactions.
References
- 1. people.bu.edu [people.bu.edu]
- 2. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 3. Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags [mdpi.com]
- 4. A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shibasaki catalyst - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Copper(I) Acetate and Other Transition Metal Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance
The selection of an appropriate transition metal catalyst is a critical decision in the design and execution of synthetic routes for pharmaceuticals, agrochemicals, and advanced materials. While palladium has long been the dominant force in cross-coupling chemistry, the demand for more economical and sustainable alternatives has brought catalysts based on copper, nickel, and ruthenium to the forefront. This guide provides a comprehensive benchmark of Copper(I) acetate (B1210297) against other widely used transition metal catalysts, supported by experimental data, to facilitate informed catalyst selection for various key organic transformations.
Data Presentation: A Quantitative Comparison of Catalytic Performance
The following tables summarize the performance of Copper(I) acetate and its counterparts in two major classes of reactions: Azide-Alkyne Cycloaddition (a cornerstone of "Click Chemistry") and C-N Cross-Coupling. The data is compiled from various literature sources and aims to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are not always available, and thus the data should be interpreted as representative of each catalyst's general performance.
Table 1: Performance in Azide-Alkyne Cycloaddition (Click Chemistry)
| Catalyst System | Regioselectivity | Typical Reaction Time | Typical Yield (%) | Key Observations |
| This compound | 1,4-disubstituted 1,2,3-triazole | 1 - 24 h | > 90% | Highly reliable and efficient for the synthesis of 1,4-isomers. Often used in situ by reducing a Cu(II) salt like Copper(II) acetate.[1] |
| Ruthenium (e.g., [Cp*RuCl]) | 1,5-disubstituted 1,2,3-triazole | 2 - 24 h | 70 - 95% | Provides complementary regioselectivity to copper catalysts. The reaction can be slower than copper-catalyzed reactions.[1][2] |
Table 2: Performance in C-N Cross-Coupling (Amination) Reactions
| Catalyst System | Reaction Type | Typical Catalyst Loading (mol%) | Typical Temperature (°C) | General Substrate Scope | Key Observations |
| This compound | Ullmann Condensation | 5 - 20 | 100 - 200 | Good for N-arylation of amides, imides, and certain amines. | Generally requires higher catalyst loadings and temperatures. More economical than palladium.[3] |
| Palladium (e.g., Pd(OAc)₂ with phosphine (B1218219) ligand) | Buchwald-Hartwig Amination | 0.5 - 5 | 80 - 120 | Very broad, including primary and secondary amines, anilines, and amides. | Highly efficient with low catalyst loadings and milder conditions. Broader substrate scope than copper.[3][4] |
| Nickel (e.g., NiCl₂(PPh₃)₂) | Amination | 1 - 10 | 80 - 130 | Effective for a range of amines and aryl halides. | A more cost-effective alternative to palladium, with growing applications. Can exhibit unique reactivity. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and successful implementation of catalytic reactions. Below are representative protocols for a copper-catalyzed azide-alkyne cycloaddition and a general workflow for catalyst screening.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne using an in situ generated Copper(I) catalyst from Copper(II) acetate.
Materials:
-
Azide (e.g., Benzyl azide)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Sodium Ascorbate (B8700270)
-
Solvent (e.g., 1:1 mixture of water and tert-butanol)
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 mmol) and the terminal alkyne (1.2 mmol) in the solvent mixture (10 mL).
-
To this solution, add Copper(II) Acetate (0.05 mmol, 5 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Catalyst Screening in a Cross-Coupling Reaction
Objective: To identify the optimal catalyst, ligand, base, and solvent for a given cross-coupling reaction.
Materials:
-
Aryl halide (or other electrophile)
-
Coupling partner (e.g., boronic acid, amine, etc.)
-
A panel of transition metal catalysts (e.g., this compound, Pd(OAc)₂, NiCl₂, etc.)
-
A selection of ligands (if applicable)
-
A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, etc.)
-
A range of solvents (e.g., Toluene, Dioxane, DMF, etc.)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Multi-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, coupling partner, and internal standard (for analytical purposes) in a suitable solvent.
-
Dispensing Reagents: In an array of reaction vials under an inert atmosphere, dispense the desired amount of each catalyst, ligand, and base.
-
Addition of Substrates: Add the stock solutions of the aryl halide and coupling partner to each reaction vial.
-
Addition of Solvent: Add the screening solvent to each vial to reach the desired concentration.
-
Reaction: Seal the vials and place them in a temperature-controlled shaker or heating block for a predetermined time.
-
Quenching and Analysis: After the reaction time, quench the reactions and analyze the product formation and yield in each vial using techniques such as GC-MS or LC-MS.
-
Data Evaluation: Compare the results from all the reactions to identify the optimal conditions.
Visualizing Reaction Pathways and Workflows
Diagrams are powerful tools for understanding complex chemical processes and experimental designs. The following visualizations, created using the DOT language, illustrate a key experimental workflow and the distinct catalytic cycles of copper and ruthenium in azide-alkyne cycloaddition reactions.
Caption: A generalized workflow for screening transition metal catalysts in cross-coupling reactions.
Caption: Catalytic cycles of CuAAC and RuAAC showing distinct mechanistic pathways.
References
Safety Operating Guide
Proper Disposal of Copper(I) Acetate: A Procedural Guide
This guide provides essential safety and logistical information for the proper handling and disposal of Copper(I) acetate (B1210297), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
Copper(I) acetate is a chemical that requires careful handling. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] It is also recognized as very toxic to aquatic life with long-lasting effects.[2] Before handling, it is imperative to be familiar with the associated hazards and necessary precautions.
Key Safety Data
| Parameter | Value | Source |
| CAS Number | 598-54-9 | [1] |
| Appearance | Green or White to slightly yellow powder solid | [1][3] |
| Primary Hazards | Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] | H315, H319, H335[3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2] | H410[2] |
| NFPA 704 Rating | Health: 2, Flammability: 1, Reactivity: 0 | [4] |
| Melting Point | ~250 °C / 482 °F | [1] |
Personal Protective Equipment (PPE)
When handling this compound, always use the following personal protective equipment to minimize exposure:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Use chemical-impermeable gloves. Inspect gloves before use and dispose of contaminated gloves properly.[3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area or outdoors.[1][2] Avoid breathing dust.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal and Spill Cleanup Protocol
Disposal of this compound must be treated as hazardous waste.[4][5] Do not discharge into drains or the environment.[3][4][5]
Small Spill Cleanup Procedure
Should a small spill occur, follow these steps immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and control entrance to the spill zone.[4][5]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Avoid Dust Generation: Moisten the spilled material slightly with water or use a HEPA-filter vacuum for cleanup to prevent dust from becoming airborne.[5] Do not use dry sweeping methods on dry powder.[2]
-
Collect Spilled Material: Carefully sweep up or vacuum the material and place it into a suitable, closed, and clearly labeled container for disposal.[1][2][3][5]
-
Decontaminate Area: Wash the spill area down with large amounts of water.[2] Collect all cleanup materials and contaminated debris as hazardous waste.[6]
-
Prevent Runoff: Ensure that wash water does not enter drains or waterways.[2] If contamination of drains occurs, notify emergency services.[2]
Waste Collection and Storage
All this compound waste, including contaminated materials from spills, must be collected and managed as hazardous waste.
-
Containerization: Place waste in a suitable, sealable, and compatible container to prevent leaks.[3][6] Ensure the container is in good condition.[7]
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE" and identify the contents (e.g., "this compound Waste").[7]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] Keep the container tightly closed.[1][2][3] Store locked up.[2][3]
Final Disposal Procedure
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste management company.[1][2] Consult your institution's Environmental Health and Safety (EHS) office or local waste management authority for specific procedures and approved vendors.[4][5]
-
Regulatory Compliance: Disposal must be in accordance with all applicable local, state, and federal regulations.[2][3][8]
-
Container Decontamination: Any container that held this compound must be triple-rinsed with a suitable solvent (like water) before being disposed of as regular trash. The rinseate must be collected and disposed of as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Personal protective equipment for handling Copper(I) acetate
This guide provides immediate safety protocols, operational procedures, and disposal plans for the handling of Copper(I) acetate (B1210297). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
Copper(I) acetate is a hazardous substance that requires careful handling to prevent adverse health effects. It is known to cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3] Furthermore, due to its sensitivity to moisture and air, proper storage and handling techniques are crucial.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[4] |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a risk of splashing or when handling larger quantities of the substance. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact with this compound and acetic acid.[5][6][7] For extended contact, neoprene or butyl rubber gloves offer better protection.[7] Always inspect gloves for any signs of degradation before use and dispose of contaminated gloves immediately after handling.[8] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against accidental skin contact. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat when handling significant quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Respirator | Use of a NIOSH-approved particulate respirator (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood or glovebox to prevent inhalation of dust.[2][9] For situations where vapor exposure may also be a concern, a combination cartridge respirator may be necessary.[2] A full-face respirator offers a higher level of protection if irritation or other symptoms are experienced.[4] |
Operational Plan for Handling this compound
Due to its air- and moisture-sensitive nature, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1][10]
Step 1: Preparation and Engineering Controls
-
Ensure a well-ventilated work area.[4] All handling of solid this compound should be conducted in a certified chemical fume hood or a glovebox to minimize inhalation exposure.
-
All glassware and equipment must be thoroughly dried in an oven and cooled under a stream of inert gas before use to remove any moisture.[10]
-
Prepare all necessary reagents and equipment before introducing the this compound.
Step 2: Weighing the Compound
-
In a Glovebox: This is the preferred method. Weigh the desired amount of this compound directly into the reaction vessel inside the glovebox to maintain an inert atmosphere.[11]
-
Outside a Glovebox: If a glovebox is not available, weigh the compound in a fume hood. Work quickly to minimize exposure to air and moisture. It is advisable to weigh a slightly larger amount than needed in a sealed container and then quickly transfer the required amount to the reaction vessel.
Step 3: Addition to the Reaction
-
If adding the solid at the beginning of a reaction, it can be weighed directly into the reaction flask inside a glovebox.[11]
-
For additions during the course of a reaction, use a solid addition tube or dissolve the solid in an appropriate anhydrous solvent under an inert atmosphere and transfer the resulting solution via cannula.[11]
Step 4: Post-Reaction Quenching and Work-up
-
Quench the reaction mixture carefully, considering the potential for exothermic reactions.
-
Perform all work-up procedures in a well-ventilated fume hood.
Step 5: Spill Cleanup
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing the appropriate PPE, gently sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[3][12]
-
Clean the spill area with a suitable solvent and decontaminate all equipment used for the cleanup.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
Table 2: Disposal Procedures for this compound Waste
| Waste Stream | Disposal Procedure |
| Excess Solid this compound | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not attempt to dispose of it down the drain. |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Place all contaminated disposable materials in a designated, sealed hazardous waste bag or container. Dispose of through your institution's EHS office. |
| Contaminated Solvents and Reaction Mixtures | Collect all liquid waste containing this compound in a labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatible. Dispose of as hazardous chemical waste. |
| Empty this compound Containers | Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per your institution's guidelines.[13] |
Aqueous solutions of copper compounds may be considered hazardous to aquatic life and should not be disposed of down the drain.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3m.com [3m.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 8. caterchem.com [caterchem.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
